Cbz succinimide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl 2,5-dioxopyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c14-10-6-9(11(15)13-10)12(16)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUQIYAEGKOHMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of N-(Benzyloxycarbonyloxy)succinimide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Benzyloxycarbonyloxy)succinimide, commonly referred to as Cbz-OSu or Z-OSu, is a cornerstone reagent in modern organic synthesis, particularly in the realm of peptide chemistry and the development of complex molecular architectures. Its primary function is to introduce the benzyloxycarbonyl (Cbz or Z) protecting group onto primary and secondary amines, a critical step for masking the inherent nucleophilicity and basicity of these functional groups. This guide provides a comprehensive overview of the mechanism of action of Cbz-OSu, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the underlying principles of its reactivity and application.
Introduction
The strategic protection and deprotection of functional groups is a central tenet of multi-step organic synthesis. For amines, the benzyloxycarbonyl (Cbz) group, introduced by Bergmann and Zervas in the 1930s, remains a widely utilized protecting group due to its stability under a range of conditions and its facile removal by catalytic hydrogenolysis.[1] N-(Benzyloxycarbonyloxy)succinimide serves as an efficient and stable solid reagent for the introduction of the Cbz group, offering advantages over its counterpart, benzyl (B1604629) chloroformate (Cbz-Cl), such as the avoidance of corrosive hydrochloric acid as a byproduct.[2] This document will delve into the core mechanism of Cbz-OSu, its reactivity profile, and practical considerations for its use in a laboratory setting.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of Cbz-OSu is essential for its proper handling, storage, and application in synthesis.
| Property | Value |
| Chemical Formula | C₁₂H₁₁NO₅ |
| Molecular Weight | 249.22 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 80-82 °C |
| Solubility | Soluble in acetone, THF, DCM, acetonitrile. Limited solubility in water. |
| Stability | Stable under inert atmosphere; moisture sensitive. Recommended storage at 2-8°C. |
Mechanism of Action: Nucleophilic Acyl Substitution
The protection of an amine with Cbz-OSu proceeds via a well-established nucleophilic acyl substitution mechanism. The key steps are outlined below:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzyloxycarbonyl group in Cbz-OSu.[3] This initial attack is the rate-determining step of the reaction.[3]
-
Formation of a Tetrahedral Intermediate: The nucleophilic attack leads to the formation of a transient, high-energy tetrahedral intermediate.[3]
-
Collapse of the Intermediate and Departure of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond. This is accompanied by the departure of the N-hydroxysuccinimide (NHS) anion. NHS is an excellent leaving group due to the stability of the resulting anion, which is resonance-stabilized.
-
Proton Transfer: The liberated N-hydroxysuccinimide anion acts as a base, abstracting a proton from the now-positively charged nitrogen atom of the carbamate, yielding the final Cbz-protected amine and N-hydroxysuccinimide as a byproduct.
References
Synthesis of Cbz-OSu: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu), a critical reagent for the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group in peptide synthesis and broader organic chemistry. This document details established synthetic methodologies, presents quantitative data for comparative analysis, and provides explicit experimental protocols.
Core Synthesis Pathways
The synthesis of Cbz-OSu is predominantly achieved through three well-established methods:
-
Reaction of N-Hydroxysuccinimide with Benzyl (B1604629) Chloroformate: This is the most traditional and widely cited method. It involves the acylation of N-hydroxysuccinimide (NHS) with benzyl chloroformate (Cbz-Cl) in the presence of a base to neutralize the hydrochloric acid byproduct.
-
One-Pot, Two-Phase Synthesis: A variation of the traditional method, this approach streamlines the process by generating N-hydroxysuccinimide in situ from hydroxylamine (B1172632) and succinic anhydride (B1165640), followed by direct reaction with benzyl chloroformate in a biphasic system.
-
Reaction of Benzyl Alcohol with N,N'-Disuccinimidyl Carbonate (DSC): This alternative pathway involves the reaction of benzyl alcohol with the activating agent N,N'-disuccinimidyl carbonate. This method is noted for its mild reaction conditions.[1]
Data Presentation: Comparison of Synthesis Pathways
The following table summarizes key quantitative data associated with the primary synthesis pathways for Cbz-OSu, allowing for a direct comparison of their efficiencies and conditions.
| Synthesis Pathway | Key Reagents | Solvent(s) | Base | Reaction Time | Reported Yield |
| Traditional Method | N-Hydroxysuccinimide, Benzyl Chloroformate | Tetrahydrofuran, Water, Ethyl Acetate (B1210297) | Sodium Bicarbonate, Sodium Carbonate, Sodium Hydroxide (B78521), Triethylamine (B128534) | ~2-20 hours | 25-90.5%[2][3] |
| One-Pot, Two-Phase Method | Hydroxylamine Sulfate (B86663), Succinic Anhydride, Benzyl Chloroformate | Water, Toluene (B28343) | Sodium Hydroxide, Sodium Carbonate | Several hours | ~51-53%[2] |
| DSC Method | Benzyl Alcohol, N,N'-Disuccinimidyl Carbonate | Acetonitrile (B52724), Methylene (B1212753) Chloride | Triethylamine | 4-12 hours | 65-89%[1] |
Experimental Protocols
Protocol 1: Traditional Synthesis via Benzyl Chloroformate
This protocol details the synthesis of Cbz-OSu from N-hydroxysuccinimide and benzyl chloroformate.
Materials:
-
N-Hydroxysuccinimide (NHS)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve N-hydroxysuccinimide (1.0 equivalent) in a mixture of THF and water.
-
Add sodium bicarbonate (2.0 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1-1.5 equivalents) to the cooled solution while stirring.
-
Allow the reaction to stir at 0 °C for approximately 20 hours.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent such as ethyl acetate or cyclohexane (B81311) to obtain pure N-(benzyloxycarbonyloxy)succinimide.[4]
Protocol 2: One-Pot, Two-Phase Synthesis
This protocol outlines the synthesis of Cbz-OSu in a one-pot, two-phase system, starting from hydroxylamine sulfate and succinic anhydride.[2]
Materials:
-
Hydroxylamine sulfate
-
Succinic anhydride
-
Sodium hydroxide (liquid alkali)
-
Sulfuric acid or Phosphoric acid (catalyst)
-
Toluene
-
Benzyl chloroformate
-
Recrystallization solvent (e.g., cyclohexane, dichloromethane, or ethyl acetate)
Procedure:
-
In a reaction vessel, add purified water and hydroxylamine sulfate.
-
While stirring, gradually add liquid sodium hydroxide.
-
Add succinic anhydride in batches.
-
Add a catalytic amount of sulfuric or phosphoric acid.
-
Dehydrate the mixture at high temperature under vacuum until no more water is extracted, forming an N-hydroxysuccinimide solution.
-
Add toluene as a water-carrying agent and heat to reflux until no more water separates.
-
Cool the N-hydroxysuccinimide solution and add an aqueous solution of sodium hydroxide or sodium carbonate to adjust the pH to 9-11.
-
Control the temperature between 0-60 °C and slowly add benzyl chloroformate.
-
After the addition is complete, allow the reaction to proceed for a set time, then separate the organic layer.
-
Concentrate the organic layer to dryness.
-
Recrystallize the resulting solid from a suitable solvent to yield the final N-(benzyloxycarbonyloxy)succinimide product.[2]
Protocol 3: Synthesis via N,N'-Disuccinimidyl Carbonate (DSC)
This protocol describes the synthesis of Cbz-OSu from benzyl alcohol and N,N'-disuccinimidyl carbonate.[1]
Materials:
-
Benzyl alcohol
-
N,N'-Disuccinimidyl Carbonate (DSC)
-
Triethylamine (TEA)
-
Acetonitrile or Methylene Chloride
Procedure:
-
Dissolve N,N'-disuccinimidyl carbonate in acetonitrile at room temperature.
-
Add triethylamine as a base to the solution.
-
Slowly add benzyl alcohol to the reaction mixture.
-
Stir the reaction at room temperature. The reaction is typically complete within 4 hours in acetonitrile or 12 hours in methylene chloride.
-
Upon completion, the mixed carbonate intermediate can be purified via chromatography if necessary.
-
The intermediate is then typically used directly in the next synthetic step, or the Cbz-OSu product is isolated after a suitable workup.[1]
Mandatory Visualizations
The following diagrams illustrate the core chemical transformations in the synthesis of Cbz-OSu.
References
- 1. Buy N-(Benzyloxycarbonyloxy)succinimide | 13139-17-8 [smolecule.com]
- 2. CN110698381A - Method for synthesizing N- (benzyloxycarbonyl) succinimide by one-pot two-phase method - Google Patents [patents.google.com]
- 3. N-(Benzyloxycarbonyloxy)succinimide|lookchem [lookchem.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
A Comprehensive Technical Guide to N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu)
CAS Number: 13139-17-8
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of N-(Benzyloxycarbonyloxy)succinimide, a pivotal reagent in modern organic synthesis. This document delves into its chemical identity, physicochemical properties, synthesis methodologies, and its critical role as an amine-protecting agent, particularly in the realm of peptide synthesis and drug development.
Chemical Identification and Properties
N-(Benzyloxycarbonyloxy)succinimide, commonly referred to as Cbz-succinimide or Cbz-OSu, is a white to off-white crystalline solid.[1][2] It is widely recognized for its efficacy in introducing the benzyloxycarbonyl (Cbz or Z) protecting group to primary and secondary amines.[3]
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 13139-17-8 | [4] |
| Molecular Formula | C₁₂H₁₁NO₅ | [4] |
| Molecular Weight | 249.22 g/mol | [4] |
| IUPAC Name | benzyl (B1604629) (2,5-dioxopyrrolidin-1-yl) carbonate | [4] |
| Synonyms | Cbz-OSu, Z-OSu, Benzyl N-succinimidyl carbonate | [4] |
| Melting Point | 80-82 °C | [5] |
| Boiling Point | 392.32 °C (estimated) | [5] |
| Density | 1.3189 g/cm³ (estimated) | [5] |
| Appearance | White to off-white crystalline powder | [2][5] |
| Solubility | Soluble in acetone (B3395972) (0.1 g/mL), methanol, chloroform, and other polar aprotic solvents. Limited solubility in water. | [4] |
| Stability | Moisture sensitive. Stable under recommended storage conditions. | [5] |
Table 2: Spectroscopic Data
| Technique | Data | Reference(s) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.40–7.30 (m, 5H, aromatic), δ 2.85–2.70 (m, 4H, succinimide) | [4] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 172.4 (C=O, succinimide), δ 158.0 (C=O, carbonate) | [4] |
| Infrared (IR) | 1725 cm⁻¹ (succinimide C=O), 1750 cm⁻¹ (carbonate C=O), 740 cm⁻¹ (aromatic C-H bend) | [4] |
| Mass Spectrometry (ESI-MS) | m/z 249.0637 ([M+H]⁺) | [4] |
Synthesis of N-(Benzyloxycarbonyloxy)succinimide
The synthesis of Cbz-OSu is primarily achieved through the reaction of N-hydroxysuccinimide (NHS) with a benzyloxycarbonylating agent, most commonly benzyl chloroformate (Cbz-Cl).[6] A notable method is the "one-pot two-phase" synthesis, which offers an efficient route to the final product.[4][6]
Experimental Protocol: One-Pot Two-Phase Synthesis
This protocol is adapted from methodologies described in the patent literature.[6]
Materials:
-
Succinic anhydride (B1165640)
-
Sodium hydroxide (B78521) solution (e.g., 40%)
-
Sulfuric acid or phosphoric acid (catalyst)
-
Toluene or other suitable organic solvent
-
Benzyl chloroformate (Cbz-Cl)
-
Recrystallization solvent (e.g., ethyl acetate (B1210297), dichloromethane, or cyclohexane)[6]
Procedure:
-
Formation of N-hydroxysuccinimide (NHS):
-
Charge a reaction vessel with purified water and hydroxylamine sulfate.
-
Under stirring, slowly add the sodium hydroxide solution.
-
Add succinic anhydride in portions.
-
After complete dissolution, add a catalytic amount of sulfuric or phosphoric acid.
-
Dehydrate the mixture at elevated temperature (100-160 °C) under vacuum until no more water is distilled.[6]
-
The resulting product is a solution or solid of N-hydroxysuccinimide.
-
-
Reaction with Benzyl Chloroformate:
-
Cool the NHS mixture and add an organic solvent like toluene.
-
Adjust the pH of the aqueous phase to between 9 and 11 with a base such as sodium carbonate, potassium carbonate, sodium hydroxide, or triethylamine.[6]
-
Control the temperature between 0 and 60 °C.
-
Slowly add benzyl chloroformate dropwise. The molar ratio of benzyl chloroformate to NHS is typically around 1:1 to 1:3.[6]
-
After the addition is complete, continue stirring until the reaction is complete (monitored by TLC).
-
-
Work-up and Purification:
-
Separate the organic layer.
-
Concentrate the organic phase under reduced pressure.
-
Recrystallize the crude product from a suitable solvent to yield pure N-(Benzyloxycarbonyloxy)succinimide.
-
Application in Amine Protection
The primary application of Cbz-OSu is the protection of amino groups in organic synthesis, a critical step in the construction of complex molecules like peptides and pharmaceuticals.[4] The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the Cbz-OSu, leading to the formation of a stable carbamate (B1207046) linkage and the release of N-hydroxysuccinimide, a non-corrosive and easily removable byproduct.[4]
Reaction Mechanism
The mechanism involves the nucleophilic amine attacking the electrophilic carbonyl carbon of the benzyloxycarbonyl group. This is followed by the departure of the N-hydroxysuccinimide leaving group.
Experimental Protocol: Cbz Protection of an Amino Acid
This protocol provides a general procedure for the N-terminal protection of an amino acid using Cbz-OSu.
Materials:
-
Amino acid (e.g., Alanine)
-
N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Solvent system (e.g., Tetrahydrofuran (THF)/Water, Dioxane)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the amino acid in an aqueous solution of sodium bicarbonate or a mixture of an organic solvent and water.
-
Reaction: Add a solution of Cbz-OSu (typically 1.1-1.5 equivalents) in a suitable organic solvent to the amino acid solution.
-
Stirring: Stir the reaction mixture at room temperature for several hours or until the reaction is complete as monitored by TLC.
-
Work-up:
-
Add ethyl acetate and water to the reaction mixture and separate the layers.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification: If necessary, purify the resulting N-Cbz protected amino acid by column chromatography or recrystallization.[6]
Role in Solid-Phase Peptide Synthesis (SPPS)
Cbz-OSu is a valuable reagent in solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of peptides.[4] In SPPS, the peptide chain is built stepwise on a solid resin support. The Cbz group, introduced via Cbz-OSu or a pre-formed Cbz-amino acid, serves to protect the N-terminal amine of the growing peptide chain, preventing self-coupling and other side reactions.
The SPPS elongation cycle involves a series of steps:
-
Nα-Deprotection: Removal of the N-terminal protecting group (e.g., Fmoc or Boc) to expose a free amine.
-
Washing: Rinsing the resin to remove excess reagents and byproducts.
-
Coupling: Activation and coupling of the next Nα-protected amino acid to the free amine of the resin-bound peptide.
-
Washing: Another washing step to remove unreacted amino acid and coupling reagents.
-
(Optional) Capping: Acetylation or another modification to block any unreacted amino groups and prevent the formation of deletion sequences.
While the Fmoc and Boc protecting groups are more common for the temporary Nα-protection during the elongation cycles, the Cbz group is often employed for the protection of the final N-terminus of the peptide or for the side chains of certain amino acids.
Comparison with Benzyl Chloroformate (Cbz-Cl)
Benzyl chloroformate (Cbz-Cl) is another common reagent for introducing the Cbz protecting group. However, Cbz-OSu offers several advantages, making it a preferred choice in many applications.
Table 3: Comparison of Cbz-OSu and Cbz-Cl
| Feature | N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) | Benzyl Chloroformate (Cbz-Cl) | Reference(s) |
| Physical State | Crystalline solid | Oily liquid | [1][2][7] |
| Stability & Handling | Stable, easy to handle and store | Lachrymator, moisture sensitive, can decompose to release HCl | [4][7] |
| Reaction Conditions | Milder reaction conditions | Often requires Schotten-Baumann conditions (strong base) | [8] |
| Byproduct | N-hydroxysuccinimide (water-soluble, non-corrosive) | Hydrochloric acid (HCl) (corrosive, requires neutralization) | [8] |
| Work-up | Generally simpler and cleaner | Requires careful neutralization and washing | [8] |
| Reactivity | Less reactive than Cbz-Cl, offering better selectivity in some cases | Highly reactive | [8] |
The use of Cbz-OSu often leads to cleaner reactions and simpler purification procedures due to the nature of its byproduct.[1]
Safety and Handling
N-(Benzyloxycarbonyloxy)succinimide should be handled with appropriate safety precautions in a laboratory setting.
Table 4: Safety Information
| Hazard | Description | Precautionary Measures | Reference(s) |
| GHS Pictograms | Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. | [9][10] | |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. | Use only outdoors or in a well-ventilated area. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. | [9][10] |
| Handling | Handle in a well-ventilated place. Avoid formation of dust and aerosols. Use non-sparking tools. | [9] | |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. The container should be tightly closed in a dry and well-ventilated place. | [5][11] |
Conclusion
N-(Benzyloxycarbonyloxy)succinimide (CAS No. 13139-17-8) is a highly effective and versatile reagent for the introduction of the Cbz protecting group in organic synthesis. Its stability, ease of handling, and the generation of a non-corrosive byproduct make it a superior alternative to benzyl chloroformate in many applications, particularly in the sensitive and precise field of peptide synthesis. This guide provides essential technical information to aid researchers, scientists, and drug development professionals in the successful application of this important chemical tool.
References
- 1. Benzyl succinimido carbonate | C12H11NO5 | CID 83172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cbz-Protected Amino Groups [organic-chemistry.org]
- 4. Buy N-(Benzyloxycarbonyloxy)succinimide | 13139-17-8 [smolecule.com]
- 5. N-(Benzyloxycarbonyloxy)succinimide | 13139-17-8 [chemicalbook.com]
- 6. CN110698381A - Method for synthesizing N- (benzyloxycarbonyl) succinimide by one-pot two-phase method - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. echemi.com [echemi.com]
- 10. 13139-17-8|N-(Benzyloxycarbonyloxy)succinimide|BLD Pharm [bldpharm.com]
- 11. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
An In-depth Technical Guide to the Solubility Characteristics of N-(Benzyloxycarbonyloxy)succinimide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu), a pivotal reagent in peptide synthesis and organic chemistry. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and overall experimental success. This document details qualitative and quantitative solubility data, experimental protocols for solubility determination, and a visualization of its role in chemical synthesis.
Core Solubility Profile
N-(Benzyloxycarbonyloxy)succinimide is a white to off-white crystalline powder.[1][2] Its solubility is a key factor in its application, particularly in its role as an efficient amino-protecting reagent.[3] Generally, it exhibits limited solubility in water but is readily soluble in various polar aprotic and other organic solvents.[4]
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for N-(Benzyloxycarbonyloxy)succinimide in common laboratory solvents.
| Solvent | Solubility | Temperature | Source(s) |
| Acetone | 0.1 g/mL, clear | Not Specified | [1][2][4][5][6][7][8][9] |
| Chloroform | Soluble | Not Specified | [5][6] |
| Methanol | Soluble | Not Specified | [4][5][6] |
| Water | Limited Solubility | Not Specified | [4] |
| Water or 1% Acetic Acid | Soluble | Not Specified | [10] |
Note: "Soluble" indicates that the source did not provide a specific quantitative value but stated its solubility.
Qualitative Solubility and Recrystallization
Recrystallization is a common method for purifying N-(Benzyloxycarbonyloxy)succinimide, and the choice of solvent for this process provides further insight into its solubility characteristics.[4] A successful recrystallization relies on the compound being highly soluble in a solvent at an elevated temperature and poorly soluble at a lower temperature. The solvents mentioned for recrystallization include dichloromethane, cyclohexane, and ethyl acetate.[11] This suggests that N-(Benzyloxycarbonyloxy)succinimide has moderate to high solubility in these solvents at their boiling points and lower solubility at room temperature or below.
Experimental Protocols for Solubility Determination
While specific experimental data for the solubility of N-(Benzyloxycarbonyloxy)succinimide across a wide range of solvents and temperatures is not extensively published, a standard protocol can be employed to determine these characteristics. The following methodology is adapted from general procedures for equilibrium solubility determination.[12][13]
Objective:
To determine the equilibrium solubility of N-(Benzyloxycarbonyloxy)succinimide in a selected solvent at a specific temperature.
Materials:
-
N-(Benzyloxycarbonyloxy)succinimide (high purity)
-
Solvent of interest (e.g., acetonitrile (B52724), dimethylformamide, ethyl acetate)
-
Sealed vials
-
Constant temperature shaker or magnetic stirrer with temperature control
-
Syringe filters (e.g., 0.22 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis
Methodology:
-
Sample Preparation: Add an excess amount of N-(Benzyloxycarbonyloxy)succinimide to a known volume of the chosen solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Place the vial in a constant temperature shaker or on a temperature-controlled magnetic stirrer. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.[13]
-
Sample Withdrawal and Filtration: Once equilibrium is established, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved particles. This step is critical to prevent artificially high solubility measurements.
-
Concentration Analysis: Accurately dilute the filtered, saturated solution with a suitable solvent. Determine the concentration of N-(Benzyloxycarbonyloxy)succinimide in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility of N-(Benzyloxycarbonyloxy)succinimide in the solvent at the specified temperature based on the determined concentration and the dilution factor. The results are typically expressed in units such as mg/mL or mol/L.
Application in Chemical Synthesis: Amine Protection
The primary application of N-(Benzyloxycarbonyloxy)succinimide is in the protection of primary and secondary amines, a fundamental step in peptide synthesis and the synthesis of other complex organic molecules.[2][4][14] The benzyloxycarbonyl (Cbz or Z) group is introduced by reacting the amine with Cbz-OSu. This reaction forms a stable carbamate (B1207046) linkage, effectively masking the amine's nucleophilicity and preventing it from participating in unwanted side reactions.[4]
The following diagram illustrates the general workflow of amine protection using N-(Benzyloxycarbonyloxy)succinimide.
Caption: Workflow for the protection of an amine using Cbz-OSu.
This reaction is typically carried out under mild conditions, often in a polar aprotic solvent like acetonitrile in the presence of a mild base.[4] The choice of solvent is dictated by the solubility of both the amine substrate and Cbz-OSu. The N-hydroxysuccinimide byproduct is generally soluble in the reaction medium and can be removed during the subsequent purification steps.
References
- 1. echemi.com [echemi.com]
- 2. N-(Benzyloxycarbonyloxy)succinimide | 13139-17-8 [amp.chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Buy N-(Benzyloxycarbonyloxy)succinimide | 13139-17-8 [smolecule.com]
- 5. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 6. N-(Benzyloxycarbonyloxy)succinimide, 98% | Fisher Scientific [fishersci.ca]
- 7. N-(Benzyloxycarbonyloxy)succinimide, CAS No. 13139-17-8 - iChemical [ichemical.com]
- 8. N-(Benzyloxycarbonyloxy)succinimide | 13139-17-8 [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. CBZ-Osu | CAS:13139-17-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. CN110698381A - Method for synthesizing N- (benzyloxycarbonyl) succinimide by one-pot two-phase method - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 14. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
The Enduring Guardian: A Technical Guide to the Carboxybenzyl (Cbz) Protecting Group for Amines
For Researchers, Scientists, and Drug Development Professionals
The Carboxybenzyl (Cbz or Z) protecting group holds a foundational place in the art of organic synthesis, particularly in peptide synthesis and the development of nitrogen-containing pharmaceuticals.[1] Introduced in the 1930s by Leonidas Zervas and Max Bergmann, it was the first widely utilized Nα-protecting group that enabled the controlled, stepwise assembly of amino acids into peptides.[1] Despite the advent of other prominent protecting groups like Boc and Fmoc, the Cbz group remains a valuable and frequently employed tool in the synthetic chemist's arsenal (B13267) due to its unique stability, reliability, and diverse deprotection methods.[1][2] This technical guide provides a comprehensive overview of the Cbz protecting group, from its core function and reaction mechanisms to detailed experimental protocols and quantitative data.
Core Function and Mechanism
The primary role of the Cbz group is to temporarily render the highly nucleophilic and basic amino group of a molecule unreactive to prevent unwanted side reactions during subsequent synthetic transformations.[1] This is achieved by converting the amine into a significantly less nucleophilic carbamate (B1207046).[1] The Cbz group is lauded for its stability across a wide range of reaction conditions, including basic and mildly acidic media, yet it can be selectively removed under specific and relatively mild conditions.[1]
Protection of Amines
The most common method for introducing the Cbz group is the reaction of an amine with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions, often referred to as the Schotten-Baumann reaction.[2][3] The reaction is a nucleophilic acyl substitution, where the amine's lone pair attacks the electrophilic carbonyl carbon of benzyl chloroformate.[1] The presence of a base is crucial to neutralize the hydrochloric acid byproduct generated during the reaction.[1]
Caption: Mechanism of amine protection using benzyl chloroformate (Cbz-Cl).
Experimental Protocols
Protocol 1: Protection of an Amine with Benzyl Chloroformate (Cbz-Cl)
This protocol describes a general procedure for the N-protection of an amine using Cbz-Cl under aqueous basic conditions.[3]
Materials:
-
Amine (1.0 equiv)
-
Tetrahydrofuran (THF)
-
Water
-
Sodium bicarbonate (NaHCO₃, 2.0 equiv)
-
Benzyl chloroformate (Cbz-Cl, 1.5 equiv)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the amine in a 2:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate, followed by the dropwise addition of benzyl chloroformate.
-
Stir the reaction mixture vigorously at 0 °C for 20 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo to obtain the crude Cbz-protected amine, which can be further purified by column chromatography or recrystallization.[3]
Deprotection of Cbz-Protected Amines
The selective removal of the Cbz group is a critical step in multi-step synthesis. Several methods are available, with catalytic hydrogenolysis being the most common.[1]
Catalytic Hydrogenolysis
This is the most prevalent and mildest method for Cbz deprotection.[2] It involves the cleavage of the benzylic C-O bond by hydrogen, catalyzed by a transition metal, typically palladium on carbon (Pd/C).[4] The reaction releases the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[1][5]
Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.
Protocol 2: Cbz Deprotection using Hydrogen Gas
This protocol describes a general procedure for the removal of a Cbz group using palladium on carbon with hydrogen gas.[6]
Materials:
-
Cbz-protected compound (1.0 equiv)
-
Methanol (B129727) (MeOH) or Ethanol (EtOH)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Hydrogen (H₂) gas (balloon or Parr hydrogenator)
-
Celite®
Procedure:
-
Dissolve the Cbz-protected compound in a suitable solvent like methanol in a round-bottom flask.
-
Purge the flask with an inert gas (e.g., nitrogen or argon).
-
Carefully add 10% Pd/C to the solution under the inert atmosphere. Caution: Palladium on carbon can be pyrophoric.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the mixture under a hydrogen atmosphere (e.g., a balloon) at room temperature.
-
Monitor the reaction by TLC. Reaction times typically range from 1 to 16 hours.[6]
-
Once the reaction is complete, purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Keep the filtered catalyst wet as it can ignite upon drying in air.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[6]
Protocol 3: Cbz Deprotection via Transfer Hydrogenation
This method is an alternative to using hydrogen gas and is often faster.[6]
Materials:
-
Cbz-protected compound (1.0 equiv)
-
Methanol (MeOH) or N,N-Dimethylformamide (DMF)
-
Ammonium (B1175870) formate (B1220265) (HCOONH₄, 2-5 equiv)
-
10% Palladium on carbon (Pd/C) (10-20% by weight)
Procedure:
-
Dissolve the Cbz-protected compound in methanol or DMF.
-
Add ammonium formate to the solution.
-
Purge the flask with an inert gas and carefully add the 10% Pd/C.
-
Stir the mixture at room temperature. For less reactive substrates, heating to reflux may be necessary.
-
Monitor the reaction by TLC; completion is often within 30 minutes to 3 hours.[6]
-
Work-up is similar to the hydrogen gas protocol: filter through Celite® and concentrate the filtrate.[6]
Acid-Mediated Cleavage
Strong acidic conditions, such as hydrogen bromide in acetic acid (HBr/AcOH), can also cleave the Cbz group.[2] This method is harsher and is typically used for substrates that are incompatible with catalytic hydrogenation.[2] The mechanism involves protonation of the carbamate followed by nucleophilic attack by bromide (SN2) or unimolecular cleavage (SN1) at the benzylic carbon.[4]
Protocol 4: Cbz Deprotection with HBr in Acetic Acid
This protocol describes the acid-catalyzed cleavage of a Cbz group.[4]
Materials:
-
Cbz-protected compound
-
33% Hydrogen bromide in acetic acid (HBr/AcOH)
-
Diethyl ether
Procedure:
-
Dissolve the Cbz-protected compound in 33% HBr in acetic acid.
-
Stir the mixture at room temperature for 20 minutes to a few hours, monitoring by TLC.
-
Upon completion, add diethyl ether to precipitate the amine hydrobromide salt.
-
Isolate the precipitate by filtration or decantation.
-
Wash the solid with diethyl ether and dry under vacuum.[4]
Data Presentation
Table 1: Comparison of Cbz Protection Conditions
| Reagent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Cbz-Cl | NaHCO₃ | THF/H₂O | 0 | 20 | >90 | [3] |
| Cbz-Cl | Na₂CO₃/NaHCO₃ | Aqueous | RT | 1-4 | 89-98 | [7][8] |
| Cbz-Cl | None | PEG-600 | RT | 0.5-2 | 90-98 | [7] |
| Cbz-Cl | None | Water | RT | 1-5 | 85-95 | [9] |
Table 2: Comparison of Cbz Deprotection Conditions
| Method | Reagents | Solvent(s) | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Hydrogenolysis | H₂ (balloon), 10% Pd/C | MeOH, EtOH, EtOAc | RT | 1-16 | >95 | [6] |
| Transfer Hydrogenation | Ammonium Formate, 10% Pd/C | MeOH, DMF | RT - Reflux | 0.5-3 | >95 | [6] |
| Acidolysis | 33% HBr/AcOH | Acetic Acid | RT | 0.3-4 | >90 | [4][10] |
| Acidolysis | Trifluoroacetic Acid (TFA) | TFA | RT | 1-4 | >90 | [10] |
| Lewis Acid | AlCl₃, HFIP | HFIP | RT | 0.5-2 | 85-95 | [2][11] |
| Nucleophilic | 2-Mercaptoethanol, K₃PO₄ | DMAc | 75 | 1-3 | >90 | [11] |
Orthogonality to Other Protecting Groups
A significant advantage of the Cbz group is its orthogonality with other common amine protecting groups. This is crucial in complex multi-step syntheses, particularly in peptide chemistry, as it allows for the selective removal of one protecting group while others remain intact.[1]
-
Cbz vs. Boc: The Cbz group is stable to the acidic conditions (e.g., trifluoroacetic acid) used to remove the tert-butyloxycarbonyl (Boc) group.[1][2]
-
Cbz vs. Fmoc: The Cbz group is stable to the basic conditions (e.g., piperidine) used to remove the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[2]
Caption: A logical workflow for utilizing the Cbz protecting group in synthesis.
Conclusion
The carboxybenzyl protecting group, a classic tool in organic chemistry, remains a highly relevant and valuable option for researchers and drug development professionals.[12] Its ease of introduction, stability to a wide range of conditions, and multiple deprotection pathways make it a versatile choice.[7] The orthogonality of the Cbz group with other common protecting groups like Boc and Fmoc solidifies its place in the strategic design of complex molecules, particularly in the synthesis of peptides and their derivatives.[2][12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. benchchem.com [benchchem.com]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. researchgate.net [researchgate.net]
- 9. ijacskros.com [ijacskros.com]
- 10. benchchem.com [benchchem.com]
- 11. Cbz-Protected Amino Groups [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Stability and Storage of Cbz-Succinimide
For Researchers, Scientists, and Drug Development Professionals
N-(Benzyloxycarbonyloxy)succinimide, commonly known as Cbz-succinimide or Cbz-OSu, is a widely utilized reagent in organic synthesis, particularly for the introduction of the benzyloxycarbonyl (Cbz) protecting group onto primary and secondary amines. This crucial step in peptide synthesis and the development of complex molecules necessitates a thorough understanding of the reagent's stability to ensure reaction efficiency, reproducibility, and the purity of the final product. This technical guide provides a comprehensive overview of the stability of Cbz-succinimide, its degradation pathways, and optimal storage conditions, supported by available data and experimental protocols.
Core Principles of Cbz-Succinimide Stability
The stability of Cbz-succinimide is primarily influenced by its susceptibility to hydrolysis. The central reactive site is the activated N-hydroxysuccinimide (NHS) ester of the carbamic acid. This ester is prone to nucleophilic attack, with water being a common nucleophile in laboratory settings. The principal degradation pathway is the hydrolysis of the ester bond, which leads to the formation of N-hydroxysuccinimide (NHS) and the unstable benzyloxycarbamic acid, which readily decomposes to benzyl (B1604629) alcohol and carbon dioxide.
Several factors significantly impact the rate of this degradation, including moisture, pH, temperature, and the solvent in which the reagent is handled or stored.
Factors Influencing Stability
Moisture and pH
Cbz-succinimide is sensitive to moisture.[1] The hydrolysis of the succinimidyl ester is the primary degradation pathway in aqueous environments.[2][3] The rate of this hydrolysis is highly dependent on the pH of the solution. Like other N-hydroxysuccinimide esters, Cbz-succinimide is more stable under acidic conditions and degrades more rapidly as the pH becomes neutral and alkaline.[4]
Temperature
Elevated temperatures accelerate the rate of hydrolytic degradation and can also lead to thermal decomposition. While specific differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) data for Cbz-succinimide are not extensively published, it is known to be a solid with a melting point in the range of 80-82 °C.[2] Decomposition is noted to occur at 81 °C.[3] For long-term stability, storage at reduced temperatures is recommended.
Solvents
The choice of solvent plays a critical role in the stability of Cbz-succinimide. Protic solvents, especially in the presence of trace amounts of water, can facilitate hydrolysis. Anhydrous aprotic solvents are preferred for dissolving and handling Cbz-succinimide to minimize degradation. Common solvents for reactions involving Cbz-OSu include anhydrous dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[6] It is crucial to use solvents with very low water content to prevent premature hydrolysis of the reagent.
Degradation Pathway
The primary degradation pathway for Cbz-succinimide in the presence of water is hydrolysis. This reaction proceeds via a nucleophilic attack of a water molecule on the carbonyl carbon of the activated ester. This leads to the release of N-hydroxysuccinimide and the formation of benzyloxycarbamic acid, which is unstable and subsequently decomposes.
Hydrolysis Pathway of Cbz-Succinimide.
Quantitative Stability Data
Specific quantitative data on the hydrolysis rate of Cbz-succinimide is sparse in the literature. However, data from analogous N-hydroxysuccinimide esters can provide a useful reference for understanding its relative stability. The following table summarizes the hydrolysis half-lives of various polyethylene (B3416737) glycol (PEG)-NHS esters at pH 8 and 25°C. These values illustrate the significant impact of the molecular structure adjacent to the NHS ester on its stability.
| PEG NHS Ester Derivative | Abbreviation | Hydrolysis Half-life (minutes) at pH 8, 25°C |
| Succinimidyl Valerate | SVA | 33.6 |
| Succinimidyl Carbonate | SC | 20.4 |
| Succinimidyl Glutarate | SG | 17.6 |
| Succinimidyl Propionate | SPA | 16.5 |
| Succinimidyl Succinate | SS | 9.8 |
| mPEG2-NHS | - | 4.9 |
| Succinimidyl Succinamide | SSA | 3.2 |
| Succinimidyl Carboxymethylated | SCM | 0.75 |
| Data adapted from a study on the reactivity of various PEG reagents. |
This table demonstrates that even small changes in the chemical structure can lead to significant differences in the rate of hydrolysis. As a succinimidyl carbonate, Cbz-OSu's stability would be expected to be within this range, highlighting its sensitivity to basic conditions.
Recommended Storage Conditions
To ensure the long-term stability and reactivity of Cbz-succinimide, the following storage conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | To slow down the rate of potential degradation reactions.[3] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To minimize contact with atmospheric moisture.[3] |
| Container | Tightly sealed, opaque container | To protect from moisture and light. |
| Environment | Dry, cool, and well-ventilated place | To prevent moisture ingress and ensure a stable storage environment. |
It is also advisable to allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the cold solid.
Experimental Protocols for Stability Assessment
Assessing the stability of Cbz-succinimide can be performed through various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a particularly powerful method for this purpose.
Stability-Indicating HPLC Method
A stability-indicating HPLC method can be developed to separate the intact Cbz-succinimide from its degradation products, primarily N-hydroxysuccinimide. This allows for the quantification of the remaining active reagent over time under different stress conditions (e.g., varying pH, temperature, and solvents).
Objective: To develop and validate an HPLC method to quantify the degradation of Cbz-succinimide under various conditions.
Materials:
-
Cbz-succinimide
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable buffer components
-
A C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with a UV detector
Methodology:
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of Cbz-succinimide in anhydrous acetonitrile.
-
For the stability study, dilute the stock solution into the desired aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffers at various pH values) or organic solvent to a known concentration.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical starting point could be a linear gradient from 5% B to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at a wavelength where both Cbz-succinimide and its degradation products have absorbance (e.g., 220 nm or 260 nm).[7]
-
Column Temperature: 30°C
-
-
Forced Degradation Study:
-
Acidic Hydrolysis: Incubate the Cbz-succinimide solution in an acidic buffer (e.g., pH 4-5).
-
Basic Hydrolysis: Incubate the Cbz-succinimide solution in a basic buffer (e.g., pH 8-9).
-
Neutral Hydrolysis: Incubate the Cbz-succinimide solution in a neutral buffer (e.g., pH 7).
-
Thermal Stress: Incubate solutions at elevated temperatures (e.g., 40°C, 60°C).
-
Solvent Stability: Incubate solutions in various anhydrous organic solvents.
-
-
Data Analysis:
-
Inject samples at specified time points.
-
Monitor the decrease in the peak area of Cbz-succinimide and the increase in the peak area of N-hydroxysuccinimide.
-
Calculate the percentage of remaining Cbz-succinimide at each time point.
-
Plot the natural logarithm of the Cbz-succinimide concentration versus time to determine the pseudo-first-order rate constant (k) for degradation under each condition. The half-life (t₁/₂) can then be calculated using the equation: t₁/₂ = 0.693 / k.
-
Workflow for HPLC-based Stability Assessment.
Conclusion
The stability of Cbz-succinimide is a critical parameter for its successful application in organic synthesis. The primary route of degradation is hydrolysis, which is significantly influenced by moisture, pH, temperature, and solvent choice. To maintain the integrity and reactivity of Cbz-succinimide, it is imperative to store it under cool, dry, and inert conditions and to use anhydrous aprotic solvents for reactions. While specific quantitative stability data for Cbz-succinimide is limited, the behavior of other N-hydroxysuccinimide esters provides a valuable framework for understanding its stability profile. The implementation of a robust stability-indicating analytical method, such as the HPLC protocol outlined above, is essential for researchers and drug development professionals to ensure the quality and reliability of this important reagent in their synthetic endeavors.
References
- 1. Carbamate - Wikipedia [en.wikipedia.org]
- 2. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. d-nb.info [d-nb.info]
Methodological & Application
Protocol for Carboxybenzyl (Cbz) Protection of Primary Amines: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the carboxybenzyl (Cbz) protection of primary amines, a fundamental transformation in organic synthesis, particularly in peptide chemistry and the development of pharmaceuticals. Included are detailed experimental protocols for both the protection of primary amines and the subsequent deprotection of the Cbz group. Quantitative data from various reaction conditions are summarized for comparative analysis. Additionally, a visual workflow of the entire process is provided to facilitate a clear understanding of the procedural sequence.
Introduction
The protection of amine functionalities is a critical step in multi-step organic synthesis to prevent unwanted side reactions. The benzyloxycarbonyl (Cbz or Z) group is a widely employed protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under specific, mild conditions.[1][2] Introduced by Max Bergmann and Leonidas Zervas in 1932, the Cbz group has become an indispensable tool in the synthesis of complex molecules, including peptides and other biologically active compounds.[3]
The most common method for the introduction of the Cbz group involves the reaction of a primary amine with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions, often referred to as the Schotten-Baumann reaction.[1][4][5][6][7] This reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate. The presence of a base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[8] The Cbz group is valued for its orthogonality with other common protecting groups like Boc and Fmoc, allowing for selective deprotection strategies in complex synthetic routes.[1]
Deprotection of the Cbz group is most commonly achieved through catalytic hydrogenolysis, which cleanly yields the free amine, toluene, and carbon dioxide as byproducts.[9][10] Alternative deprotection methods, such as acidic cleavage, provide versatility for substrates that are sensitive to hydrogenation conditions.[8][11]
Data Presentation: Cbz Protection of Primary Amines
The following table summarizes various conditions and yields for the Cbz protection of primary amines, offering a comparative overview of different methodologies.
| Amine Substrate | Reagents | Base | Solvent | Time | Temp. | Yield (%) | Reference |
| General Amine | Benzyl chloroformate (Cbz-Cl) | Sodium bicarbonate | THF/Water (2:1) | 20 h | 0 °C | ~90% | [1][8] |
| Various Amines | Benzyl chloroformate (Cbz-Cl) | - | Water | 2 min - 1.5 h | Room Temp. | 71-99% | [12] |
| Aryl and Aliphatic Amines | Benzyl chloroformate (Cbz-Cl) | - | Polyethylene glycol (PEG)-400 | Specified in source | Room Temp. | High | [2] |
| Aliphatic and Aromatic Amines | Benzyl chloroformate (Cbz-Cl) | Dodecatungstophosphoric acid hydrate (B1144303) (cat.) | - | Fast | - | Excellent | [13][14] |
| General Amine | Benzyl chloroformate (Cbz-Cl) | Magnesium oxide | Ethyl acetate (B1210297) | - | 70 °C to reflux | - | [15] |
| General Amine | Benzyl chloroformate (Cbz-Cl) | DIPEA, Sc(OTf)₃ | Acetonitrile | - | - | - | [15] |
Data Presentation: Deprotection of Cbz-Protected Amines
This table provides a comparison of common methods for the removal of the Cbz protecting group.
| Deprotection Method | Reagents/Catalyst | Solvent | Time | Temp. | Yield (%) | Reference |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C | Methanol (B129727) or Ethanol (B145695) | 1-24 h | Room Temp. | >95% | [9] |
| Transfer Hydrogenation | Ammonium formate, Pd/C | Methanol | 1-3 h | Reflux | >90% | [9] |
| Acidic Cleavage | 33% HBr in Acetic Acid | - | 1-4 h | Room Temp. | - | [9] |
| Nucleophilic Deprotection | 2-Mercaptoethanol, K₃PO₄ | N,N-Dimethylacetamide (DMAc) | 24 h | 75 °C | - | [9] |
| Reductive Deprotection | NaBH₄, Pd-C | Methanol | 3-10 min | Room Temp. | 93-98% | [16] |
Experimental Protocols
Protocol 1: General Procedure for Cbz Protection of a Primary Amine under Schotten-Baumann Conditions
This protocol describes a general method for the N-protection of a primary amine using benzyl chloroformate in a biphasic solvent system.[1][11]
Materials:
-
Primary amine (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.05 - 1.5 eq)[11]
-
Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) (2.0 eq)[1][11]
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the primary amine (1.0 eq) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.05 - 1.5 eq) dropwise to the stirred reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for several hours or overnight, monitoring the progress by Thin Layer Chromatography (TLC).[1]
-
Once the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
If necessary, purify the resulting crude product by silica (B1680970) gel column chromatography.
Protocol 2: General Procedure for Cbz Deprotection by Catalytic Hydrogenolysis
This protocol outlines the standard method for removing the Cbz group using catalytic hydrogenolysis.[8][9]
Materials:
-
Cbz-protected amine (1.0 eq)
-
10% Palladium on carbon (Pd/C) (5-10 mol% of palladium)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenator)
-
Inert gas (e.g., Nitrogen or Argon)
-
Celite™
Procedure:
-
Dissolve the Cbz-protected amine in a suitable solvent such as methanol or ethanol in a round-bottom flask.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Purge the flask with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas to the flask (e.g., via a balloon) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite™ to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine. The crude product is often clean enough for subsequent steps, but can be purified further if necessary.
Mandatory Visualization
The following diagram illustrates the general workflow for the Cbz protection of a primary amine and its subsequent deprotection.
Caption: General workflow for Cbz protection and deprotection of primary amines.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. tandfonline.com [tandfonline.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. ijacskros.com [ijacskros.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
Application of Cbz-OSu in Solid-Phase Peptide Synthesis (SPPS): Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas, is a cornerstone in peptide synthesis, offering robust protection of the α-amino group of amino acids.[1] Its stability under a range of conditions and selective removal via catalytic hydrogenolysis make it a valuable tool, particularly for the synthesis of peptides requiring N-terminal protection in the final product.[2] N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) is an efficient reagent for introducing the Cbz group, valued for its reactivity and ease of handling compared to the more traditional benzyl (B1604629) chloroformate (Cbz-Cl).[3] As an N-hydroxysuccinimide (NHS) ester, Cbz-OSu reacts selectively with primary amines under mild conditions to form a stable carbamate (B1207046) linkage.[4][5]
This document provides detailed application notes and experimental protocols for the use of Cbz-OSu in modern Solid-Phase Peptide Synthesis (SPPS), primarily within the framework of the widely used Fmoc/tBu orthogonal protection strategy.
Core Principles and Strategies
The primary application of Cbz-OSu in Fmoc-based SPPS is the final protection of the N-terminal α-amino group after the peptide chain has been assembled. This is achieved through an "on-resin" N-terminal Cbz protection strategy. The Cbz group is stable to the mildly acidic conditions (e.g., trifluoroacetic acid - TFA) used for the final cleavage of the peptide from the resin and the removal of acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).[6]
An alternative, though less common, approach involves the use of a pre-synthesized N-Cbz protected amino acid in the final coupling step of the SPPS cycle.
Data Presentation
The following table summarizes illustrative quantitative data for the on-resin N-terminal Cbz protection of a model pentapeptide using Cbz-OSu. The data highlights the high efficiency of this reagent in SPPS.
| Parameter | Value | Remarks |
| Starting Resin | Fmoc-Leu-Wang Resin | 0.1 mmol scale |
| Peptide Sequence | H-Leu-Asp(OtBu)-Lys(Boc)-Ala-Leu-OH | - |
| N-terminal Capping Reagent | Cbz-OSu | 3 equivalents |
| Base | N,N-Diisopropylethylamine (DIEA) | 5 equivalents |
| Solvent | N,N-Dimethylformamide (DMF) | - |
| Reaction Time | 2 hours | Monitored by Kaiser test |
| Capping Efficiency | > 99% | Based on qualitative Kaiser test and final product analysis. NHS esters are known to provide quantitative labeling of amines.[4] |
| Crude Purity (post-cleavage) | ~85-95% | Dependent on peptide sequence and synthesis efficiency. |
| Overall Yield (post-purification) | 60-75% | Dependent on peptide sequence and purification method. |
Experimental Protocols
Protocol 1: On-Resin N-terminal Cbz Protection using Cbz-OSu
This protocol details the synthesis of a peptide on a solid support using standard Fmoc chemistry, followed by the protection of the N-terminal amine with Cbz-OSu.
Materials:
-
Fmoc-amino acid-loaded resin (e.g., Wang or Rink Amide resin)
-
Fmoc-protected amino acids
-
Cbz-OSu (N-(Benzyloxycarbonyloxy)succinimide)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine (B6355638) in DMF
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS))
-
Ice-cold diethyl ether
Procedure:
-
Resin Swelling:
-
Place the desired amount of Fmoc-amino acid-loaded resin in a reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Peptide Chain Elongation (Iterative Cycle):
-
Fmoc Deprotection: Add a 20% piperidine in DMF solution to the resin. Agitate for 5 minutes, drain, and repeat with fresh solution for another 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove piperidine.
-
Amino Acid Coupling: Pre-activate the next Fmoc-amino acid (3 eq.) with a suitable coupling reagent (e.g., HBTU/HOBt or HATU) and DIEA in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines).
-
Washing: Wash the resin with DMF (3 x 1 min).
-
Repeat this cycle for each amino acid in the sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform the Fmoc deprotection step as described in step 2.
-
Wash the resin thoroughly with DMF (5 x 1 min) and then with DCM (3 x 1 min).
-
-
On-Resin N-terminal Cbz Protection:
-
Swell the resin with the free N-terminal amine in DMF.
-
In a separate vial, dissolve Cbz-OSu (3 eq.) in DMF.
-
Add DIEA (5 eq.) to the resin-containing vessel, followed by the Cbz-OSu solution.
-
Agitate the mixture at room temperature for 2 hours.
-
Monitoring: Perform a Kaiser test to ensure the reaction has gone to completion (absence of blue color).
-
Drain the reaction solution and wash the resin thoroughly with DMF (3 x 1 min) and DCM (5 x 1 min).
-
-
Cleavage and Deprotection:
-
Dry the Cbz-protected peptide-resin under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of ice-cold diethyl ether.
-
Collect the precipitate by centrifugation and wash with cold ether.
-
Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
SPPS Workflow for N-terminal Cbz Protection
Caption: General workflow for solid-phase synthesis of an N-terminally Cbz-protected peptide.
Reaction Mechanism of Cbz-OSu with Resin-Bound Peptide
Caption: Nucleophilic acyl substitution mechanism for Cbz-OSu with a primary amine.
References
- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Benzyl N-Succinimidyl Carbonate (Cbz-OSu) [commonorganicchemistry.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Reaction of N-(Benzyloxycarbonyloxy)succinimide (Cbz-succinimide) with Bases for Amine Protection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Cbz or Z) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide synthesis and the preparation of complex molecules. Its stability under various conditions and its facile removal via catalytic hydrogenolysis make it an invaluable tool. N-(Benzyloxycarbonyloxy)succinimide (Cbz-succinimide or Cbz-OSu) is a common, crystalline, and stable reagent for the introduction of the Cbz group. The reaction of Cbz-OSu with primary and secondary amines proceeds via a nucleophilic acyl substitution mechanism. The use of a base is often employed to enhance the nucleophilicity of the amine, thereby increasing the reaction rate and yield. This document provides detailed application notes, comparative reaction conditions, and experimental protocols for the Cbz protection of various amines using Cbz-OSu in the presence of different bases.
Reaction Mechanism and Role of the Base
The protection of an amine with Cbz-OSu involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the Cbz group. This leads to the formation of a tetrahedral intermediate, which then collapses to furnish the Cbz-protected amine and N-hydroxysuccinimide (NHS) as a byproduct.
Bases play a crucial role in this transformation by deprotonating the amine (or its protonated form), thereby increasing its nucleophilicity and accelerating the rate of the reaction. The choice of base depends on the substrate's reactivity, solubility, and the presence of other functional groups. Common bases include inorganic carbonates such as sodium bicarbonate (NaHCO₃) and potassium carbonate (K₂CO₃), as well as non-nucleophilic organic tertiary amines like triethylamine (B128534) (TEA) and N,N-diisopropylethylamine (DIPEA).
Summary of Standard Reaction Conditions
The following table summarizes typical reaction conditions for the Cbz protection of various amines using Cbz-OSu with different bases. It is important to note that these conditions are compiled from various sources and do not represent a direct comparative study. Optimal conditions for a specific substrate may require some optimization.
| Amine Type | Base | Solvent System | Stoichiometry (Amine:Cbz-OSu:Base) | Temperature (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| Primary Amino Acid Derivative | DIPEA | Not Specified | 1 : 1.1 : 1.5 | 25 | 1 | Not Reported | [1] |
| General Amine | NaHCO₃ | THF/H₂O (1:1) | 1 : 1.18 : 1.98 | Room Temp. | Not Specified | Not Reported | [2] |
| Aniline Derivative | None (General) | Not Specified | 1 : 1.2 | Room Temp. | 24 - 48 | ~85 | [3] |
| Alkyl Amine (General) | Solid-supported TEA | THF/H₂O (3:1) | Not Specified | Room Temp. | 1.5 | Not Reported |
Experimental Protocols
Protocol 1: Cbz Protection of an Amino Acid Derivative using DIPEA
This protocol is adapted from a procedure for the protection of an amino group in a complex molecule.
Materials:
-
Amino acid derivative (1.0 eq)
-
N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Appropriate organic solvent (e.g., Dichloromethane or Acetonitrile)
Procedure:
-
Dissolve the amino acid derivative (1.0 eq) in the chosen organic solvent.
-
To the solution, add DIPEA (1.5 eq) at room temperature.
-
Add Cbz-OSu (1.1 eq) to the reaction mixture.
-
Stir the reaction at 25 °C for 1 hour, monitoring the progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, adjust the pH of the mixture to approximately 5 by adding a dilute aqueous acid solution (e.g., acetic acid in water).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.[1]
Protocol 2: Cbz Protection of an Amine using Sodium Bicarbonate
This is a general protocol suitable for a wide range of amines.
Materials:
-
Amine (1.0 eq)
-
N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) (1.18 eq)
-
Sodium bicarbonate (NaHCO₃) (1.98 eq)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the amine (1.0 eq) in a 1:1 mixture of THF and water.
-
Add sodium bicarbonate (1.98 eq) to the solution.
-
Add Cbz-OSu (1.18 eq) to the stirred mixture.
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
Dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by silica (B1680970) gel column chromatography if necessary.[2]
Protocol 3: General Procedure for Cbz Protection of a Primary or Secondary Amine using Triethylamine
Materials:
-
Amine (1.0 eq)
-
N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) (1.1-1.2 eq)
-
Triethylamine (TEA) (1.2-1.5 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
Procedure:
-
Dissolve the amine (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere.
-
Add triethylamine (1.2-1.5 eq) to the solution and stir for a few minutes.
-
Add Cbz-OSu (1.1-1.2 eq) portion-wise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 2-24 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with the solvent and wash with water, dilute aqueous acid (e.g., 1M HCl) to remove excess TEA, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Diagrams
Caption: General experimental workflow for the Cbz protection of amines.
Conclusion
The Cbz protection of amines using Cbz-succinimide is a robust and widely applicable transformation. The choice of base and solvent system can be tailored to the specific substrate to optimize reaction times and yields. While inorganic bases like sodium bicarbonate in aqueous solvent mixtures are effective for many substrates, non-nucleophilic organic bases such as DIPEA and triethylamine in anhydrous organic solvents offer alternatives, particularly for sensitive or less reactive amines. The provided protocols offer a starting point for researchers to develop optimal conditions for their specific synthetic needs.
References
Application Notes and Protocols for Selective N-Protection Using Cbz-OSu
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the selective N-protection of primary and secondary amines using N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu). This reagent offers a stable and efficient method for introducing the versatile benzyloxycarbonyl (Cbz) protecting group, a cornerstone in peptide synthesis and the development of complex organic molecules.[1][2][3]
Introduction
The benzyloxycarbonyl (Cbz or Z) group is a widely utilized amine protecting group in organic synthesis due to its stability under various conditions and its facile removal via catalytic hydrogenolysis.[3][4] N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu), an activated ester of Cbz, serves as an excellent reagent for the introduction of the Cbz group. Compared to the traditional benzyl (B1604629) chloroformate (Cbz-Cl), Cbz-OSu is a stable, crystalline solid that is less hazardous and often reacts under milder conditions without the formation of corrosive HCl as a byproduct.[3] This makes Cbz-OSu particularly suitable for the protection of sensitive substrates.[3]
The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the Cbz-OSu, leading to the formation of a stable carbamate (B1207046) and the release of N-hydroxysuccinimide (NHS) as a byproduct.[3]
Reaction Mechanism and Workflow
The general mechanism for the N-protection of an amine with Cbz-OSu involves the nucleophilic acyl substitution at the carbonyl carbon of the Cbz group.
Caption: Reaction mechanism of N-protection using Cbz-OSu.
A typical experimental workflow for N-protection using Cbz-OSu is outlined below.
Caption: General experimental workflow for N-protection with Cbz-OSu.
Quantitative Data Summary
The efficiency of N-protection using Cbz-OSu is dependent on the substrate, solvent, base, and reaction temperature. The following tables summarize typical reaction conditions and yields for various amine substrates.
Table 1: N-Protection of Primary Amines
| Substrate | Cbz-OSu (equiv.) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| n-Propylamine | 1.1 | Na₂CO₃ (2.0) | Water | 0 - RT | 3-4 | >90 |
| Alkyl amine | - | Solid-supported triethylamine | THF/EtOH (3:1) | RT | 1.5 | High |
| Alkyl amine salt | - | Solid-supported triethylamine | THF/H₂O (3:1) | RT | 1.5 | High |
Table 2: N-Protection of Amino Acids
| Substrate | Cbz-OSu (equiv.) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| General Amino Acid | 1.1 - 1.5 | NaHCO₃ (2.0) | THF/H₂O (1:1) | 0 - RT | 4-20 | 90-98 |
| Amino Acid | - | β-Cyclodextrin (catalytic) | Water | RT | - | 89-98[5] |
Note: The use of a base is generally recommended to neutralize the N-hydroxysuccinimide byproduct and drive the reaction to completion.[3] For amino acids, maintaining a pH between 8 and 10 is crucial to prevent racemization.[4]
Experimental Protocols
General Protocol for N-Protection of a Primary Amine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Primary amine
-
Cbz-OSu
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the primary amine (1.0 equiv.) in a mixture of THF and water (e.g., 2:1 v/v).
-
Add sodium bicarbonate (2.0 equiv.) to the solution and stir until dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Add Cbz-OSu (1.1-1.2 equiv.) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude Cbz-protected amine.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or recrystallization.
Protocol for N-Protection of an Amino Acid
This protocol is specifically designed for the N-protection of amino acids, with careful pH control to minimize racemization.
Materials:
-
Amino acid
-
Cbz-OSu
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amino acid (1.0 equiv.) in a 1:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0-2.5 equiv.) to the solution and stir until a clear solution is obtained. The pH should be between 8 and 10.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add Cbz-OSu (1.1 equiv.) as a solid in one portion.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, remove the THF under reduced pressure.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Cbz-OSu and the NHS byproduct.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
Extract the Cbz-protected amino acid with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the N-Cbz-protected amino acid, which can be further purified by recrystallization.
Troubleshooting
Encountering issues during the N-protection reaction is not uncommon. The following guide provides potential solutions to common problems.
Caption: Troubleshooting guide for N-protection reactions with Cbz-OSu.
Conclusion
The use of Cbz-OSu for the N-protection of amines is a robust and reliable method, offering significant advantages in terms of handling and reaction conditions over traditional reagents. By following the detailed protocols and considering the troubleshooting guide provided, researchers can effectively implement this methodology in their synthetic endeavors, particularly in the fields of peptide synthesis and drug discovery. The selective introduction of the Cbz group is a critical step that enables the synthesis of complex molecules with high precision and efficiency.
References
Application Notes and Protocols: Cbz-OSu in the Synthesis of Complex Organic Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) is a highly effective and widely utilized reagent in modern organic synthesis. Its primary application lies in the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group onto primary and secondary amines. The Cbz group is valued for its stability under a range of reaction conditions and its facile removal by catalytic hydrogenolysis.[1] This makes Cbz-OSu an indispensable tool in multi-step syntheses of complex molecules, particularly in peptide synthesis and the preparation of pharmaceutically active compounds where precise control of amine reactivity is paramount.[2][3]
The reactivity of Cbz-OSu stems from the N-hydroxysuccinimide (OSu) ester, which is an excellent leaving group, facilitating the nucleophilic attack by an amine to form a stable carbamate (B1207046) linkage.[4] This method is often preferred over the use of benzyl (B1604629) chloroformate (Cbz-Cl) as it can offer milder reaction conditions and avoids the formation of corrosive HCl as a byproduct.[5] These application notes provide an overview of the use of Cbz-OSu in the synthesis of complex organic molecules, including detailed protocols for key transformations and quantitative data to guide synthetic planning.
Applications in Complex Molecule Synthesis
The strategic application of Cbz-OSu has been pivotal in the total synthesis of numerous complex natural products and therapeutic agents.
-
Peptide Synthesis: Cbz-OSu is a cornerstone reagent for the protection of the α-amino group of amino acids during peptide synthesis, preventing self-coupling and enabling controlled peptide chain elongation.[6][7]
-
Synthesis of Bioactive Molecules: It has been instrumental in the synthesis of a wide array of biologically active compounds, including:
-
Antiviral Agents: Specifically in the synthesis of nucleoside analogues, where selective protection of amine functionalities is crucial.[2][8]
-
Immunosuppressants: As demonstrated in the total synthesis of Sanglifehrin A.[9]
-
Antitumor Agents: For instance, in the intricate total synthesis of Diazonamide A.[10][11]
-
-
Regioselective Protection: Cbz-OSu can be employed for the regioselective protection of polyamines, such as in the N-trans symmetrical diprotection of cyclen, a key scaffold for various applications.[12][13]
-
Spiroindoline Derivatives: It serves as a key reagent in the synthetic routes towards spiroindoline derivatives, which are present in many biologically active compounds.
Quantitative Data for Cbz-Protection Reactions
The following tables summarize representative quantitative data for the Cbz protection of various amines using Cbz-OSu under different reaction conditions.
| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| Glycine | Cbz-Cl, NaOH, H₂O, 0 °C to rt | Cbz-Glycine | 86-91 | [1] |
| General Amine | Cbz-Cl, NaHCO₃, THF/H₂O (2:1), 0 °C, 20 h | Cbz-protected amine | 90 | [5] |
| Cytidine Derivative | Cbz-Cl, Et₃N, DMAP, CH₂Cl₂ | Cbz-protected cytidine | 97 | [2] |
| Adenosine | Cbz-Cl, Et₃N, DMAP, CH₂Cl₂ | Cbz-protected adenosine | 94 | [2] |
| Guanosine | Cbz-Cl, Et₃N, DMAP, CH₂Cl₂ | Cbz-protected guanosine | 95 | [2] |
Experimental Protocols
Protocol 1: General Procedure for the Cbz Protection of an Amine
This protocol describes a general method for the protection of a primary or secondary amine using Cbz-OSu.
Materials:
-
Amine substrate
-
N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the amine substrate (1.0 equiv) in a 1:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 equiv) to the solution.
-
Add a solution of Cbz-OSu (1.2 equiv) in THF dropwise to the reaction mixture at room temperature.[14]
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to afford the pure Cbz-protected amine.
Protocol 2: Synthesis of a Cbz-Protected Dipeptide Fragment
This protocol outlines the coupling of a Cbz-protected amino acid with an amino acid ester.
Materials:
-
Cbz-amino acid-OSu ester (e.g., Z-Lys(Z)-OSu) (1.0 equiv)
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.2 equiv)
-
Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq)
-
Saturated sodium bicarbonate solution (aq)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the amino acid ester hydrochloride in DMF or DCM and cool the solution to 0 °C.
-
Add DIPEA or TEA and stir for 10-15 minutes.
-
Add the Cbz-amino acid-OSu ester to the solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.[6]
-
Once the reaction is complete, dilute with EtOAc and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude protected dipeptide can be purified by recrystallization or silica gel chromatography.[6]
Protocol 3: Deprotection of the Cbz Group via Catalytic Hydrogenolysis
This protocol describes the removal of the Cbz protecting group.
Materials:
-
Cbz-protected compound
-
Palladium on carbon (Pd/C, 10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite
Procedure:
-
Dissolve the Cbz-protected compound in MeOH or EtOH in a round-bottom flask.
-
Carefully add Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.[5]
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with MeOH or EtOH.
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine.
Visualizations
Caption: General workflow for the Cbz protection of an amine using Cbz-OSu.
Caption: Workflow for the synthesis of a Cbz-protected dipeptide.
Caption: Workflow for the deprotection of a Cbz group via catalytic hydrogenolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient synthesis of nucleoside aryloxy phosphoramidate prodrugs utilizing benzyloxycarbonyl protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Synthesis, Antiviral, and Antimicrobial Evaluation of Benzyl Protected Diversified C-nucleosides [frontiersin.org]
- 9. Total Synthesis of Sanglifehrin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cornellpharmacology.org [cornellpharmacology.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Regioselective N-substitution of cyclen with two different alkyl groups: synthesis of all possible isomers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Benzyl N-Succinimidyl Carbonate (Cbz-OSu) [commonorganicchemistry.com]
Application Notes and Protocols for Catalytic Hydrogenolysis of Carboxybenzyl (Cbz) Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
The carboxybenzyl (Cbz or Z) group is a cornerstone in the protection of amines, particularly in peptide synthesis and the broader field of organic chemistry. Its popularity stems from its stability across a wide range of chemical conditions and its susceptibility to clean and efficient removal by catalytic hydrogenolysis. This method offers a mild deprotection strategy, yielding the free amine, toluene, and carbon dioxide as the sole byproducts, thereby simplifying purification processes.[1][2]
This document provides a comprehensive guide to the theory and practice of Cbz group deprotection via catalytic hydrogenolysis, including detailed experimental protocols, a summary of reaction conditions, and troubleshooting advice.
Reaction Principle and Mechanism
Catalytic hydrogenolysis of the Cbz group involves the cleavage of the benzylic carbon-oxygen bond by a heterogeneous catalyst in the presence of a hydrogen source.[3] The most commonly employed catalyst is palladium on carbon (Pd/C).[4][5] The reaction proceeds through a two-step mechanism:
-
Hydrogenolysis: The Cbz-protected amine undergoes hydrogenolysis on the palladium surface to form an unstable carbamic acid intermediate and toluene.[2]
-
Decarboxylation: The carbamic acid intermediate spontaneously decomposes to release the deprotected amine and carbon dioxide.[2][6]
The overall transformation is generally clean and high-yielding.[5]
Reaction Mechanism Diagram
Caption: Mechanism of Cbz deprotection by catalytic hydrogenolysis.
Hydrogenolysis Approaches
There are two primary methods for the catalytic hydrogenolysis of Cbz groups, differing in their hydrogen source:
-
Catalytic Hydrogenation: This classic approach utilizes hydrogen gas (H₂), typically under atmospheric or slightly elevated pressure, with a heterogeneous catalyst like Pd/C.[1][3]
-
Transfer Hydrogenolysis: This method employs a hydrogen donor molecule in solution to transfer hydrogen to the substrate, mediated by the catalyst. This approach circumvents the need for handling gaseous hydrogen.[1] Common hydrogen donors include ammonium (B1175870) formate (B1220265), formic acid, and sodium borohydride (B1222165).[1]
Data Presentation: Comparison of Hydrogenolysis Conditions
The selection of reaction parameters is critical for successful Cbz deprotection. The following tables summarize typical conditions and outcomes for different hydrogenolysis methods.
Table 1: Catalytic Hydrogenation (H₂ Gas)
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Pressure | Reaction Time | Yield (%) | Ref. |
| 10% Pd/C | 10-20 | Methanol (B129727) | Room Temp. | 1 atm (balloon) | 2-16 h | High | [1][3] |
| 10% Pd/C | 5-10 | Ethanol (B145695) | Room Temp. | 1 atm (balloon) | Varies | High | [5] |
| 5% Pd/C | N/A | THF | N/A | High Pressure | Fast | High | [5] |
| 10% Pd/C | N/A | EtOH:EtOAc (1:1) | 60 | N/A | Varies | High | [7] |
Table 2: Transfer Hydrogenolysis
| Catalyst | Hydrogen Donor | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Ref. |
| 10% Pd/C | Ammonium Formate | Methanol/Water | Room Temp. | 0.5-2 h | High | [3] |
| 10% Pd/C | Sodium Borohydride | Methanol | 0 to Room Temp. | 3-10 min | 93-98 | [1][8] |
| Pd Black | Formic Acid | Ethanol | 25 | 1.5 h | N/A | [6] |
Experimental Protocols
The following are detailed protocols for the deprotection of Cbz-protected amines. Safety Precaution: Palladium on carbon can be pyrophoric, especially when dry and exposed to air. Handle with care in an inert atmosphere when possible.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon and Hydrogen Gas
This protocol describes the standard procedure for Cbz deprotection using hydrogen gas.
Materials:
-
Cbz-protected amine
-
10% Palladium on Carbon (Pd/C)
-
Methanol (or other suitable solvent like ethanol or ethyl acetate)
-
Hydrogen gas (H₂) supply (e.g., balloon)
-
Inert gas (Nitrogen or Argon)
-
Celite® or other filter aid
-
Round-bottom flask
-
Stir plate and stir bar
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the Cbz-protected amine in a suitable solvent (e.g., methanol to a concentration of 0.1 M).[1]
-
Catalyst Addition: Carefully add 10% Pd/C to the solution (typically 10-20 mol% of palladium relative to the substrate).[1]
-
Inerting the System: Seal the flask and purge the system with an inert gas (nitrogen or argon) to remove air.
-
Introducing Hydrogen: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this evacuation-backfill cycle 2-3 times to ensure the atmosphere is replaced with hydrogen.[1]
-
Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (maintained by the balloon).
-
Monitoring: Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS) until all the starting material has been consumed. Reaction times can range from 2 to 16 hours.[3]
-
Work-up: a. Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.[1] b. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[1][3] c. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.[1] d. Combine the filtrates and remove the solvent under reduced pressure to yield the crude deprotected amine.
-
Purification: Purify the product as necessary, for example, by recrystallization or column chromatography.
Protocol 2: Transfer Hydrogenolysis using Ammonium Formate
This protocol provides a convenient alternative that avoids the use of hydrogen gas.[1]
Materials:
-
Cbz-protected amine
-
10% Palladium on Carbon (Pd/C)
-
Ammonium Formate (HCOONH₄)
-
Methanol (or a mixture of methanol and water)
-
Celite® or other filter aid
-
Round-bottom flask
-
Stir plate and stir bar
-
Filtration apparatus
Procedure:
-
Reaction Setup: Dissolve the Cbz-protected amine in methanol or a mixture of methanol and water in a round-bottom flask.[3]
-
Catalyst Addition: Carefully add 10% Pd/C to the solution.
-
Hydrogen Donor Addition: Add ammonium formate (3-5 equivalents) to the reaction mixture.[3] The reaction can be exothermic.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.[3]
-
Work-up: a. Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[3] b. Wash the filter pad with methanol.[3] c. Evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization or chromatography to remove excess ammonium formate and other byproducts.[3]
Protocol 3: Transfer Hydrogenolysis using Sodium Borohydride
This protocol is often very rapid.
Materials:
-
Cbz-protected amine
-
10% Palladium on Carbon (Pd/C)
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Celite® or other filter aid
-
Round-bottom flask
-
Stir plate and stir bar
-
Ice bath
-
Filtration apparatus
Procedure:
-
Reaction Setup: Dissolve the Cbz-protected amine in methanol in a round-bottom flask and add 10% Pd/C (typically 10 wt% relative to the substrate).[1]
-
Cooling: Cool the mixture in an ice bath.
-
Hydrogen Donor Addition: Slowly and portion-wise, add sodium borohydride (1-2 equivalents) to the stirred suspension. Exercise caution as hydrogen gas will be generated in situ.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS. Reaction times are often very short (minutes to a few hours).[1]
-
Quenching and Work-up: a. Upon completion, quench the reaction by the slow addition of water or dilute acetic acid.[1] b. Filter the mixture through a pad of Celite® to remove the catalyst, washing with methanol.[1] c. Remove the methanol from the filtrate under reduced pressure.
-
Purification: The resulting aqueous solution can be lyophilized or further purified to isolate the deprotected peptide.[1]
Visualizations
General Experimental Workflow
References
Application Notes and Protocols for Carboxybenzyl (Cbz) Group Removal via Catalytic Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The carboxybenzyl (Cbz or Z) protecting group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the development of complex drug molecules. Its stability under a variety of reaction conditions and its susceptibility to clean removal by catalytic hydrogenolysis make it an invaluable tool for amine protection.[1][2][3] This document provides a detailed protocol for the deprotection of Cbz-protected amines using hydrogen gas (H₂) and a palladium catalyst, a method widely favored for its efficiency and the generation of benign byproducts (toluene and carbon dioxide).[4][5]
Catalytic hydrogenation offers a mild and efficient pathway for Cbz group cleavage, proceeding via the hydrogenolysis of the benzylic C-O bond.[6][7] This process is typically mediated by a heterogeneous catalyst, most commonly palladium on activated carbon (Pd/C).[1][4] The reaction is generally clean, with high yields, and is compatible with many other functional groups, although care must be taken with substrates containing functionalities also susceptible to reduction, such as alkenes, alkynes, and nitro groups.[1][4]
Reaction Mechanism and Considerations
The deprotection proceeds through the reduction of the Cbz group by hydrogen on the surface of the palladium catalyst. This initially forms an unstable carbamic acid intermediate, which then spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[1][7]
Several factors can influence the efficiency of the reaction, including the quality of the catalyst, solvent, hydrogen pressure, and substrate purity. Catalyst poisoning can occur, particularly if the substrate or solvent contains sulfur or phosphorus impurities.[8][9] Additionally, the amine product can sometimes coordinate to the palladium catalyst, leading to deactivation; performing the reaction in a slightly acidic solvent can mitigate this issue.[8][9]
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the Cbz deprotection of various substrates using H₂ and a palladium catalyst. These values should be considered as a starting point for optimization.
| Parameter | Typical Range | Substrate/Notes | Source(s) |
| Catalyst | 5% or 10% Pd/C | General applications | [2][9] |
| Catalyst Loading | 5-10 mol% | General procedure | [1][4] |
| 10-20% (w/w) | For peptides like Cbz-Ala-Ala-Ala-Ala-OH | [3][5][6] | |
| Hydrogen Pressure | Atmospheric (balloon) - 50 psi | Atmospheric is often sufficient; higher pressure for challenging substrates. | [4][5] |
| Solvent | Methanol (B129727), Ethanol (B145695), Ethyl Acetate, THF/H₂O | Protic solvents like methanol and ethanol are common. | [1][2][10] |
| Temperature | Room Temperature - 80°C | Room temperature is typical; elevated temperatures can increase the rate. | [2][5][11] |
| Reaction Time | 0.5 - 40 hours | Highly substrate-dependent. Monitored by TLC or LC-MS. | [2][4][5] |
Detailed Experimental Protocol
This protocol describes a general procedure for the Cbz deprotection of an amine using H₂ gas and a 10% Pd/C catalyst at atmospheric pressure.
Materials:
-
Cbz-protected amine
-
10% Palladium on carbon (Pd/C)
-
Anhydrous solvent (e.g., Methanol, Ethanol)
-
Inert gas (Nitrogen or Argon)
-
Hydrogen gas (H₂) in a balloon
-
Celite® or other filtration aid
-
Reaction flask (e.g., round-bottom flask)
-
Magnetic stir bar and stir plate
-
Vacuum/inert gas manifold
-
Filtration apparatus (e.g., Büchner funnel)
Safety Precautions:
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. [12] All operations should be conducted in a well-ventilated fume hood.
-
Palladium on carbon is pyrophoric, especially after use and when dry. [10][12] Do not allow the catalyst to dry in the air. Keep it wet with solvent or water.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Have a fire extinguisher (Type D for metal fires, or CO₂) readily available.
Procedure:
-
Reaction Setup:
-
To a clean, dry reaction flask containing a magnetic stir bar, add the Cbz-protected amine (1 equivalent).
-
Dissolve the substrate in a suitable anhydrous solvent (e.g., methanol).
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium relative to the substrate) to the solution.[4]
-
-
Inerting the Atmosphere:
-
Introducing Hydrogen:
-
Evacuate the flask one final time and backfill with hydrogen gas from a balloon. Ensure the balloon is securely attached. For reactions requiring higher pressure, a Parr hydrogenation apparatus should be used.
-
-
Reaction:
-
Stir the reaction mixture vigorously at room temperature.[1] Vigorous stirring is crucial for good contact between the three phases (solid catalyst, liquid solution, and gaseous hydrogen).[13]
-
Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.[5]
-
-
Work-up:
-
Once the reaction is complete, carefully vent the excess hydrogen into the fume hood.
-
Purge the reaction flask with an inert gas for several minutes to remove all residual hydrogen.[12]
-
Caution: The catalyst is now highly pyrophoric. Do not expose it to air while dry.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[5] It is crucial to keep the Celite pad wet with the solvent during filtration.
-
Wash the filter cake with additional solvent to ensure complete recovery of the product.
-
Collect the filtrate and remove the solvent under reduced pressure to yield the crude deprotected amine.
-
-
Catalyst Quenching and Disposal:
-
Immediately after filtration, while still wet, carefully transfer the Celite/catalyst mixture to a dedicated waste container.[14]
-
Add water to the waste container to quench the catalyst's pyrophoric nature.[12][14] The catalyst should be stored under water until it can be disposed of according to institutional guidelines.
-
-
Purification:
-
The crude product can be purified, if necessary, by standard techniques such as recrystallization or column chromatography.
-
Visualizations
Reaction Workflow
Caption: General experimental workflow for Cbz deprotection.
Reaction Mechanism Pathway
Caption: Key steps in the hydrogenolysis of a Cbz group.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 11. thalesnano.com [thalesnano.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. sarponggroup.com [sarponggroup.com]
Application Notes and Protocols for Cbz Protection Strategies in Solution-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Carboxybenzyl (Cbz or Z) protecting group, introduced by Max Bergmann and Leonidas Zervas in 1932, remains a cornerstone in solution-phase organic synthesis, particularly in peptide and medicinal chemistry.[1][2] Its primary function is the temporary masking of the nucleophilic and basic nature of primary and secondary amines, preventing unwanted side reactions during subsequent synthetic steps.[3] The Cbz group is favored for its ease of introduction, stability across a wide range of non-reducing reaction conditions, and its susceptibility to selective removal under specific, mild conditions.[3][4]
These application notes provide a comprehensive overview of common strategies for the protection of amines as Cbz-carbamates and their subsequent deprotection in solution-phase synthesis. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to assist researchers in the effective implementation of Cbz protection schemes.
Data Presentation: Cbz Protection and Deprotection Conditions
The following tables summarize quantitative data for various Cbz protection and deprotection methods, offering a comparative overview of their efficiency under different conditions.
Table 1: Cbz Protection of Various Amines
| Entry | Amine Substrate | Reagent | Base/Promoter | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Benzyl (B1604629) Chloroformate (Cbz-Cl) | PEG-400 | Neat | 0.33 | 94 | [4] |
| 2 | 4-Chloroaniline | Benzyl Chloroformate (Cbz-Cl) | PEG-400 | Neat | 0.5 | 92 | [4] |
| 3 | Benzylamine | Benzyl Chloroformate (Cbz-Cl) | PEG-400 | Neat | 0.25 | 95 | [4] |
| 4 | Glycine | Benzyl Chloroformate (Cbz-Cl) | NaHCO₃ | THF/H₂O | 20 | >90 (implied) | [5] |
| 5 | General Amine | Benzyl Chloroformate (Cbz-Cl) | 3N NaOH (aq) | Water | 3 | Not Specified | [6] |
| 6 | Aniline | Benzyl Chloroformate (Cbz-Cl) | Amberlyst-15 | Solvent-free | 0.17-0.25 | >90 | [7] |
Table 2: Cbz Deprotection Methods and Efficiencies
| Entry | Deprotection Method | Catalyst/Reagent | Solvent | Time (h) | Temperature | Yield (%) | Reference |
| 1 | Catalytic Hydrogenation | 10% Pd/C, H₂ (1 atm) | Methanol (B129727) | 12 | Room Temp. | High | [8][9] |
| 2 | Transfer Hydrogenation | Pd Black, HCO₂H | Ethanol (B145695) | 1.5 | 25°C | High | [5] |
| 3 | Acidic Cleavage | 33% HBr in Acetic Acid | Acetic Acid | 0.33 | Room Temp. | High | [3] |
| 4 | Mild Lewis Acid Cleavage | AlCl₃, HFIP | Dichloromethane | Not Specified | Room Temp. | High | [8][10] |
| 5 | Nucleophilic Cleavage | 2-Mercaptoethanol, KOAc | DMAC | Not Specified | 75°C | High | [8][10] |
| 6 | Tandem Deprotection/Coupling | 10% Pd/C, H₂ | Water (micellar) | 2 | Room Temp. | >50 (for two steps) | [11][12] |
Experimental Protocols
The following are detailed methodologies for key experiments involving Cbz protection and deprotection.
Protocol 1: General Procedure for N-Cbz Protection of an Amine using Benzyl Chloroformate
This protocol describes a common method for the N-protection of amines under aqueous basic conditions.[3][5]
Materials:
-
Amine (1.0 eq)
-
Benzyl Chloroformate (Cbz-Cl) (1.1 - 1.5 eq)
-
Sodium Bicarbonate (NaHCO₃) (2.0 eq) or 3N Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF) and Water (or other suitable solvent system)
-
Diethyl ether or Ethyl acetate (B1210297) for extraction
-
Brine
Procedure:
-
Dissolve the amine (1.0 eq) in a suitable solvent mixture such as THF and water (2:1).[5]
-
Add the base (e.g., NaHCO₃, 2.0 eq) to the solution.[5]
-
Slowly add benzyl chloroformate (1.1-1.5 eq) dropwise to the cooled, stirred solution.[3][6]
-
Allow the reaction mixture to warm to room temperature and stir for 3-20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5][6]
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).[5]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.[4]
Protocol 2: Cbz Deprotection via Catalytic Hydrogenation
This is the most common and often cleanest method for Cbz group removal.[8][13]
Materials:
-
Cbz-protected amine
-
10% Palladium on carbon (Pd/C) (5-10 mol% of palladium)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Dissolve the Cbz-protected amine in a suitable solvent like methanol or ethanol in a round-bottom flask.[8]
-
Carefully add 10% Pd/C catalyst to the solution.[8]
-
Purge the flask with an inert gas (e.g., nitrogen or argon), then evacuate and backfill with hydrogen gas. Repeat this cycle 3-5 times.[8]
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.[5][8]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Wash the filter cake with the reaction solvent.[8]
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[8]
Protocol 3: Cbz Deprotection using HBr in Acetic Acid
This protocol is a classic method for acidic cleavage of the Cbz group.[3]
Materials:
-
Cbz-protected peptide or amine
-
33% Hydrogen bromide (HBr) in acetic acid (AcOH)
-
Diethyl ether
Procedure:
-
Dissolve the Cbz-protected substrate in a 33% solution of HBr in acetic acid. Caution: Handle this reagent in a fume hood as it is highly corrosive.
-
Stir the mixture at room temperature for approximately 20-30 minutes.[3]
-
Add diethyl ether to the reaction mixture to precipitate the amine hydrobromide salt.[3]
-
Isolate the precipitate by filtration or decantation.
-
Wash the solid with diethyl ether and dry to obtain the deprotected amine salt.[3]
Mandatory Visualizations
The following diagrams illustrate key workflows and decision-making processes in the application of Cbz protection chemistry.
Caption: General workflow for Cbz protection and deprotection in synthesis.
Caption: Decision tree for selecting a Cbz deprotection strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. Cbz-Protected Amino Groups [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. scientificupdate.com [scientificupdate.com]
Application Notes and Protocols for Scalable Synthesis with Cbz-Protected Amino Acid Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Cbz or Z) protecting group, introduced by Bergmann and Zervas, remains a cornerstone in peptide synthesis and the broader field of organic chemistry.[1] Its stability under a range of conditions, coupled with its facile removal via specific, orthogonal methods, makes it an invaluable tool for the protection of amine functionalities.[2] One of the key advantages of the Cbz group is its tendency to impart crystallinity to protected amino acids and peptide fragments, which can significantly simplify purification on a large scale through recrystallization, a more cost-effective and scalable alternative to chromatography.[3]
These application notes provide detailed protocols and quantitative data for the scalable synthesis and deprotection of Cbz-protected amino acid intermediates, intended to guide researchers and professionals in drug development and chemical synthesis.
Data Presentation: Scalable Cbz Protection of Amino Acids
The Schotten-Baumann reaction is a widely employed method for the N-protection of amino acids with the Cbz group.[2] The reaction is typically performed in an alkaline aqueous solution, where the base neutralizes the hydrochloric acid byproduct.[4] A notable improvement for scalable synthesis involves the use of a sodium carbonate and sodium bicarbonate buffer system, which effectively maintains the optimal pH range of 8-10, thus preventing the decomposition of benzyl (B1604629) chloroformate at lower pH and minimizing racemization at higher pH.[3]
| Amino Acid | Scale | Base/Solvent System | Reaction Time | Typical Yield (%) | Purity | Reference |
| Glycine | 0.1 mol | 2 M NaOH | 2-3 hours | 86-91 | High (Crystallized) | [1] |
| L-Alanine | 54.0 g | 2N NaOH | 2 hours | ~73 | High (Recrystallized) | |
| L-Phenylalanine | - | Na2CO3/NaHCO3 | - | High | High | [3] |
| Various Amino Acids | Lab Scale | β-cyclodextrin/H2O | - | 89-98 | High | [5] |
Experimental Protocol: Scalable N-Cbz Protection of L-Alanine
This protocol describes a scalable method for the synthesis of N-Cbz-L-Alanine.
Materials:
-
L-Alanine
-
Benzyl chloroformate (Cbz-Cl)
-
2 M Sodium hydroxide (B78521) (NaOH) solution
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Ethyl acetate
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
Procedure:
-
Dissolution: In a three-necked flask equipped with a mechanical stirrer and dropping funnels, dissolve L-Alanine (1.0 eq) in a 2 M NaOH solution. Cool the flask to 0°C in an ice bath.[6]
-
Reaction: While stirring vigorously, add benzyl chloroformate (1.1 eq) and 2 M NaOH solution dropwise and simultaneously over 20-30 minutes. Maintain the internal temperature below 5°C and the pH between 9 and 10.[6]
-
Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours.[6]
-
Work-up:
-
Extraction and Purification:
-
Collect the precipitate by filtration, wash with cold water, and dry.[1]
-
Alternatively, extract the acidified aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.[6]
-
Recrystallize the crude product from ethyl acetate/hexane to yield pure N-Cbz-L-Alanine.
-
Signaling Pathways and Experimental Workflows
Cbz Protection of an Amino Acid (Schotten-Baumann Reaction)
The following diagram illustrates the general mechanism for the Cbz protection of an amino acid using benzyl chloroformate under basic conditions.
References
Application Notes and Protocols: Non-Peptide Applications of Cbz Succinimide in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the diverse, non-peptide applications of N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu), a versatile reagent in organic synthesis. While traditionally used for amine protection in peptide chemistry, Cbz-OSu offers significant utility in the modification of other nucleophiles, the synthesis of complex heterocyclic scaffolds, and the derivatization of natural products.[1][2][3] This document outlines detailed protocols, quantitative data, and visual workflows to facilitate the application of Cbz-OSu in various research and development contexts.
Protection of Non-Peptide Nucleophiles: Alcohols, Phenols, and Thiols
The benzyloxycarbonyl (Cbz) group is a robust protecting group for alcohols, phenols, and thiols, forming stable carbonate and thiocarbonate linkages respectively.[1] Cbz-OSu serves as an effective reagent for these transformations, particularly when milder reaction conditions are required compared to benzyl (B1604629) chloroformate.[1][2]
Application Note:
The Cbz protection of hydroxyl and thiol groups is a valuable strategy in multi-step syntheses of complex molecules, including natural products and pharmaceutical intermediates. The resulting carbamates and thiocarbamates are stable to a range of reaction conditions and can be readily deprotected via catalytic hydrogenolysis.[4] The use of an organic base is typically required to facilitate the reaction with these less nucleophilic functional groups.[1] For sterically hindered or less reactive alcohols, a stronger base such as sodium hydride may be necessary.[1]
Quantitative Data: Cbz Protection of Alcohols
| Substrate | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Primary Alcohol | Pyridine (B92270) | Dichloromethane | 4 - 12 | 85 - 95 | General Protocol |
| Secondary Alcohol | DMAP | Acetonitrile | 12 - 24 | 70 - 85 | General Protocol |
| Phenol | Triethylamine (B128534) | Tetrahydrofuran | 2 - 6 | 90 - 98 | General Protocol |
Note: Yields are indicative and can vary based on the specific substrate and reaction conditions.
Experimental Protocol: Cbz Protection of a Primary Alcohol
Materials:
-
Primary alcohol (1.0 equiv)
-
Cbz-OSu (1.2 equiv)
-
Pyridine (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the primary alcohol (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine (1.5 equiv) to the solution and stir for 10 minutes at room temperature.
-
Add Cbz-OSu (1.2 equiv) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate (B1210297)/hexane gradient) to afford the Cbz-protected alcohol.
Caption: Experimental workflow for the Cbz protection of a primary alcohol.
Synthesis of Heterocyclic Compounds: Oxazolidinones
Cbz-protected amines are key intermediates in the synthesis of various heterocyclic compounds, including oxazolidinones, which are an important class of antibacterial agents.[5] While Cbz-OSu is not directly involved in the cyclization step, it is crucial for the preparation of the necessary N-Cbz protected precursors.
Application Note:
The synthesis of oxazolidinones often involves the cyclization of an N-protected amino alcohol. The Cbz group is an ideal choice for this purpose due to its stability during the synthetic sequence and its facile removal in the final steps. The preparation of the Cbz-protected amino alcohol can be readily achieved using Cbz-OSu.
Experimental Protocol: Synthesis of an N-Cbz-2-amino-alcohol
Materials:
-
Amino alcohol (1.0 equiv)
-
Cbz-OSu (1.1 equiv)
-
Sodium bicarbonate (2.0 equiv)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the amino alcohol (1.0 equiv) in a 1:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 equiv) to the solution and stir until dissolved.
-
Add Cbz-OSu (1.1 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.
-
Once the reaction is complete, add ethyl acetate to extract the product.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Cbz-2-amino-alcohol, which can often be used in the next step without further purification.
Caption: Logical pathway for the synthesis of oxazolidinones via an N-Cbz protected intermediate.
Derivatization of Natural Products and Complex Molecules
Cbz-OSu is a valuable tool for the selective modification of complex molecules, such as natural products, that possess multiple reactive sites. The mild reaction conditions associated with Cbz-OSu make it suitable for derivatizing sensitive substrates. A key example is its use in the modification of aminoglycoside antibiotics.[6]
Application Note:
The selective protection of amino groups in aminoglycosides with the Cbz group allows for regioselective modifications at other positions of the scaffold. This strategy is instrumental in synthesizing derivatives with potentially improved pharmacological properties, such as enhanced antibacterial activity or reduced toxicity.[6]
Quantitative Data: Cbz Protection of Aminoglycosides
| Aminoglycoside | Reagent | Base | Solvent | Yield (%) | Reference |
| Neomycin | Cbz-OSu | Triethylamine | DMF/H₂O | 60-70 | [7] |
| Kanamycin A | Cbz-OSu | Pyridine | Pyridine/H₂O | 55-65 | [7] |
Note: Yields can be variable due to the complexity of the substrates and the potential for multiple protection.
Experimental Protocol: Per-N-Cbz Protection of an Aminoglycoside
Materials:
-
Aminoglycoside (e.g., Neomycin sulfate) (1.0 equiv)
-
Cbz-OSu (excess, e.g., 1.5 equiv per amino group)
-
Triethylamine (excess, e.g., 2.0 equiv per amino group)
-
Dimethylformamide (DMF)
-
Water
-
Diethyl ether
Procedure:
-
Dissolve the aminoglycoside sulfate in a minimal amount of water.
-
Add DMF to the aqueous solution.
-
Add triethylamine to the mixture and stir.
-
In a separate flask, dissolve Cbz-OSu in DMF.
-
Slowly add the Cbz-OSu solution to the aminoglycoside solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction by TLC (a specialized TLC system may be required).
-
Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to obtain the per-N-Cbz-protected aminoglycoside.
Caption: General workflow for the derivatization of natural products using Cbz protection.
Bioconjugation and Linker Chemistry
While less common than maleimide (B117702) or NHS-ester based bioconjugation, the succinimidyl carbonate of Cbz-OSu can be utilized to link the Cbz moiety to biomolecules or surfaces that are not peptides. This application is more niche but holds potential for specific research needs where a Cbz linker is desired.
Application Note:
Cbz-OSu can be used to introduce a benzyloxycarbonyl group as a stable, non-cleavable (under physiological conditions) linker to amine-functionalized surfaces or non-peptide biomolecules. The hydrophobicity of the benzyl group may also be exploited to alter the properties of the conjugated species. The deprotection of the Cbz group via hydrogenolysis is generally not compatible with biological systems, making this a permanent linkage in that context.
Experimental Protocol: Cbz-Labeling of an Amine-Functionalized Molecule
Materials:
-
Amine-functionalized molecule (1.0 equiv)
-
Cbz-OSu (1.5 equiv)
-
Aprotic polar solvent (e.g., DMF or DMSO)
-
Tertiary amine base (e.g., Diisopropylethylamine, DIPEA) (2.0 equiv)
-
Size-exclusion chromatography or dialysis materials for purification
Procedure:
-
Dissolve the amine-functionalized molecule in the chosen aprotic solvent.
-
Add DIPEA to the solution.
-
Add Cbz-OSu and stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by an appropriate analytical method (e.g., LC-MS).
-
Upon completion, purify the Cbz-labeled molecule using size-exclusion chromatography or dialysis to remove excess reagents and byproducts.
Caption: Logical relationship of Cbz-OSu in non-peptide bioconjugation.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 3. Buy N-(Benzyloxycarbonyloxy)succinimide | 13139-17-8 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway [beilstein-journals.org]
- 6. N-(Benzyloxycarbonyloxy)succinimide | 13139-17-8 [chemicalbook.com]
- 7. Comprehensive Review of Chemical Strategies for the Preparation of New Aminoglycosides and their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting slow or incomplete Cbz deprotection by hydrogenation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the cleavage of the carboxybenzyl (Cbz or Z) protecting group via hydrogenation.
Troubleshooting Guide
This guide addresses common issues encountered during Cbz deprotection by catalytic hydrogenation in a question-and-answer format.
Question 1: My Cbz deprotection by catalytic hydrogenation is slow or incomplete. What are the possible causes and solutions?
Answer: Slow or incomplete Cbz deprotection is a frequent challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is often the most effective way to identify and resolve the problem.
A number of factors could be responsible for slow or incomplete hydrogenation. These include:
-
Catalyst Inactivation (Poisoning): The palladium catalyst is highly susceptible to poisoning by various functional groups and impurities. Sulfur-containing compounds (e.g., thiols, thioethers) are notorious catalyst poisons. Other substances that can inhibit the catalyst include residual reagents from previous steps or product amine coordination to the palladium center.[1]
-
Poor Catalyst Quality or Activity: The activity of Palladium on carbon (Pd/C) can vary between batches and diminish over time with improper storage. An old or low-quality catalyst may not provide a sufficient number of active sites for the reaction to proceed efficiently.
-
Insufficient Hydrogen Pressure: For many substrates, atmospheric pressure of hydrogen may not be sufficient to drive the reaction to completion in a reasonable timeframe.
-
Inadequate Mixing: Catalytic hydrogenation is a heterogeneous reaction. Therefore, efficient mixing is critical to ensure that the substrate, hydrogen, and catalyst are in constant contact.[2]
-
Poor Substrate Solubility: If the Cbz-protected compound has poor solubility in the chosen solvent, its access to the catalyst surface will be limited, resulting in a slow reaction rate.[1]
To address these issues, consider the following solutions, summarized in the table below:
| Potential Cause | Recommended Solutions |
| Catalyst Poisoning | - Ensure starting material is pure and free from sulfur-containing impurities.[2] - If the substrate contains sulfur, consider alternative deprotection methods.[2] - Increase the catalyst loading (e.g., from 5-10 mol% to 20 mol%).[3] - Add a small amount of acid (e.g., acetic acid) to protonate the product amine and prevent catalyst inhibition.[3] |
| Poor Catalyst Quality | - Use a fresh batch of high-quality Pd/C catalyst.[2][3] - Consider using a more active catalyst, such as Pearlman's catalyst (Pd(OH)₂/C).[1] |
| Insufficient Hydrogen | - Increase the hydrogen pressure (e.g., from atmospheric to 50 psi or higher).[2][3] - For transfer hydrogenolysis, increase the equivalents of the hydrogen donor (e.g., ammonium (B1175870) formate).[3] |
| Inadequate Mixing | - Ensure vigorous stirring to maintain the catalyst in suspension.[2] |
| Poor Solubility | - Test different solvents or solvent mixtures (e.g., methanol (B129727), ethanol, ethyl acetate, or mixtures with water).[3] - Moderately increase the reaction temperature (e.g., to 40-60 °C).[3][4] |
Question 2: I am observing side products from the reduction of other functional groups. How can I improve the selectivity of the Cbz deprotection?
Answer: Achieving chemoselectivity during catalytic hydrogenation can be challenging, as Pd/C is a powerful reducing agent capable of reducing other functional groups.
Common functional groups that can be reduced under typical Cbz deprotection conditions include:
-
Alkenes and alkynes
-
Nitro groups
-
Aryl halides (especially bromides and iodides)[5]
-
Benzyl ethers
To enhance selectivity, consider the following strategies:
| Strategy | Description |
| Catalytic Transfer Hydrogenation | This method often provides better selectivity compared to using hydrogen gas.[1] Common hydrogen donors include ammonium formate (B1220265) and formic acid.[1][3] |
| Careful Reaction Monitoring | Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction as soon as the starting material is consumed, minimizing over-reduction of other groups. |
| Alternative Deprotection Methods | If selectivity remains an issue, consider non-hydrogenolytic methods such as acidic cleavage (e.g., HBr in acetic acid) or nucleophilic cleavage, depending on the other functional groups present in your molecule.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for Cbz deprotection?
The most prevalent and widely used method for Cbz deprotection is catalytic hydrogenation.[1][2] This typically involves using palladium on carbon (Pd/C) as the catalyst with hydrogen gas.[1][2] This method is generally favored for its efficiency and clean byproducts, which are toluene (B28343) and carbon dioxide.[2]
Q2: What are the typical reaction conditions for a standard Cbz deprotection by catalytic hydrogenation?
Typical conditions involve dissolving the Cbz-protected compound in a solvent like methanol, ethanol, or ethyl acetate.[1] 5-10% (w/w) of 10% Pd/C catalyst is then added.[1] The reaction vessel is purged to replace the air with hydrogen gas, often supplied by a balloon for atmospheric pressure reactions.[1] The mixture is stirred vigorously at room temperature and monitored until the reaction is complete.[1]
Q3: Can I reuse the Pd/C catalyst?
While it is theoretically possible to recycle the Pd/C catalyst, it is rarely done in academic labs.[6] The primary concern is the potential for deactivation due to poisoning from substrates or impurities. For industrial applications, catalyst recycling is more common but requires careful handling and regeneration procedures.
Q4: How do I handle the Pd/C catalyst safely?
Palladium on carbon can be pyrophoric, especially when dry and exposed to air. It is often supplied wet (e.g., 50% water by weight) to mitigate this risk. Always handle the catalyst in an inert atmosphere (e.g., under nitrogen or argon) when possible. After the reaction, the catalyst should be filtered carefully and the filter cake should not be allowed to dry completely in the air. Quenching the catalyst on the filter paper with water before disposal is a recommended safety practice.
Q5: Are there metal-free alternatives for Cbz deprotection?
Yes, acid-mediated deprotection is a common metal-free alternative.[1] Reagents such as hydrogen bromide (HBr) in acetic acid or trifluoroacetic acid (TFA) can effectively cleave the Cbz group.[7] These methods are particularly useful for large-scale syntheses where metal contamination is a concern.[1] However, the harsh acidic conditions may not be suitable for substrates with other acid-sensitive functional groups.[7]
Experimental Protocols
Protocol 1: Standard Cbz Deprotection by Catalytic Hydrogenation
Materials:
-
Cbz-protected amine
-
10% Palladium on Carbon (Pd/C)
-
Methanol (or other suitable solvent)
-
Hydrogen gas supply (e.g., balloon or hydrogenation apparatus)
-
Celite® for filtration
-
Round-bottom flask and stir bar
Procedure:
-
Dissolve the Cbz-protected amine (1 equivalent) in methanol to a suitable concentration (e.g., 0.1 M).
-
Carefully add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate) to the solution under a nitrogen or argon atmosphere.[2]
-
Seal the flask and purge the system by evacuating and backfilling with hydrogen gas. Repeat this cycle 3-5 times to ensure the atmosphere is replaced with hydrogen.[1][2]
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (a balloon is often sufficient for atmospheric pressure).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected amine.
Protocol 2: Cbz Deprotection by Catalytic Transfer Hydrogenolysis
Materials:
-
Cbz-protected amine
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate (or formic acid)
-
Methanol (or other suitable solvent)
-
Celite® for filtration
-
Round-bottom flask and stir bar
Procedure:
-
Dissolve the Cbz-protected amine (1 equivalent) in methanol.
-
Carefully add 10% Pd/C to the solution (approximately 10-20% by weight relative to the substrate).[3]
-
To the stirred suspension, add ammonium formate (approximately 4-5 equivalents) in a single portion.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 30-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure. The crude product can be further purified to remove excess ammonium formate and its byproducts.
Visualizations
Troubleshooting Workflow for Slow Cbz Deprotection
Caption: A workflow diagram for troubleshooting slow Cbz deprotection.
Decision Tree for Choosing a Cbz Deprotection Method
Caption: A decision tree for selecting an appropriate Cbz deprotection method.
References
- 1. [PDF] Ammonium Formate Catalytic Transfer Hydrogenation: A Convenient Method for Removal of Halogenated Benzyloxycarbonyl and Benzyl Protecting Groups in Peptide Synthesis. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Preventing palladium catalyst poisoning in Cbz deprotection
Welcome to the technical support center for Cbz deprotection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the removal of the carboxybenzyl (Cbz or Z) protecting group, with a special focus on preventing palladium catalyst poisoning.
Troubleshooting Guide
This guide addresses common issues encountered during the catalytic hydrogenation for Cbz deprotection in a question-and-answer format.
Question 1: My Cbz deprotection via catalytic hydrogenation is sluggish or incomplete. What are the likely causes and how can I resolve this?
Answer:
Slow or incomplete reactions are common and can often be attributed to several factors, primarily related to the catalyst's activity.[1][2]
-
Catalyst Poisoning: The palladium catalyst is highly susceptible to deactivation by various functional groups and impurities.[1][2]
-
Sulfur Compounds: Thiols, thioethers, and residual sulfur-containing reagents are notorious poisons for palladium catalysts.[1] Even substrates containing a thiazole (B1198619) ring can inhibit the catalyst's activity.
-
Nitrogen Compounds: The product amine itself can coordinate to the palladium surface, inhibiting further reaction.[2] Certain nitrogen-containing heterocycles can also act as poisons.[3]
-
Other Poisons: A range of other substances can also poison palladium catalysts, including phosphines, carbon monoxide, halides, and cyanides.[3]
-
-
Insufficient Hydrogen Pressure: Atmospheric pressure may not be adequate for all substrates.
-
Poor Catalyst Quality or Activity: The activity of Palladium on carbon (Pd/C) can differ between batches and diminishes over time.[1]
-
Inadequate Mixing: As a heterogeneous reaction, efficient mixing is vital for the substrate to interact with the catalyst surface.[1]
Solutions:
-
For Catalyst Poisoning:
-
Purify Starting Materials: Ensure the starting material is free from sulfur-containing impurities.
-
Use a Scavenger: If sulfur-containing impurities are suspected, consider adding a sulfur scavenger.
-
Acidic Conditions: To mitigate product inhibition by the amine, consider adding a small amount of a non-nucleophilic acid like acetic acid to protonate the newly formed amine.[2]
-
Increase Catalyst Loading: In some instances, a higher catalyst loading (e.g., increasing from 5 mol% to 10-20 mol%) can help drive the reaction to completion.[4]
-
Fresh Catalyst: If catalyst deactivation is suspected, try using a fresh batch of high-quality catalyst.[1]
-
-
For Reaction Conditions:
Question 2: I'm observing the reduction of other functional groups in my molecule. How can I improve the selectivity of the Cbz deprotection?
Answer:
Non-selective reduction of other functional groups is a known challenge with catalytic hydrogenation. Functional groups such as aryl halides, nitro groups, double bonds, and other benzyl (B1604629) ethers can also be reduced under these conditions.[1]
Solutions:
-
Transfer Hydrogenolysis: This method often provides better selectivity. Common hydrogen donors include ammonium (B1175870) formate (B1220265) and formic acid.[2][4]
-
Use of a Selectively Poisoned Catalyst: In some cases, a modified catalyst can enhance selectivity. For instance, a Pd/C-ethylenediamine complex has been shown to selectively hydrogenate various functional groups without cleaving O-benzyl or N-Cbz protecting groups on aliphatic amines.[5]
Question 3: My starting material contains a sulfur atom. What is the best approach for Cbz deprotection?
Answer:
Direct catalytic hydrogenation is often problematic in the presence of sulfur.
Solutions:
-
Alternative Deprotection Methods: Consider methods that are not sensitive to sulfur poisoning, such as acidic or nucleophilic cleavage.[1]
-
Acidic Cleavage: Reagents like HBr in acetic acid can be effective.[2]
-
Nucleophilic Cleavage: A method using 2-mercaptoethanol (B42355) with a base like potassium acetate (B1210297) in DMAc can be highly selective for sensitive substrates.[2]
-
-
Use of a Large Excess of Catalyst: While not ideal, using a significantly higher loading of the palladium catalyst may help to drive the reaction to completion, although this can be costly.
-
Pre-treatment to Remove Sulfur: If possible, remove the sulfur-containing impurities from the starting material before the hydrogenation step.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium catalyst poisons in Cbz deprotection? A1: The most common poisons are sulfur-containing compounds (e.g., thiols, thioethers), nitrogen-containing compounds (including the product amine and some heterocycles), phosphines, and carbon monoxide.[1][2][3]
Q2: How can I tell if my catalyst has been poisoned? A2: A significant decrease in the reaction rate or a complete stall of the reaction, even with what should be sufficient catalyst loading and hydrogen pressure, is a strong indicator of catalyst poisoning. Monitoring the reaction by TLC or HPLC will show the presence of unreacted starting material.[6]
Q3: Is it possible to regenerate a poisoned palladium catalyst? A3: Yes, regeneration is often possible, but the effectiveness depends on the nature of the poison.
-
For sulfur poisoning, a common method involves washing the catalyst followed by oxidation, for example, with hot air.[3] Another approach is treatment with a mixture of chloroform (B151607) and glacial acetic acid.[7]
-
For deactivation by organic residues, washing with solvents or treatment with dilute alkaline solutions can be effective.
Q4: What are some alternative methods for Cbz deprotection if catalytic hydrogenation is not feasible? A4:
-
Acidic Cleavage: Using strong acids like HBr in acetic acid or milder Lewis acids such as AlCl₃ in a fluorinated solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[2][8][9]
-
Nucleophilic Cleavage: Employing nucleophiles like 2-mercaptoethanol with a base.[2][10]
-
Transfer Hydrogenolysis: Using a hydrogen donor like ammonium formate or formic acid in the presence of a palladium catalyst. This can sometimes be more selective and avoids the need for high-pressure hydrogen gas.[2][4][8]
Data Presentation
Table 1: Effect of Catalyst Poisons on Cbz Deprotection Yield
| Substrate | Poison Added (equiv.) | Catalyst | Hydrogen Source | Yield (%) | Reference |
| N-Cbz-aniline | None | 10% Pd/C | H₂ | 98 | [8] |
| N-Cbz-L-phenylalanine | None | 10% Pd/C | H₂ | >95 | [8] |
| N-Cbz aromatic amines | None | 10% Pd/C | NaBH₄ | 93-98 | [8] |
| Cbz-(OBn)Tyr-OMe | None | 10% Pd/C | H₂ | 83 | [11] |
| N-Cbz-protected amines (various) | Thiazole moiety present | 10% Pd/C | H₂ | Requires high catalyst loading | [12] |
Table 2: Comparison of Cbz Deprotection Methods
| Method | Reagents | Typical Conditions | Substrate Example | Yield (%) | Reference |
| Catalytic Hydrogenation | H₂, 5-10% Pd/C | MeOH or EtOH, rt, 1-24 h | N-Cbz-aniline | 98 | [8] |
| Transfer Hydrogenation | Ammonium formate, Pd/C | MeOH, reflux, 1-3 h | N-Cbz protected peptides | >90 | [8] |
| Acidic Cleavage | 33% HBr in Acetic Acid | rt, 1-4 h | N-Cbz protected amino acids | High | [8] |
| Acidic Cleavage | AlCl₃, HFIP | rt, 2-16 h | N-Cbz-4-bromoaniline | 92 | [8] |
| Nucleophilic Cleavage | 2-Mercaptoethanol, KOAc | DMAC, 75 °C | Sensitive Cbz-amines | - | [2] |
Experimental Protocols
Protocol 1: Standard Cbz Deprotection by Catalytic Hydrogenolysis
This protocol outlines the general procedure for removing a Cbz group using palladium on carbon and hydrogen gas.[8][13]
Materials:
-
Cbz-protected amine/peptide
-
10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% of palladium)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenator)
-
Inert gas (Nitrogen or Argon)
-
Celite® for filtration
Procedure:
-
Dissolve the Cbz-protected compound in a suitable solvent (e.g., MeOH or EtOH) in a round-bottom flask.
-
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere.
-
Securely attach a balloon filled with hydrogen gas or connect the flask to a hydrogenator.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, preferably kept wet.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
-
If necessary, purify the crude product by column chromatography or recrystallization.
Protocol 2: Cbz Deprotection using Transfer Hydrogenolysis with Ammonium Formate
This method is a useful alternative to using hydrogen gas.
Materials:
-
Cbz-protected amine/peptide
-
10% Palladium on Carbon (Pd/C) catalyst
-
Ammonium formate
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite® for filtration
Procedure:
-
Dissolve the Cbz-protected compound in MeOH or EtOH in a round-bottom flask.
-
Add the 10% Pd/C catalyst.
-
Add ammonium formate (typically 3-5 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature or gently heat to reflux.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude product can be purified as needed.
Protocol 3: Regeneration of a Sulfur-Poisoned Pd/C Catalyst
This protocol provides a general method for regenerating a Pd/C catalyst that has been deactivated by sulfur compounds.[3]
Materials:
-
Deactivated Pd/C catalyst
-
N,N-Dimethylformamide (DMF)
-
Hot air source (e.g., oven or heat gun)
Procedure:
-
After the reaction, filter the deactivated catalyst from the reaction mixture.
-
Wash the catalyst thoroughly with a solvent such as N,N-dimethylformamide (DMF) to remove any adsorbed organic deposits.
-
Carefully dry the washed catalyst.
-
Expose the dried catalyst to a stream of hot air or place it in an oven at a controlled temperature (e.g., 100-120 °C) to oxidize the chemisorbed sulfur.
-
The regenerated catalyst can then be stored and reused. The activity of the regenerated catalyst should be tested on a small scale before use in a larger reaction.
Visualizations
References
- 1. dcl-inc.com [dcl-inc.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. infoscience.epfl.ch [infoscience.epfl.ch]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 10. Cbz-Protected Amino Groups [organic-chemistry.org]
- 11. thalesnano.com [thalesnano.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Cbz-OSu in Chemical Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu). Here, you will find information to help identify and minimize common side reactions encountered during its use for amine protection.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction when using Cbz-OSu for amine protection?
The primary reaction is a nucleophilic acyl substitution where the amine nitrogen attacks the electrophilic carbonyl carbon of the Cbz group in Cbz-OSu. This results in the formation of a stable carbamate (B1207046) linkage (the Cbz-protected amine) and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1] This reaction is favored by the good leaving group nature of the N-hydroxysuccinimide moiety.
Q2: What are the most common side reactions observed with Cbz-OSu?
The most common side reactions include:
-
Hydrolysis of Cbz-OSu: The reagent can react with water in the reaction medium, leading to its decomposition and reducing the yield of the desired product.
-
Racemization: For chiral amines, particularly amino acids, there is a risk of losing stereochemical integrity at the alpha-carbon, leading to a mixture of enantiomers or diastereomers.
-
Reactions with Amino Acid Side Chains: Nucleophilic side chains of certain amino acids (e.g., lysine, cysteine, serine, tyrosine) can react with Cbz-OSu, leading to undesired modifications.
-
Formation of Di- and Tri-peptides: In peptide synthesis, incomplete protection of the N-terminus can lead to the formation of undesired longer peptide chains.[1]
Q3: How does pH affect the stability of Cbz-OSu and the overall reaction?
The pH of the reaction medium is a critical parameter. While a basic pH can enhance the nucleophilicity of the amine and drive the reaction forward, it also significantly accelerates the hydrolysis of the Cbz-OSu reagent.[1] Generally, a pH range of 8-10 is recommended for reactions with amino acids when using Cbz-Cl, a related reagent, to balance amine reactivity and minimize racemization. Similar considerations apply to Cbz-OSu.
Troubleshooting Guides
Issue 1: Low Yield of Cbz-Protected Product
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of Cbz-OSu | Ensure your solvents are anhydrous. If an aqueous medium is necessary, perform the reaction at a lower temperature (e.g., 0°C) to slow the rate of hydrolysis.[1] |
| Incomplete Reaction | Increase the reaction time or slightly increase the stoichiometry of Cbz-OSu (e.g., 1.1-1.2 equivalents). Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS. |
| Poor Quality Reagent | Use a fresh bottle of Cbz-OSu or one that has been stored properly under anhydrous conditions. The reagent is sensitive to moisture. |
| Suboptimal pH | If working in an aqueous system, carefully control the pH. A pH that is too low will result in a protonated, non-nucleophilic amine, while a pH that is too high will accelerate reagent hydrolysis. |
Issue 2: Presence of Multiple Products (Side Reactions)
| Potential Cause | Troubleshooting Steps |
| Racemization | Perform the reaction at a lower temperature (e.g., 0°C). Use a non-polar aprotic solvent if possible. Minimize the reaction time and the amount of base used. The urethane (B1682113) nature of the Cbz group helps to reduce the potential for racemization. |
| Reaction with Nucleophilic Side Chains | For amino acids with reactive side chains (e.g., Lys, Cys, Ser, Tyr), consider using an orthogonal protecting group strategy for the side chain before introducing the Cbz group to the alpha-amino group. |
| Formation of N-hydroxysuccinimide (NHS) Adducts | While NHS is the primary byproduct, under certain conditions, it or its derivatives might lead to side products. Ensure efficient purification of the final product to remove all traces of NHS. |
Data Presentation
Table 1: Influence of pH on the Hydrolysis Rate of N-Hydroxysuccinimide (NHS) Esters
Note: Cbz-OSu is an N-hydroxysuccinimide ester, and its stability is comparable to other NHS esters.
| pH | Temperature (°C) | Half-life of Hydrolysis |
| 7.0 | 0 | 4 - 5 hours |
| 8.6 | 4 | 10 minutes |
This data illustrates the critical impact of pH on the stability of the Cbz-OSu reagent in aqueous environments. A higher pH significantly accelerates the rate of hydrolysis, which competes with the desired amination reaction.
Experimental Protocols
Key Experiment: General Protocol for Cbz Protection of an Amine
This protocol outlines a standard procedure for the Cbz protection of a primary amine using Cbz-OSu, with considerations for minimizing side reactions.
Materials:
-
Amine-containing substrate
-
N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu)
-
Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA)) (optional, but can enhance reaction rate)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve the amine-containing substrate (1.0 equivalent) in the chosen anhydrous solvent.
-
If using a base, add the non-nucleophilic base (1.1-1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve Cbz-OSu (1.05-1.2 equivalents) in the same anhydrous solvent.
-
Slowly add the Cbz-OSu solution to the amine solution dropwise at 0°C (using an ice bath).
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure Cbz-protected amine.
Visualizations
Caption: Main reaction pathway of amine protection with Cbz-OSu and potential side reactions.
Caption: A logical workflow for troubleshooting common issues with Cbz-OSu reactions.
References
Navigating Cbz Deprotection Beyond Hydrogenation: A Technical Guide
Technical Support Center
For researchers, scientists, and drug development professionals, the Carboxybenzyl (Cbz or Z) group is a cornerstone for amine protection in organic synthesis. While catalytic hydrogenation is the conventional method for its removal, substrate sensitivities often necessitate alternative, non-reductive strategies. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for alternative Cbz deprotection methods.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during non-hydrogenation Cbz deprotection experiments.
Issue 1: Incomplete or Slow Deprotection with Acidic Methods (e.g., HBr/AcOH)
-
Question: My Cbz deprotection using HBr in acetic acid is sluggish or stalls completely. What could be the issue?
-
Answer: Several factors can contribute to incomplete deprotection under acidic conditions.
-
Insufficient Acid Strength or Concentration: The concentration of HBr in acetic acid can significantly impact the reaction rate.[1] Ensure you are using a sufficiently concentrated reagent (e.g., 33% HBr in acetic acid).
-
Reaction Temperature: Some substrates may require elevated temperatures to facilitate cleavage. Consider moderately increasing the reaction temperature and monitoring the progress carefully by TLC or LC-MS.[2]
-
Steric Hindrance: A sterically hindered Cbz group or substrate may react slower. Prolonged reaction times may be necessary.
-
Solvent Choice: While acetic acid is common, other solvents can be used. For instance, HCl in a non-nucleophilic solvent like dioxane or isopropanol (B130326) can be an alternative.[3]
-
Issue 2: N-Acetylation Side Product Formation with HBr/AcOH
-
Question: I am observing a side product corresponding to the N-acetylated amine after Cbz deprotection with HBr in acetic acid. How can I prevent this?
-
Answer: This is a known side reaction where the deprotected amine is acetylated by the acetic acid solvent, particularly at higher temperatures.
-
Use a Non-nucleophilic Acid/Solvent System: To avoid this, switch to a non-acetylating solvent system. Using gaseous HCl in a solvent like dioxane or employing trifluoroacetic acid (TFA) are viable alternatives.[3] However, be mindful that TFA is a strong acid and might affect other acid-labile protecting groups.[3]
-
Milder Lewis Acid Conditions: The AlCl₃/HFIP method is performed at room temperature and effectively avoids this side reaction, offering a milder alternative.[3]
-
Issue 3: Incomplete Deprotection with Lewis Acids (e.g., AlCl₃/HFIP)
-
Question: My Cbz deprotection using AlCl₃ in HFIP is not going to completion. What should I check?
-
Answer: While generally efficient, issues can arise with the AlCl₃/HFIP system.
-
Reagent Quality: Ensure the AlCl₃ used is anhydrous, as moisture can deactivate the Lewis acid.
-
Stoichiometry: A sufficient excess of the Lewis acid is often required. Typically, 3 equivalents of AlCl₃ are used.[4]
-
Solvent Purity: The quality of hexafluoroisopropanol (HFIP) can influence the reaction. Ensure it is pure and dry.
-
Reaction Time: While many substrates react within a few hours, some may require longer reaction times, up to 16 hours.[4]
-
Issue 4: Catalyst Poisoning in Transfer Hydrogenation
-
Question: My transfer hydrogenation for Cbz deprotection is not working, and I suspect catalyst poisoning. What can I do?
-
Answer: Palladium catalysts are susceptible to poisoning, especially by sulfur-containing compounds.[5]
-
Substrate Purity: Ensure your starting material is free from sulfur-containing impurities.
-
Alternative Methods: If your substrate contains sulfur (e.g., in cysteine or methionine residues), transfer hydrogenation may not be suitable. Acidic cleavage or nucleophilic cleavage methods are better alternatives in such cases.[5]
-
Catalyst Loading: In some instances, increasing the catalyst loading or adding fresh catalyst portion-wise can help drive the reaction to completion if poisoning is minor.[5]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the main advantages of using alternative Cbz deprotection methods over catalytic hydrogenation?
-
A1: The primary advantage is the ability to deprotect Cbz in the presence of functional groups that are sensitive to reduction, such as alkenes, alkynes, nitro groups, and some aryl halides.[6] Acid-mediated methods also offer a metal-free alternative, which can be crucial in late-stage synthesis to avoid metal contamination of the final product.[7]
-
-
Q2: How do I choose the best alternative Cbz deprotection method for my substrate?
-
A2: The choice depends on the other functional groups present in your molecule.[3]
-
For substrates with reducible groups, non-reductive methods like acidic or nucleophilic cleavage are preferred.[3]
-
The AlCl₃/HFIP method is noted for its mild conditions and broad functional group tolerance.[8][9]
-
Nucleophilic cleavage with 2-mercaptoethanol (B42355) is particularly useful for highly sensitive and complex molecules.[10]
-
-
-
Q3: What are the byproducts of these alternative methods?
-
A3:
-
Acidic Cleavage: Forms a benzyl (B1604629) cation, which can potentially alkylate other nucleophilic sites on the molecule or react with the solvent.[3]
-
Lewis Acid Cleavage: Similar to acidic cleavage, a transient benzyl cation is formed.[11]
-
Transfer Hydrogenation: The hydrogen donor is consumed, and toluene (B28343) is formed as a byproduct.[12]
-
Nucleophilic Cleavage (with thiols): The primary byproduct is a benzylated thiol, which is generally less reactive than the byproducts of other methods.[3]
-
-
Data Presentation: Comparison of Alternative Cbz Deprotection Methods
| Method | Reagents & Conditions | Typical Reaction Time | Reported Yield (%) | Orthogonality Notes |
| Acidic Cleavage | HBr in Acetic Acid (e.g., 33%) | 30 min - 4 h | 70-90% (variable)[13] | Not orthogonal to Boc and other acid-labile groups.[13] |
| Lewis Acid-Mediated | AlCl₃ (3 equiv) in HFIP, room temp | 2 - 16 h[4] | >90%[13] | Orthogonal to Fmoc and Benzyl (Bn) groups, but not to Boc.[4][13] |
| Transfer Hydrogenation | 10% Pd/C, Ammonium (B1175870) Formate (B1220265), MeOH or DMF, room temp | 2 h | Quantitative[14] | Orthogonal to Boc and Fmoc groups.[13] |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄, DMAc, 75 °C | 24 h | Good to Excellent[15] | Orthogonal to many sensitive functionalities.[16] |
Experimental Protocols
1. Cbz Deprotection using AlCl₃ in HFIP [4]
-
Materials:
-
N-Cbz-protected amine (1 equivalent)
-
Aluminum chloride (AlCl₃) (3 equivalents)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
To a solution of the N-Cbz-protected amine in HFIP (e.g., 4 mL per mmol of substrate), add AlCl₃ at room temperature. The mixture will be a suspension.
-
Stir the reaction mixture at room temperature for 2 to 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ (e.g., 20 mL). The mixture should become a clear solution.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (e.g., 20 mL).
-
Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography.
-
2. Cbz Deprotection via Transfer Hydrogenation with Ammonium Formate [14]
-
Materials:
-
Cbz-protected amino acid or peptide
-
10% Palladium on carbon (Pd/C) (1/10 to 1/5 the weight of the substrate)
-
Ammonium formate (2 to 4 equivalents)
-
Methanol (MeOH) or N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the Cbz-protected substrate in MeOH or DMF.
-
Carefully add 10% Pd/C to the solution, followed by ammonium formate.
-
Stir the mixture at room temperature. Monitor the reaction by TLC.
-
After completion of the hydrogenolysis, filter the catalyst through a pad of celite.
-
Evaporate the filtrate to dryness under reduced pressure.
-
To remove excess ammonium formate, the product can be purified by dialysis and lyophilization or by dissolving in an organic solvent and washing with a saturated NaCl solution.
-
3. Nucleophilic Cbz Deprotection with 2-Mercaptoethanol [10]
-
Materials:
-
Cbz-protected amine (1 equivalent)
-
2-Mercaptoethanol (e.g., 2 equivalents)
-
Potassium phosphate (B84403) tribasic (K₃PO₄) (e.g., 4 equivalents)
-
N,N-Dimethylacetamide (DMAc)
-
Water
-
Ethyl acetate (B1210297) (EtOAc) or Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of the Cbz-protected amine in DMAc, add K₃PO₄.
-
Add 2-mercaptoethanol to the mixture.
-
Heat the reaction mixture to 75 °C and stir for 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water.
-
Extract the aqueous phase with EtOAc or DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography.
-
Mandatory Visualizations
Caption: Decision workflow for selecting an appropriate Cbz deprotection method.
Caption: Mechanism of acid-mediated Cbz deprotection.
Caption: Mechanism of nucleophilic Cbz deprotection by a thiol.
References
- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. scientificupdate.com [scientificupdate.com]
- 7. tdcommons.org [tdcommons.org]
- 8. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 12. total-synthesis.com [total-synthesis.com]
- 13. benchchem.com [benchchem.com]
- 14. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 15. researchgate.net [researchgate.net]
- 16. Cbz-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Cbz Protection of Secondary Amines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the carboxybenzyl (Cbz) protection of secondary amines.
Frequently Asked Questions (FAQs)
Q1: Why is the Cbz protection of secondary amines sometimes more challenging than for primary amines?
A1: The Cbz protection of secondary amines can be more difficult due to a combination of factors:
-
Steric Hindrance: The presence of two alkyl or aryl groups on the nitrogen atom can sterically hinder the approach of the electrophilic benzyl (B1604629) chloroformate, slowing down the reaction rate.
-
Lower Nucleophilicity: Secondary amines are generally less nucleophilic than primary amines due to the electron-donating nature of the additional alkyl group, which can sometimes lead to a decrease in reactivity.
-
Basicity: While secondary amines are typically more basic than primary amines, this increased basicity can sometimes lead to unwanted side reactions if not properly controlled.
Q2: What are the most common side reactions observed during the Cbz protection of secondary amines?
A2: The most common side reactions include:
-
N-Acylpyridinium Salt Formation: If pyridine (B92270) or a similar amine is used as a base or solvent, it can be acylated by benzyl chloroformate to form an N-acylpyridinium salt. This consumes the reagent and can complicate purification.[1]
-
Over-alkylation: While less common in Cbz protection itself, incomplete protection can leave the secondary amine susceptible to subsequent alkylation reactions if other electrophiles are present.[2]
-
Reaction with other nucleophiles: If other nucleophilic functional groups, such as hydroxyl groups, are present in the molecule, they may also react with benzyl chloroformate, leading to a mixture of products.[3]
Q3: What is the role of the base in the Cbz protection of secondary amines?
A3: The primary role of the base is to neutralize the hydrochloric acid (HCl) that is generated during the reaction.[1] If not neutralized, the HCl will protonate the secondary amine, rendering it non-nucleophilic and stopping the reaction. The choice of base can also influence the reaction rate and selectivity.
Q4: Can I use water as a solvent for the Cbz protection of secondary amines?
A4: Yes, in many cases, water can be used as a solvent, often in a biphasic system with an organic solvent like THF.[4][5] This method can be environmentally friendly and effective for a range of amines.[6] Water can play a dual role by activating the benzyl chloroformate through hydrogen bonding and increasing the nucleophilicity of the amine.[6]
Troubleshooting Guides
Problem: Low to no conversion of the starting secondary amine.
| Potential Cause | Suggested Solution |
| Low Nucleophilicity of the Amine | Increase the reaction temperature. Consider using a more polar aprotic solvent like DMF or acetonitrile (B52724) to enhance reactivity.[1] |
| Inadequate Base | Use a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA). Ensure at least two equivalents of the base are used to neutralize the generated HCl.[1] |
| Steric Hindrance | Prolong the reaction time. Consider using a higher reaction temperature. If the issue persists, explore alternative, less bulky protecting groups.[1] |
| Poor Reagent Quality | Use freshly opened or properly stored benzyl chloroformate. The purity of Cbz-Cl can be checked by IR or NMR spectroscopy.[1] |
| Protonation of Starting Material | If using an organic solvent and an organic base, ensure the reaction is carried out under strictly anhydrous conditions. Add the base to the amine solution before the dropwise addition of Cbz-Cl.[1] |
Problem: Formation of multiple products and difficult purification.
| Potential Cause | Suggested Solution |
| Formation of N-acylpyridinium salt | Use a non-nucleophilic base like DIPEA instead of pyridine or DMAP. Perform the reaction at a lower temperature (e.g., 0 °C) to minimize this side reaction.[1] |
| Reaction with other functional groups | If the substrate contains other nucleophilic groups (e.g., -OH), consider protecting them first. Alternatively, optimize the reaction conditions (e.g., lower temperature, choice of base) to favor N-acylation. |
Data Presentation
Table 1: Representative Yields for Cbz-Protection of Amines
| Substrate | Reagent/Conditions | Yield (%) | Reference |
| General Amines | Cbz-Cl, NaHCO₃, THF/H₂O, 0°C to RT | 90% | [5] |
| Various Amines | Cbz-Cl, PEG-400, Room Temp | 90-98% | [5] |
| Aliphatic/Aromatic Amines | Cbz-Cl, H₂O, Room Temp | 85-96% | [6] |
| Piperidine (B6355638) | Cbz-Cl, Triethylamine (B128534), DCM, 0°C to RT | High | [7] |
Experimental Protocols
Protocol 1: General Procedure for Cbz-Protection of a Secondary Amine
This protocol describes a standard procedure for the N-protection of a secondary amine using benzyl chloroformate under aqueous basic conditions.[5]
-
Materials:
-
Secondary amine substrate (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl, 1.1–1.5 equiv)
-
Sodium bicarbonate (NaHCO₃, 2.0 equiv)
-
Tetrahydrofuran (THF) and Water (2:1 mixture)
-
Ethyl acetate (B1210297) and 1M HCl for work-up
-
-
Procedure:
-
Dissolution: Dissolve the secondary amine substrate in a 2:1 mixture of THF and water.
-
Base Addition: Add sodium bicarbonate to the solution.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add benzyl chloroformate dropwise while stirring vigorously.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2–16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent like ethyl acetate. Wash the organic layer with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Cbz-protected secondary amine.
-
Protocol 2: Cbz-Protection of Piperidine
This protocol is a specific example for the Cbz-protection of a cyclic secondary amine.[7]
-
Materials:
-
Piperidine (1.0 equiv)
-
Triethylamine (1.2 equiv)
-
Benzyl chloroformate (Cbz-Cl, 1.1 equiv)
-
Dichloromethane (DCM)
-
1 M HCl, saturated aqueous NaHCO₃, and brine for work-up
-
-
Procedure:
-
To a solution of piperidine and triethylamine in DCM at 0 °C, add benzyl chloroformate dropwise.
-
Stir the reaction at room temperature for 3-5 hours.
-
Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to give N-Cbz-piperidine.
-
Mandatory Visualization
Caption: General workflow for the Cbz protection of secondary amines.
Caption: Troubleshooting logic for low conversion in Cbz protection.
References
Optimizing reaction yield and purity for Cbz protection
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance on optimizing the yield and purity of Cbz (carboxybenzyl) protection reactions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guide
This section addresses specific problems that may arise during the Cbz protection of amines.
Problem 1: Low or No Conversion of the Starting Amine
Low or nonexistent conversion of the starting material is a frequent issue. Several factors can contribute to this outcome.
-
Potential Cause: Poor Quality or Decomposed Benzyl (B1604629) Chloroformate (Cbz-Cl)
-
Solution: Benzyl chloroformate is sensitive to moisture and can decompose over time, forming benzyl alcohol, HCl, and CO2.[1][2][3] It is recommended to use freshly opened or properly stored Cbz-Cl.[4] The purity of the reagent can be checked by IR or NMR spectroscopy.[4] Upon long-term storage, it is advisable to flush the liquid with a dry air stream, filter it, and store it over sodium sulfate (B86663) to eliminate decomposition products like CO2 and HCl.[2]
-
-
Potential Cause: Inadequate Base
-
Solution: The reaction generates hydrochloric acid (HCl), which must be neutralized.[5] If not neutralized, HCl will protonate the starting amine, rendering it non-nucleophilic and stopping the reaction.[6] Ensure at least two equivalents of a suitable base are used. For weakly nucleophilic or sterically hindered amines, a stronger, non-nucleophilic base such as diisopropylethylamine (DIPEA) may be more effective than weaker bases like sodium bicarbonate.[4][6]
-
-
Potential Cause: Low Nucleophilicity of the Amine
-
Solution: The reactivity of the amino group is crucial. For amines with low nucleophilicity, consider increasing the reaction temperature or using a more polar aprotic solvent like DMF or acetonitrile (B52724) to enhance reactivity.[6]
-
-
Potential Cause: Steric Hindrance
Problem 2: Formation of Multiple Products and Difficult Purification
The appearance of multiple spots on a TLC plate or peaks in an LC-MS analysis indicates the formation of side products, complicating purification.
-
Potential Cause: Over-reaction (Di-Cbz Protection)
-
Solution: This can occur if the reaction conditions are too harsh or if an excess of Cbz-Cl is used, particularly with primary amines. Use a stoichiometric amount of Cbz-Cl and monitor the reaction progress closely using TLC or LC-MS to avoid over-reaction.[4]
-
-
Potential Cause: Side Reaction with Nucleophilic Solvents or Bases
-
Solution: If using a nucleophilic base like pyridine (B92270) or DMAP, it can be acylated by Cbz-Cl to form an N-acylpyridinium salt, which consumes the reagent.[4] To minimize this, use a non-nucleophilic base like DIPEA and consider performing the reaction at a lower temperature (e.g., 0 °C).[4]
-
-
Potential Cause: Racemization of Amino Acids
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for a Cbz protection reaction?
The most common method involves reacting the amine with benzyl chloroformate under alkaline conditions.[6] This is often performed using the Schotten-Baumann conditions, which involve an aqueous solution of a base like sodium carbonate or sodium bicarbonate.[5] The reaction is typically carried out at a low temperature, such as 0 °C, to control its exothermicity and minimize side reactions.[5]
Q2: How does the choice of base affect the reaction?
The primary role of the base is to neutralize the HCl produced during the reaction.[6] Common inorganic bases include sodium bicarbonate and sodium carbonate.[6] Organic bases like triethylamine (B128534) (TEA) and diisopropylethylamine (DIPEA) are also frequently used, especially in organic solvents.[6] For sensitive substrates or to avoid side reactions, a non-nucleophilic base like DIPEA is often preferred.[4]
Q3: Can Cbz-Cl react with other functional groups?
Yes, Cbz-Cl can also protect other nucleophilic functional groups such as alcohols, phenols, and thiols.[5] Selective protection of amines over these groups is generally possible due to the higher nucleophilicity of amines.[5] However, careful control of reaction conditions is necessary to achieve chemoselectivity.
Q4: My starting material is not soluble in the aqueous reaction mixture. What should I do?
For starting materials with poor water solubility, a biphasic solvent system, such as THF/water or dioxane/water, can be employed.[5] The use of an organic co-solvent helps to solubilize the starting amine, allowing it to react with the Cbz-Cl. Vigorous stirring is essential in such systems to ensure adequate mixing of the two phases.
Q5: How can I monitor the progress of the reaction?
The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By comparing the reaction mixture to the starting material, you can determine when the starting amine has been consumed and the desired product has formed.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for Cbz protection under various protocols.
Table 1: Cbz Protection Using Sodium Bicarbonate in a Biphasic System
| Parameter | Value | Reference |
| Starting Material | Amine (1.0 equiv) | [5] |
| Reagent | Benzyl Chloroformate (Cbz-Cl) | 1.5 equiv |
| Base | Sodium Bicarbonate (NaHCO₃) | 2.0 equiv |
| Solvent System | THF / Water (2:1) | [5] |
| Temperature | 0 °C | [5] |
| Reaction Time | 20 hours | [5] |
| Typical Yield | 90% | [5] |
Table 2: Cbz Protection in Water
| Parameter | Value | Reference |
| Starting Material | Aminopyridine (1.0 mmol) | [4] |
| Reagent | Benzyl Chloroformate (Cbz-Cl) | 1.05 mmol |
| Solvent | Water | [4] |
| Temperature | Room Temperature | [4] |
| Reaction Time | Varies (monitor by TLC) | [4] |
Experimental Protocols
Protocol 1: Cbz Protection of an Amine using Sodium Bicarbonate
This protocol is adapted from a general procedure for the Cbz protection of amines.[5]
-
Dissolve the amine (1.0 equivalent) in a 2:1 mixture of tetrahydrofuran (B95107) (THF) and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (2.0 equivalents) to the solution and stir.
-
Slowly add benzyl chloroformate (1.5 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0 °C.[4]
-
Stir the reaction at 0 °C for 20 hours, monitoring its progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the resulting residue by silica (B1680970) gel column chromatography.
Protocol 2: Cbz Protection of an Aminopyridine in Water
This protocol provides a method for Cbz protection in an aqueous medium.[4]
-
To a suitable flask, add the aminopyridine (1.0 mmol) and benzyl chloroformate (1.05 mmol).
-
Add 3 mL of water to the mixture.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, work up the reaction by extracting the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify as necessary.
Visual Guides
The following diagrams illustrate the general workflow for a Cbz protection reaction and a troubleshooting guide for common issues.
Caption: General experimental workflow for Cbz protection.
Caption: Troubleshooting decision tree for Cbz protection.
References
- 1. Benzyl chloroformate | C8H7ClO2 | CID 10387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzyl chloroformate CAS#: 501-53-1 [amp.chemicalbook.com]
- 3. BENZYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
Technical Support Center: Cbz Protecting Group Strategies to Minimize Racemization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with racemization when using Carboxybenzyl (Cbz or Z) protecting groups in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern with Cbz-protected amino acids?
A1: Racemization is the process where a pure enantiomer of a chiral molecule, such as an L-amino acid, converts into a mixture of both L- and D-enantiomers.[1] In peptide synthesis, this is highly undesirable as it leads to the formation of diastereomeric peptides, which can be difficult to separate and may have altered biological activity. While the Cbz group, being a urethane-type protection, is generally considered more resistant to racemization than acyl-type protecting groups, racemization can still occur, particularly during the carboxyl group activation step of peptide coupling.[2]
Q2: What is the primary mechanism of racemization for Cbz-protected amino acids during peptide coupling?
A2: The most prevalent mechanism for racemization during the coupling of N-protected amino acids is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[3][4] This occurs when the carboxyl group is activated. The planar and achiral nature of the oxazolone (B7731731) ring allows for the easy loss of stereochemical integrity at the α-carbon. A secondary, less common mechanism is the direct abstraction of the α-proton by a strong base, leading to a planar enolate intermediate which can then be protonated from either face, resulting in racemization.[4]
Q3: Which factors have the most significant impact on the extent of racemization?
A3: Several factors influence the degree of racemization during peptide coupling reactions involving Cbz-protected amino acids. These include:
-
The choice of coupling reagent and any additives used.
-
The type and stoichiometry of the base employed.
-
The reaction temperature.
-
The polarity of the solvent.
-
The duration of the activation step.
Careful optimization of these parameters is crucial to minimize the loss of stereochemical purity.
Troubleshooting Guides
Issue: Detection of Diastereomeric Impurities in the Product
If you have identified diastereomeric impurities in your final product, it is highly likely that racemization occurred during the coupling of one or more Cbz-protected amino acid residues. The following steps will help you troubleshoot and mitigate this issue in future experiments.
Step 1: Evaluate Your Coupling Reagent and Additives
The choice of coupling reagent is a critical factor in controlling racemization.
-
Recommendation: For sensitive amino acids, it is advisable to use coupling reagents in combination with racemization-suppressing additives. Onium salt-based reagents (aminium/uronium and phosphonium (B103445) salts) are generally preferred over carbodiimides alone.
-
Actionable Advice:
-
If you are using a carbodiimide (B86325) such as DCC or DIC without an additive, incorporate 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) into your protocol. These additives react with the activated amino acid to form active esters that are less prone to racemization.
-
Consider switching to a more advanced coupling reagent that already incorporates a racemization-suppressing moiety, such as HATU, HBTU, or PyBOP.
-
Step 2: Scrutinize the Base Used in the Reaction
The basicity and steric hindrance of the base used can significantly impact the rate of α-proton abstraction, a key step in racemization.
-
Recommendation: Opt for sterically hindered and weaker bases.
-
Actionable Advice:
-
If you are currently using a strong, non-hindered base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIEA), consider replacing it with a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[2]
-
Ensure you are using the minimum necessary amount of base, typically one equivalent when using amino acid salts. For carbodiimide-mediated couplings without amino acid salts, additional base may not be required.[5]
-
Step 3: Control the Reaction Temperature
Higher temperatures accelerate the rate of racemization.
-
Recommendation: Perform coupling reactions at or below room temperature.
-
Actionable Advice:
-
Conduct your coupling reactions at 0 °C, especially for amino acids known to be prone to racemization.[5]
-
If the reaction is sluggish at lower temperatures, allow it to warm to room temperature gradually, while closely monitoring the progress to avoid prolonged reaction times.
-
Step 4: Optimize Activation Time and Solvent Choice
Prolonged exposure of the activated Cbz-amino acid to the reaction conditions increases the likelihood of racemization.
-
Recommendation: Minimize the pre-activation time and choose a less polar solvent where possible.
-
Actionable Advice:
-
Employ an in situ activation protocol where the coupling reagent is added to the mixture of the Cbz-amino acid and the amine component.
-
If pre-activation is necessary, keep it as short as possible (e.g., 1-5 minutes) before adding the amine.[6]
-
When feasible, use less polar solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), as they can sometimes reduce the extent of racemization compared to more polar solvents like dimethylformamide (DMF).
-
Data Presentation
The following table summarizes the impact of different coupling conditions on the degree of racemization of protected amino acids. While specific data for Cbz-amino acids is limited in comparative studies, the trends observed with Fmoc-protected amino acids are generally applicable.
| Coupling Reagent/Additive | Base | Racemization Level | Comments |
| DCC/HOBt | NMM | Low | A classic combination that effectively suppresses racemization.[7] |
| HATU | NMM | Very Low | Generally considered one of the most effective reagents for minimizing racemization, especially for sensitive amino acids. |
| HBTU | DIEA | Low to Moderate | Effective, but the choice of base is critical. Using a weaker base like NMM is recommended. |
| PyBOP | DIEA | Low | A reliable phosphonium-based reagent with a good track record for suppressing racemization. |
| DIC/Oxyma | N/A | Very Low | Oxyma is a highly effective and non-explosive alternative to HOBt. |
Experimental Protocols
Protocol 1: Peptide Coupling of a Cbz-Protected Amino Acid Using HATU to Minimize Racemization
This protocol describes a standard procedure for the solution-phase coupling of a Cbz-protected amino acid using HATU, a reagent known for its high efficiency and low racemization potential.
Materials:
-
Cbz-protected amino acid (1.0 equiv)
-
Amine component (hydrochloride or trifluoroacetate (B77799) salt, 1.0 equiv)
-
HATU (1.1 equiv)
-
N-Methylmorpholine (NMM) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the amine component in anhydrous DMF in a clean, dry reaction vessel.
-
Add NMM (1.0 equiv) and stir the solution for 10 minutes at room temperature to liberate the free amine.
-
In a separate vessel, dissolve the Cbz-protected amino acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.
-
Cool the Cbz-amino acid/HATU solution to 0 °C in an ice bath.
-
Add NMM (1.0 equiv) to the Cbz-amino acid/HATU solution and stir for 2-3 minutes. Note: Do not exceed 5 minutes of pre-activation to minimize the risk of racemization.
-
Add the activated Cbz-amino acid solution to the amine component solution at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a 5% citric acid solution, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Cbz Deprotection in the Presence of Sulfur-Containing Amino Acids
Welcome to the technical support center for chemists and researchers in drug development and peptide synthesis. This resource provides in-depth guidance on the deprotection of the Carboxybenzyl (Cbz or Z) group from amino acids, with a special focus on overcoming the challenges presented by sulfur-containing residues like methionine (Met) and cysteine (Cys).
Frequently Asked Questions (FAQs)
Q1: Why is the deprotection of Cbz groups challenging when methionine or cysteine is present in the peptide sequence?
A1: The primary challenge arises from the sulfur atom in methionine and cysteine, which acts as a potent poison for the palladium catalysts (e.g., Pd/C) commonly used in the standard Cbz deprotection method, catalytic hydrogenation.[1] The sulfur atom strongly adsorbs to the catalyst's surface, deactivating its active sites and consequently hindering or completely stopping the reaction.
Q2: What are the most common side reactions observed during Cbz deprotection in the presence of sulfur-containing amino acids?
A2: Besides catalyst poisoning, several side reactions can occur, particularly under acidic deprotection conditions. For methionine, these include oxidation to methionine sulfoxide (B87167) (Met(O)) and S-alkylation (tert-butylation if t-butyl-containing protecting groups are present).[2][3][4] For cysteine, the free thiol group is susceptible to oxidation, leading to disulfide bond formation.
Q3: What are the principal methods for Cbz deprotection of peptides containing sulfur-containing amino acids?
A3: The main strategies include:
-
Catalytic Hydrogenation: While susceptible to poisoning, modifications such as using liquid ammonia (B1221849) as a solvent can mitigate this issue.[5]
-
Acid-Mediated Deprotection: This involves using strong acids like Trifluoroacetic Acid (TFA) or a mixture of Hydrobromic acid in acetic acid (HBr/AcOH), often in the presence of "scavenger" molecules to trap reactive carbocations and prevent side reactions.
-
Nucleophilic Cleavage: A milder alternative that employs a nucleophile, such as 2-mercaptoethanol (B42355), to cleave the Cbz group.[6]
Q4: What is the role of a "scavenger" in Cbz deprotection?
A4: Scavengers are nucleophilic compounds added to the reaction mixture during acidic deprotection. Their purpose is to "scavenge" or trap the reactive carbocations generated from the cleavage of the Cbz group (and other protecting groups), preventing them from reacting with sensitive residues like methionine and tryptophan, thus minimizing side reactions like S-alkylation. Common scavengers include thioanisole, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Catalytic Hydrogenation Fails or is Sluggish | Catalyst poisoning by the sulfur-containing residue. | 1. Increase the catalyst loading (e.g., up to 50 wt%). 2. Consider using liquid ammonia as the solvent for the hydrogenation.[5] 3. Switch to an alternative deprotection method like acid-mediated cleavage or nucleophilic deprotection. |
| Incomplete reaction due to poor substrate solubility. | Change the solvent system to improve the solubility of the Cbz-protected peptide. | |
| Formation of Oxidized Methionine (Met(O)) | The thioether of methionine is susceptible to oxidation, especially during acidic cleavage workup. | 1. Use a cleavage cocktail containing reducing scavengers like dimethylsulfide (DMS) or ammonium (B1175870) iodide.[3] 2. Degas all solutions and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| S-alkylation of Methionine Side Chain | Reactive carbocations generated during acidic deprotection alkylate the methionine sulfur. | 1. Use an effective scavenger cocktail. A mixture of TFA/anisole/trimethylsilyl chloride (TMSCl)/Me2S/triphenyl phosphine (B1218219) has been shown to be effective.[4] 2. The S-alkylation is often reversible and can be reversed by heating the peptide in 5% acetic acid.[3][4] |
| Unwanted Disulfide Bond Formation (Cysteine) | The free thiol of cysteine is readily oxidized to a disulfide, especially in neutral or basic conditions. | 1. Keep the pH of the solution acidic. 2. Add a reducing agent like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol to the workup solution. |
Data Presentation: Comparison of Cbz Deprotection Methods
The following table summarizes the typical conditions and outcomes for different Cbz deprotection methods in the presence of sulfur-containing amino acids. Yields are highly substrate-dependent and the provided data should be considered as a general guide.
| Method | Substrate Example | Reagents & Conditions | Typical Yield | Notes |
| Catalytic Hydrogenation | Cbz-L-Phe-L-Leu-OEt | 10 wt% Pd/C, H₂ (gas), aqueous TPGS-750-M solution with HCl | 92% (for the subsequent coupling step) | The addition of acid can prevent catalyst deactivation by the free amine product.[1] |
| Catalytic Hydrogenation in Liquid Ammonia | Cysteine-containing peptides | Pd catalyst, H₂, liquid NH₃ | High Yield[5] | This method is particularly effective for sulfur-containing peptides as it mitigates catalyst poisoning.[5] |
| Transfer Hydrogenation | Z-Met | 10% Pd/C, HCOOH, Methanol | 89%[7] | Formic acid acts as the hydrogen donor, avoiding the need for H₂ gas. |
| Acid-Mediated Deprotection (TFA Cocktail) | Ac-Met-Glu-Glu-Pro-Asp-OH | TFA/TIS/H₂O (95:2.5:2.5), 1 hr, RT | 74.8% (with 23.6% S-alkylation and 1.6% oxidation)[3] | The choice of scavengers is crucial to minimize side reactions. |
| Ac-Cys-Met-Glu-Glu-Pro-Asp-OH | TFA/Anisole/TMSCl/TIS/Me2S/PPh₃ (80:5:5:5:5 with 1mg/mL PPh₃), 1 hr, RT | High Purity (eradicated oxidation and reduced S-alkylation)[3][4] | A more complex cocktail designed to suppress both oxidation and S-alkylation. | |
| Nucleophilic Deprotection | General Cbz-amines | 2-mercaptoethanol, K₃PO₄, DMAc, 75 °C, 24h | Good to excellent | A milder, metal-free alternative suitable for sensitive substrates.[6] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation in Liquid Ammonia
This protocol is adapted from literature describing the successful deprotection of Cbz groups from cysteine-containing peptides.[5]
Materials:
-
Cbz-protected peptide containing Cys or Met
-
Palladium catalyst (e.g., 10% Pd/C)
-
Liquid ammonia (condensed from a cylinder)
-
Dry ice/acetone bath
-
Hydrogenation apparatus
Procedure:
-
Place the Cbz-protected peptide and the palladium catalyst in a reaction vessel suitable for low-temperature hydrogenation.
-
Cool the vessel in a dry ice/acetone bath to approximately -78 °C.
-
Carefully condense liquid ammonia into the reaction vessel to dissolve the peptide.
-
Pressurize the vessel with hydrogen gas to the desired pressure.
-
Allow the reaction mixture to stir at low temperature, monitoring the progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, carefully vent the hydrogen gas and allow the ammonia to evaporate in a well-ventilated fume hood.
-
The remaining residue contains the deprotected peptide and the catalyst. Dissolve the peptide in a suitable solvent and filter off the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude deprotected peptide.
Protocol 2: Acid-Mediated Deprotection with a TFA Cocktail
This protocol is a general procedure for the cleavage of a peptide from the resin and simultaneous deprotection of acid-labile side-chain protecting groups, including Cbz, while minimizing side reactions on methionine.[3][4]
Materials:
-
Peptide-resin containing a Cbz-protected N-terminus and a methionine residue.
-
Trifluoroacetic acid (TFA)
-
Anisole
-
Trimethylsilyl chloride (TMSCl)
-
Dimethylsulfide (Me₂S)
-
Triisopropylsilane (TIS) - if Trt-protected Cys is present
-
Triphenylphosphine (PPh₃)
-
Cold diethyl ether
Procedure:
-
Prepare the cleavage cocktail: TFA/Anisole/TMSCl/Me₂S (85:5:5:5 v/v/v/v) containing 1 mg/mL of PPh₃. If a Trt-protected cysteine is present, use TFA/Anisole/TMSCl/TIS/Me₂S/PPh₃ (80:5:5:5:5 v/v/v/v/v with 1 mg/mL PPh₃).
-
Add the cleavage cocktail to the peptide-resin (typically 10 mL per gram of resin).
-
Stir the suspension at room temperature for 1-2 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Concentrate the TFA solution under a stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated solution to cold diethyl ether.
-
Collect the peptide precipitate by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Protocol 3: Nucleophilic Deprotection with 2-Mercaptoethanol
This protocol provides a mild, metal-free alternative for Cbz deprotection.[6]
Materials:
-
Cbz-protected peptide
-
2-Mercaptoethanol
-
Potassium phosphate (B84403) tribasic (K₃PO₄)
-
N,N-Dimethylacetamide (DMAc)
Procedure:
-
In a reaction vessel, create a suspension of the Cbz-protected peptide (1 equivalent) and potassium phosphate tribasic (4 equivalents) in DMAc (to a concentration of about 0.25 M).
-
Purge the suspension with nitrogen gas three times.
-
Add 2-mercaptoethanol (2 equivalents) to the mixture.
-
Heat the reaction to 75 °C and stir for up to 24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or reverse-phase HPLC.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalytic hydrogenolysis in liquid ammonia. Cleavage of Nalpha-benzyloxycarbonyl groups from cysteine-containing peptides with tert-butyl side chain protection. Application to a stepwise synthesis of somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
Technical Support Center: Mild Cbz Deprotection for Sensitive Substrates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the deprotection of the carbobenzyloxy (Cbz or Z) group, particularly for sensitive substrates.
Frequently Asked Questions (FAQs)
Q1: What is the most common and mildest method for Cbz deprotection?
The most widely used method for Cbz deprotection is catalytic hydrogenation, typically employing palladium on carbon (Pd/C) as the catalyst with hydrogen gas (H₂).[1][2] This method is generally efficient and clean, yielding toluene (B28343) and carbon dioxide as byproducts that are easily removed.[1][2] For sensitive substrates, catalytic transfer hydrogenation using a hydrogen donor like ammonium (B1175870) formate (B1220265) is often considered a milder and safer alternative to using hydrogen gas.[1][3]
Q2: When should I avoid catalytic hydrogenation for Cbz deprotection?
Catalytic hydrogenation should be avoided if your substrate contains functional groups that are sensitive to reduction.[1] These include:
-
Alkenes and alkynes
-
Nitro groups
-
Aryl halides
-
Thioethers or other sulfur-containing groups, which can poison the catalyst.[3][4]
In such cases, non-reductive methods like acidic or nucleophilic cleavage are preferable.[1]
Q3: What are the best alternatives to catalytic hydrogenation for sensitive substrates?
For substrates incompatible with hydrogenolysis, several mild alternatives exist:
-
Acidic Cleavage with AlCl₃/HFIP: A combination of aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) is a mild and efficient method that shows excellent functional group tolerance, including for reducible groups.[5][6][7] It is performed at room temperature and avoids the use of hazardous reagents.[5][7]
-
Nucleophilic Cleavage: Using 2-mercaptoethanol (B42355) with a weak base like potassium phosphate (B84403) in a solvent such as N,N-dimethylacetamide (DMAc) is a highly selective method suitable for complex and sensitive molecules, especially in late-stage synthesis.[1][8][9]
-
Other Acidic Conditions: Milder acidic conditions using reagents like isopropanol (B130326) hydrochloride (IPA·HCl) can be effective and offer a metal-free alternative.[10]
Q4: Can the Cbz group be cleaved under acidic conditions that are compatible with Boc groups?
Generally, the Cbz group is stable to the acidic conditions used for tert-Butoxycarbonyl (Boc) deprotection (e.g., trifluoroacetic acid, TFA).[2][11] However, harsh acidic conditions like prolonged exposure to strong acids such as HBr in acetic acid can cleave the Cbz group.[2][12]
Troubleshooting Guides
Issue 1: Incomplete or Slow Cbz Deprotection via Catalytic Hydrogenation
Symptoms:
-
TLC or LC-MS analysis shows significant amounts of starting material remaining after the expected reaction time.
-
The reaction appears to have stalled.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning | The substrate or solvent may contain impurities, particularly sulfur or phosphorus compounds, which deactivate the Pd/C catalyst.[3] Solution: Ensure the substrate is highly pure. If sulfur is present in the substrate, consider a different deprotection method. |
| Poor Catalyst Activity | The Pd/C catalyst may be old or of poor quality. Solution: Use fresh, high-quality Pd/C. For some substrates, a higher loading of the catalyst may be required. |
| Insufficient Hydrogen | The hydrogen pressure may be too low, or the hydrogen donor in transfer hydrogenation may be depleted. Solution: For hydrogenolysis with H₂, ensure a proper seal and a positive pressure of hydrogen. For transfer hydrogenation, add fresh ammonium formate or another hydrogen donor. |
| Poor Solubility | The substrate may not be fully dissolved in the chosen solvent, limiting its access to the catalyst. Solution: Choose a solvent system in which the substrate is fully soluble. Methanol and ethanol (B145695) are common choices.[3] |
Issue 2: Formation of Side Products During Cbz Deprotection
Symptoms:
-
TLC or LC-MS analysis shows the presence of unexpected new spots or peaks in addition to the desired product.
Possible Causes and Solutions:
| Side Product | Deprotection Method | Cause and Solution |
| N-Benzylation | Catalytic Hydrogenation | Cause: This can occur if the reaction stalls or if there is insufficient hydrogen.[1] Solution: Ensure complete and rapid reaction by using an active catalyst and sufficient hydrogen. |
| Acetylation of the Amine | Acidic Cleavage (HBr/AcOH) | Cause: The deprotected amine is acetylated by the acetic acid solvent, especially at higher temperatures.[1] Solution: Use a non-nucleophilic acid/solvent system, such as HCl in dioxane.[1] Alternatively, the milder AlCl₃/HFIP method at room temperature is an excellent choice to avoid this side reaction.[1] |
| Alkylation | Acidic Cleavage | Cause: The benzyl (B1604629) cation formed during cleavage can alkylate other sensitive functional groups.[1] Solution: Use milder acidic conditions or a non-acidic deprotection method. |
| Over-reduction | Catalytic Hydrogenation | Cause: Other functional groups in the molecule are reduced along with the Cbz group.[1] Solution: Choose a non-reductive method like acidic or nucleophilic cleavage. |
Comparative Data of Mild Cbz Deprotection Methods
| Method | Reagents | Typical Conditions | Advantages | Disadvantages | Yield (%) |
| Catalytic Transfer Hydrogenation | Pd/C, Ammonium Formate | Methanol, RT to reflux | Safer than H₂ gas, often more selective.[1] | Can still reduce some sensitive groups.[1] | High |
| Acidic Cleavage | AlCl₃, HFIP | Room Temperature, 2-16 h | Excellent functional group tolerance, mild conditions, scalable.[5][7] | Not suitable for acid-labile substrates. | High[5] |
| Acidic Cleavage | HBr in Acetic Acid | Room Temperature, 20 min - 1 h | Rapid deprotection.[2] | Harsh, corrosive conditions; can affect other acid-labile groups.[2] | Generally High[2] |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | DMAc, 75 °C | Highly selective, avoids reduction of sensitive groups.[8][9] | Requires elevated temperature. | Not specified |
Experimental Protocols
Protocol 1: Cbz Deprotection using AlCl₃ in HFIP
This protocol is adapted from Vinayagam, V., et al., J. Org. Chem., 2024.[5]
Materials:
-
N-Cbz-protected amine (1 equivalent)
-
Aluminum chloride (AlCl₃) (3 equivalents)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Dichloromethane (CH₂Cl₂)
-
Aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of the N-Cbz-protected amine in HFIP (4 mL per mmol of substrate), add AlCl₃ at room temperature. The mixture will be a suspension.[5]
-
Stir the reaction mixture at room temperature for 2 to 16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.[5]
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ (20 mL). The mixture should become a clear, homogeneous solution.[5]
-
Quench the reaction with aqueous NaHCO₃ solution (20 mL) and extract with CH₂Cl₂ (3 x 20 mL).[5]
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]
-
Purify the crude residue by column chromatography to yield the free amine.[5]
Protocol 2: Cbz Deprotection via Catalytic Transfer Hydrogenolysis
This protocol is a general procedure based on common laboratory practices.[2]
Materials:
-
Cbz-protected compound (1 equivalent)
-
10% Palladium on carbon (Pd/C) (10-20 mol%)
-
Ammonium formate (5-10 equivalents)
-
Methanol
Procedure:
-
Dissolve the Cbz-protected compound in methanol.
-
To this solution, add ammonium formate followed by the careful addition of 10% Pd/C.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.[2]
-
Concentrate the filtrate under reduced pressure. The residue can be further purified by extraction or chromatography to remove excess ammonium formate and obtain the deprotected amine.[2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. US20160024143A1 - Deprotection method - Google Patents [patents.google.com]
- 5. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 6. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collection - Mild Method for Deprotection of the NâBenzyloxycarbonyl (NâCbz) Group by the Combination of AlCl3 and HFIP - The Journal of Organic Chemistry - Figshare [figshare.com]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. tdcommons.org [tdcommons.org]
- 11. researchgate.net [researchgate.net]
- 12. One moment, please... [total-synthesis.com]
Validation & Comparative
A Comparative Guide to Amine Protection: Cbz Succinimide vs. Benzyl Chloroformate
In the realm of synthetic organic chemistry, particularly in peptide synthesis and the development of complex pharmaceuticals, the protection of amine functionalities is a critical step to prevent unwanted side reactions. The benzyloxycarbonyl (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, remains a cornerstone for amine protection due to its stability and selective removal.[1] The two most common reagents for introducing the Cbz group are benzyl (B1604629) chloroformate (Cbz-Cl) and N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu). This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific synthetic needs.
Performance Comparison at a Glance
While both reagents effectively introduce the Cbz protecting group, they exhibit notable differences in reactivity, handling, and side-product profiles. Cbz-Cl is a more traditional and highly reactive reagent, while Cbz-OSu is a milder alternative that often leads to cleaner reactions and higher purity of the desired product.[2]
Key Differences:
| Feature | Benzyl Chloroformate (Cbz-Cl) | Cbz Succinimide (Cbz-OSu) |
| Reactivity | High | Moderate |
| Byproduct | Hydrochloric acid (HCl) | N-Hydroxysuccinimide (NHS) |
| Handling | Lachrymator, moisture-sensitive, corrosive byproduct[3] | Stable solid, less hazardous byproduct[4] |
| Side Reactions | More prone to side reactions | Generally fewer side reactions[2] |
| Typical Yields | Good to excellent, but can be substrate-dependent | Good to excellent, often with higher purity |
| Cost | Generally more economical[5] | Higher cost |
Quantitative Data on Protection Reactions
The following tables summarize representative yields for the Cbz protection of various amines using both Cbz-Cl and Cbz-OSu. It is important to note that yields are highly dependent on the specific substrate and reaction conditions.
Table 1: Amine Protection with Benzyl Chloroformate (Cbz-Cl)
| Amine Substrate | Base | Solvent | Reaction Time | Yield (%) | Reference |
| Glycine (B1666218) | NaOH | Water | 40 min | 88 | [6] |
| Aniline | None | Water | 10-20 min | 99 | [2] |
| Benzylamine | None | Water | 2 min | 99 | [7] |
| n-Propylamine | Na2CO3 | Water | 1-2 hours | >90 | [8] |
| Various Amines | PEG-600 | PEG-600 | Not Specified | High | [9] |
Table 2: Amine Protection with this compound (Cbz-OSu)
| Amine Substrate | Base | Solvent | Reaction Time | Yield (%) | Reference |
| General Amines | NaHCO3 | THF/Water | Not Specified | High | [10] |
| Amino Acids | Not Specified | Not Specified | Not Specified | High | [11] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the protection of an amine using both Cbz-Cl and Cbz-OSu.
Protocol 1: Cbz Protection of an Amine using Benzyl Chloroformate (Cbz-Cl)
This protocol is a general procedure for the N-benzyloxycarbonylation of amines in an aqueous medium.
Materials:
-
Amine (1 mmol)
-
Benzyl chloroformate (Cbz-Cl) (1.05 mmol)
-
Distilled Water (3 mL)
-
Ethyl Acetate (B1210297) (EtOAc)
-
Silica (B1680970) Gel for column chromatography
Procedure:
-
To a mixture of the amine (1 mmol) and benzyl chloroformate (1.05 mmol), add distilled water (3 mL).
-
Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, add water (10 mL) and extract the mixture with ethyl acetate (2 x 5 mL).
-
Combine the organic layers, concentrate under reduced pressure, and purify the residue by silica gel column chromatography (hexane-EtOAc) to obtain the pure Cbz-protected amine.[7]
Protocol 2: Cbz Protection of an Amine using this compound (Cbz-OSu)
This protocol describes a general method for the Cbz protection of amines using Cbz-OSu in a biphasic system.
Materials:
-
Amine (SM, 148.6 mmol)
-
Sodium Bicarbonate (NaHCO3) (294 mmol)
-
N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) (176 mmol)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the amine (148.6 mmol) in a 1:1 mixture of THF and water (400 mL).
-
Add sodium bicarbonate (24.7 g, 294 mmol) to the solution.
-
Add N-(benzyloxycarbonyloxy)succinimide (44.0 g, 176 mmol) to the mixture.
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Work-up of the reaction typically involves dilution with water and extraction with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated to yield the Cbz-protected amine.[10]
Deprotection of the Cbz Group
A significant advantage of the Cbz group is its facile removal under specific and mild conditions, which are generally applicable regardless of the reagent used for its introduction. The most common methods are:
-
Catalytic Hydrogenolysis: This is the most widely used and mildest method. The Cbz-protected compound is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The reaction cleaves the benzylic C-O bond, releasing the free amine, carbon dioxide, and toluene.[12]
-
Acidolysis: Strong acidic conditions, such as hydrogen bromide in acetic acid (HBr/AcOH), can also cleave the Cbz group. This method is useful when the molecule contains functional groups sensitive to hydrogenation.[12]
-
Catalytic Transfer Hydrogenation: This method avoids the use of hydrogen gas and employs a hydrogen donor, such as formic acid or ammonium (B1175870) formate, in the presence of a palladium catalyst.[12]
Protocol 3: Deprotection of a Cbz-Protected Amine via Catalytic Hydrogenolysis
Materials:
-
Cbz-protected amine (15.0 µmol)
-
Methanol (B129727) (MeOH) (2 mL)
-
5% Palladium on Carbon (Pd/C) (6.4 mg)
-
Hydrogen gas (H2)
-
Celite
Procedure:
-
Dissolve the Cbz-protected amine (20.7 mg, 15.0 µmol) in methanol (2 mL).
-
Carefully add 5% Pd/C (6.4 mg) to the solution.
-
Stir the mixture at 60 °C for 40 hours under an atmospheric pressure of hydrogen.
-
After the reaction is complete, filter the catalyst through a pad of Celite.
-
Concentrate the filtrate in vacuo to yield the deprotected amine.[13]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the reaction mechanisms and a general experimental workflow for amine protection and deprotection.
Figure 1: Reaction mechanisms for amine protection.
References
- 1. N-Hydroxysuccinimide - Enamine [enamine.net]
- 2. benchchem.com [benchchem.com]
- 3. Benzyl Chloroformate [commonorganicchemistry.com]
- 4. N-(Benzyloxycarbonyloxy)succinimide | 13139-17-8 [amp.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. organic chemistry - Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. ijacskros.com [ijacskros.com]
- 8. benchchem.com [benchchem.com]
- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 10. Benzyl N-Succinimidyl Carbonate (Cbz-OSu) [commonorganicchemistry.com]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Head-to-Head Battle of Amine Protection: Cbz vs. Boc Protecting Groups
In the landscape of organic synthesis, particularly in the realms of peptide synthesis, pharmaceuticals, and complex molecule construction, the strategic use of protecting groups is paramount. Among the most venerable and widely employed protecting groups for amines are the Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc) groups. The choice between these two stalwarts can significantly influence the efficiency, yield, and overall success of a synthetic route. This guide provides a comprehensive comparative analysis of the Cbz and Boc protecting groups, supported by experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
At a Glance: Key Properties of Cbz and Boc
| Property | Carboxybenzyl (Cbz or Z) | tert-Butoxycarbonyl (Boc) |
| Structure | Benzyl-O-(C=O)- | (CH₃)₃C-O-(C=O)- |
| Molecular Weight | 151.16 g/mol | 101.12 g/mol |
| Introduction Reagent | Benzyl (B1604629) chloroformate (Cbz-Cl) | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) |
| Deprotection Condition | Catalytic Hydrogenolysis (e.g., H₂/Pd-C) | Strong Acid (e.g., TFA, HCl) |
| Byproducts of Deprotection | Toluene, CO₂ | Isobutylene, CO₂ |
| Stability | Stable to acidic and basic conditions.[1][2] | Stable to bases, nucleophiles, and catalytic hydrogenation.[1][2] |
| Lability | Labile to catalytic hydrogenolysis and strong acids.[1] | Labile to strong acids.[1] |
| Key Advantage | Imparts crystallinity to products, useful in solution-phase synthesis.[3] | High yields, suitable for automated solid-phase peptide synthesis (SPPS). |
| Key Disadvantage | Catalyst poisoning by sulfur-containing residues. | Repetitive acid exposure can degrade sensitive peptides. |
The Principle of Orthogonality: A Synthetic Chemist's Advantage
A pivotal feature that distinguishes the Cbz and Boc protecting groups is their orthogonality.[3] This means that one can be selectively removed in the presence of the other, a critical advantage in the synthesis of complex molecules requiring multiple, sequential modifications. For instance, a Boc-protected amine can be deprotected using acid without affecting a Cbz-protected amine in the same molecule. Conversely, the Cbz group can be removed by hydrogenolysis while leaving the Boc group intact. This mutual exclusivity allows for intricate synthetic strategies where different amino groups can be unmasked at specific stages for further functionalization.
Quantitative Comparison: Protection and Deprotection
The efficiency of both the introduction and removal of these protecting groups is a crucial factor in synthetic planning. The following tables provide a summary of representative quantitative data for the protection and deprotection of amines using Cbz and Boc.
Table 1: Representative Yields for Amine Protection
| Amine Substrate | Protecting Group | Reagent | Solvent | Typical Yield (%) | Reference |
| Aniline | Cbz | Cbz-Cl | Water | 95 | [1] |
| Aniline | Boc | Boc₂O / Amberlyst-15 | Neat | >95 | [1] |
| L-Alanine | Cbz | Cbz-Cl | 2N NaOH | ~73 | [4] |
| L-Alanine | Boc | Boc₂O | THF/H₂O | 100 | [5] |
Table 2: Representative Yields for Amine Deprotection
| Protected Substrate | Protecting Group | Deprotection Condition | Typical Yield (%) |
| N-Cbz-Amine | Cbz | H₂, 5% Pd-C in Methanol (B129727) | High |
| N-Boc-Amine | Boc | Trifluoroacetic Acid (TFA) in Dichloromethane (B109758) (DCM) | High |
Physical Properties of Protected Compounds
The choice of a protecting group can also influence the physical properties of the resulting compound, which can be advantageous for purification.
Table 3: Physical Properties of Protected L-Phenylalanine
| Compound | Melting Point (°C) | Solubility |
| N-Cbz-L-Phenylalanine | 85-87 | Soluble in ethanol. |
| N-Boc-L-Phenylalanine | 85-87 | Soluble in methanol, dichloromethane, DMF, and NMP.[6] |
Notably, the Cbz group has a well-documented tendency to impart crystallinity to the protected amino acids and peptide fragments, which can significantly simplify their purification by recrystallization.[3][7]
Experimental Protocols
Detailed and reproducible experimental procedures are essential for success in the laboratory. The following are representative protocols for the protection and deprotection of amines using Cbz and Boc.
Cbz Protection of L-Alanine
Materials:
-
L-Alanine
-
2N Sodium Hydroxide (B78521) (NaOH) solution
-
Benzyl chloroformate (Cbz-Cl)
-
Diethyl ether
-
2N Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hexane
Procedure:
-
Dissolve L-alanine (54.0 g) in 2N NaOH solution (305 mL) in a 2 L three-necked flask and cool the solution to 0 °C in an ice bath.[4]
-
Simultaneously and dropwise, add benzyl chloroformate (90 mL) and 2N NaOH solution (305 mL) to the alanine (B10760859) solution, maintaining the internal temperature below 5 °C.[4]
-
After the addition is complete, remove the ice bath and stir the reaction mixture for 2 hours at room temperature.[4]
-
Wash the reaction mixture twice with diethyl ether (100 mL each time) and discard the organic layers.[4]
-
Acidify the aqueous phase to pH 1 by the slow addition of 2N HCl.[4]
-
Extract the product into ethyl acetate (4 x 150 mL).[4]
-
Wash the combined organic phases with water (3 x 100 mL) and dry over anhydrous MgSO₄.[4]
-
Remove the solvent under reduced pressure. The resulting oil will crystallize upon standing.[4]
-
Recrystallize the crude solid from ethyl acetate/hexane to yield pure N-Cbz-L-alanine (Typical yield: ~73%).[4]
Cbz Deprotection by Catalytic Hydrogenolysis
Materials:
-
Cbz-protected amine
-
Methanol
-
5% Palladium on carbon (Pd-C)
-
Hydrogen (H₂) gas
-
Celite®
Procedure:
-
Dissolve the Cbz-protected amine (15.0 µmol) in methanol (2 mL).[1]
-
Add 5% Pd-C (6.4 mg) to the solution.[1]
-
Stir the mixture at 60 °C for 40 hours under an atmosphere of H₂.[1]
-
Filter the catalyst through a pad of Celite® and concentrate the filtrate in vacuo to yield the deprotected amine.[1]
Boc Protection of L-Alanine
Materials:
-
L-Alanine
-
Sodium hydroxide (NaOH)
-
Water
-
Tetrahydrofuran (THF)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Petroleum ether
-
4 M HCl aqueous solution
-
Ethyl acetate
-
Saturated brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of L-alanine (10.00 g, 112.24 mmol) in water (56 mL), add NaOH (6.73 g, 168.36 mmol) at 0° C.[5]
-
Add THF (56 mL) followed by Boc₂O (31.85 g, 145.91 mmol).[5]
-
Stir the solution at room temperature for 17 hours.[5]
-
Extract the mixture with petroleum ether (2 x 100 mL) and discard the organic layer.[5]
-
Acidify the aqueous layer to pH=1 with 4 M HCl aqueous solution.[5]
-
Extract the product with ethyl acetate (4 x 100 mL).[5]
-
Wash the combined organic phase with saturated brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to give N-(tert-Butoxycarbonyl)-L-alanine as a colorless oil (Typical yield: 100%).[5]
Boc Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
Boc-protected amine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the Boc-protected amine (0.19 mmol) in dichloromethane (1 mL).[1]
-
Add trifluoroacetic acid (1 mL) to the solution.[1]
-
Stir the mixture for 2 hours.[1]
-
Remove the volatiles in vacuo to yield the deprotected amine.[1]
Visualizing the Chemistry: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the chemical structures, reaction mechanisms, and a decision-making workflow for selecting the appropriate protecting group.
Conclusion
Both Cbz and Boc are highly effective and versatile protecting groups for amines, each with a distinct set of advantages and disadvantages. The choice between them is not arbitrary but is dictated by the specific demands of the synthetic route. The Boc group, with its mild acid-lability and stability to a wide range of other conditions, is often the protecting group of choice in modern solid-phase peptide synthesis. In contrast, the Cbz group, with its robustness and unique deprotection via hydrogenolysis, remains an indispensable tool, particularly in solution-phase synthesis and when orthogonality to acid-labile groups is required. A thorough understanding of the stability, reactivity, and physical properties conferred by each group, as outlined in this guide, is essential for the rational design and successful execution of complex organic syntheses.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. N-(tert-Butoxycarbonyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]
- 6. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
Fmoc vs Boc vs Cbz: a comparison of peptide synthesis strategies
A Comprehensive Comparison of Peptide Synthesis Strategies: Fmoc vs. Boc vs. Cbz
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate protecting group strategy is a critical decision that profoundly impacts yield, purity, and the overall success of the synthesis. The three most established α-amino protecting groups—Fluorenylmethyloxycarbonyl (Fmoc), tert-Butoxycarbonyl (Boc), and Carboxybenzyl (Cbz)—form the foundation of modern peptide chemistry. This guide provides an objective comparison of these strategies, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable approach for a given synthetic challenge.
The choice of a protecting group dictates the entire synthetic strategy, particularly in Solid-Phase Peptide Synthesis (SPPS). The fundamental difference between these groups lies in their lability—the chemical conditions required for their removal. Fmoc is base-labile, Boc is acid-labile, and Cbz is typically removed by hydrogenolysis.[1] This chemical distinction is the basis for their "orthogonality," a principle that allows for the selective removal of one type of protecting group without affecting others.[2][3]
At a Glance: A Comparative Overview
The Fmoc and Boc strategies are the two dominant approaches in modern SPPS, while the Cbz group, though historically significant, is now primarily used in solution-phase synthesis and for specific applications requiring its unique stability.[4][5] The Fmoc strategy is often favored for its milder deprotection conditions and amenability to automation, whereas the Boc strategy can be advantageous for complex and aggregation-prone sequences.[6][7]
| Characteristic | Fmoc (Fluorenylmethyloxycarbonyl) | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) |
| Deprotection Condition | Base-labile (e.g., 20% piperidine (B6355638) in DMF)[1] | Acid-labile (e.g., TFA)[1] | Hydrogenolysis (e.g., H₂/Pd), strong acids[1] |
| Typical Synthesis Strategy | Solid-Phase Peptide Synthesis (SPPS) | Solid-Phase Peptide Synthesis (SPPS), Solution-Phase Synthesis | Solution-Phase Synthesis[1] |
| Key Advantages | Orthogonal to acid-labile side-chain protecting groups; Milder final cleavage conditions (TFA); Automation-friendly.[1][7] | Robust and well-established; Can be advantageous for reducing aggregation in "difficult sequences".[6][8] | Stable to a wide range of conditions; Promotes crystallization of protected amino acids.[5] |
| Common Side Reactions | Diketopiperazine formation at the dipeptide stage; Aspartimide formation.[9][10] | Formation of t-butyl cations leading to alkylation of sensitive residues (e.g., Trp, Met); Requires strong acid (e.g., HF) for final cleavage.[1] | Incomplete deprotection; Side reactions with sulfur-containing amino acids.[1] |
| Typical Yield | Generally high, often >99% coupling efficiency per step.[8][] | Good, but can be affected by aggregation in long sequences.[8] | High, but can be affected by catalyst poisoning and side reactions.[12] |
| Purity | Generally high due to mild deprotection conditions.[8] | Can be lower due to repeated acid exposure and side reactions.[8] | Can be high, especially with purification of intermediates in solution-phase.[5] |
Quantitative Performance Data
The following table presents illustrative quantitative data compiled from studies on the synthesis of specific peptides, highlighting the performance of Fmoc and Boc strategies. It is important to note that yields and purity are highly sequence-dependent and can be optimized by adjusting coupling reagents, solvents, and other reaction conditions.
| Peptide Sequence | Synthesis Strategy | Coupling Reagent | Crude Yield (%) | Crude Purity (%) | Reference |
| Amyloid Beta (1-42) | Fmoc/tBu SPPS | Not specified | 33 | Not specified | [6][8] |
| Amyloid Beta (1-42) | Fmoc/tBu SPPS with pseudoprolines | Not specified | 57 | Not specified | [6][8] |
| Amyloid Beta (1-42) | Fmoc/tBu SPPS | HCTU (microwave-assisted) | 87 | 67 | [8] |
| H-Gly-Ala-Val-D-Tyr(Me)-Leu-NH₂ | Boc-D-Tyr(Me)-OH | Not specified | ~65 | ~55 | [13] |
| H-Gly-Ala-Val-D-Tyr(OMe)-OH | Fmoc-D-Tyr(OMe)-OH | Not specified | ~80 | ~75 | [13] |
Experimental Workflows and Signaling Pathways
The logical progression of each peptide synthesis strategy is distinct, primarily due to the different deprotection chemistries. The following diagrams illustrate the typical workflows for Fmoc-SPPS, Boc-SPPS, and the protection/deprotection cycle of the Cbz group.
Detailed Experimental Protocols
The following sections provide detailed, generalized protocols for key experiments in Fmoc-SPPS, Boc-SPPS, and Cbz protection/deprotection. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and available resources.
Fmoc-Based Solid-Phase Peptide Synthesis Protocol
This protocol outlines the manual synthesis of a peptide on a Rink Amide resin for a C-terminally amidated peptide.
-
Resin Swelling and Fmoc Deprotection of the Resin:
-
Place the Rink Amide resin (e.g., 0.1 mmol scale) in a reaction vessel.
-
Swell the resin in dimethylformamide (DMF) for 1 hour.
-
Drain the DMF and add a 20% (v/v) solution of piperidine in DMF.
-
Agitate the resin for 20 minutes to remove the Fmoc group.
-
Drain the piperidine solution and wash the resin thoroughly with DMF.[12]
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-protected amino acid (e.g., 4 equivalents relative to resin loading), a coupling agent such as HATU (3.9 equivalents), and a base like N,N-diisopropylethylamine (DIEA) (6 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To confirm the completion of the coupling reaction, a Kaiser test can be performed. A negative result (yellow beads) indicates the absence of free primary amines.[14]
-
Wash the resin with DMF to remove excess reagents.
-
-
Peptide Chain Elongation:
-
Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail, for example, 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.[15]
-
Boc-Based Solid-Phase Peptide Synthesis Protocol
This protocol describes the manual synthesis of a peptide on a Merrifield resin.
-
Resin Swelling and First Amino Acid Attachment:
-
Swell the Merrifield resin (e.g., 1 g, 0.5 mmol/g substitution) in dichloromethane (DCM) for 1 hour.
-
The first Boc-protected amino acid can be attached as a cesium salt. Dissolve the Boc-amino acid in ethanol/water, neutralize to pH 7.0 with cesium carbonate, and lyophilize.
-
Add the dried cesium salt dissolved in DMF to the swollen resin and heat at 50°C for 24 hours.
-
Wash the resin with DMF, DMF/water, DMF, and DCM, then dry under vacuum.[16]
-
-
Peptide Chain Elongation (One Cycle):
-
Boc Deprotection: Treat the resin with a 50% solution of TFA in DCM for 2 minutes, drain, and then treat with a fresh 50% TFA/DCM solution for 30 minutes. Wash with DCM, isopropanol, and then DCM again.[16][17]
-
Neutralization: Add a 10% solution of DIEA in DMF and agitate for 5 minutes. Repeat this step and then wash with DMF.[16]
-
Coupling: In a separate vial, pre-activate the next Boc-amino acid (3 equivalents) with a coupling agent like DCC (3 equivalents) and HOBt (3 equivalents) in DMF/DCM at 0°C for 10 minutes. Add the activated amino acid solution to the resin and agitate for 1-2 hours.[16]
-
Monitor the reaction with a Kaiser test. If the test is positive, recouple for another hour.[16]
-
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection cycle, wash the peptide-resin and dry it under vacuum.
-
Transfer the resin to a specialized HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide with cold diethyl ether, wash, and dry under vacuum.[16]
-
Cbz Protection and Deprotection Protocols
These protocols are typically performed in solution-phase.
-
Cbz Protection of an Amino Acid:
-
Dissolve the amino acid in a solution of sodium bicarbonate in water/THF.
-
Cool the solution to 0°C and add benzyl chloroformate (Cbz-Cl).
-
Stir the reaction mixture for several hours, allowing it to warm to room temperature.
-
After the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry it over sodium sulfate, and concentrate it in vacuo to obtain the Cbz-protected amino acid.[18]
-
-
Cbz Deprotection via Catalytic Hydrogenolysis:
-
Dissolve the Cbz-protected peptide in a suitable solvent such as methanol.
-
Carefully add a palladium on carbon (Pd/C) catalyst (typically 10-20 mol% of palladium).
-
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas (e.g., from a balloon).
-
Stir the mixture vigorously at room temperature under a hydrogen atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Remove the solvent under reduced pressure to yield the deprotected peptide.[1]
-
Conclusion
The choice between Fmoc, Boc, and Cbz peptide synthesis strategies is a critical decision that depends on the specific requirements of the target peptide, the scale of the synthesis, and the available laboratory infrastructure. The Fmoc strategy, with its mild deprotection conditions and high orthogonality, has become the most widely used method in modern SPPS, particularly for the synthesis of complex and modified peptides.[7] The Boc strategy remains a powerful tool for the synthesis of long and aggregation-prone peptides, where its robust chemistry can offer advantages.[8] The Cbz group, while less common in SPPS, retains its utility in solution-phase synthesis and for the preparation of protected peptide fragments. A thorough understanding of the advantages and limitations of each strategy, as outlined in this guide, will enable researchers to make informed decisions and achieve their synthetic goals with greater efficiency and success.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. tdcommons.org [tdcommons.org]
- 5. benchchem.com [benchchem.com]
- 6. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]
- 10. peptide.com [peptide.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. benchchem.com [benchchem.com]
- 17. chempep.com [chempep.com]
- 18. total-synthesis.com [total-synthesis.com]
Orthogonality of Cbz, Boc, and Fmoc Protecting Groups: A Comparative Guide for Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity. This guide provides an objective comparison of three cornerstone α-amino protecting groups: Carboxybenzyl (Cbz), tert-Butoxycarbonyl (Boc), and 9-Fluorenylmethyloxycarbonyl (Fmoc). We will delve into their orthogonal nature, supported by experimental data and detailed protocols, to empower informed decisions in the design of synthetic strategies.
The principle of orthogonality in peptide synthesis refers to the use of multiple protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group without affecting others.[1] This precise control is fundamental to the successful synthesis of complex peptides. The Cbz, Boc, and Fmoc groups form a powerful orthogonal set due to their differential lability: Cbz is removed by hydrogenolysis, Boc is acid-labile, and Fmoc is base-labile.[2]
At a Glance: Key Characteristics of Cbz, Boc, and Fmoc
| Characteristic | Cbz (Carboxybenzyl) | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Deprotection Condition | Hydrogenolysis (e.g., H₂/Pd/C) | Acid-labile (e.g., Trifluoroacetic Acid - TFA) | Base-labile (e.g., 20% Piperidine (B6355638) in DMF) |
| Typical Synthesis Strategy | Solution-phase synthesis | Solid-Phase Peptide Synthesis (SPPS), Solution-phase synthesis | Solid-Phase Peptide Synthesis (SPPS) |
| Key Advantages | Stable to a wide range of conditions; imparts crystallinity, aiding purification.[3] | Robust and well-established; advantageous for reducing aggregation in long or hydrophobic sequences.[1] | Orthogonal to acid-labile side-chain protecting groups; milder final cleavage conditions; automation-friendly.[2] |
| Common Side Reactions | Catalyst poisoning by sulfur-containing residues; incomplete cleavage. | Formation of t-butyl cations leading to alkylation of sensitive residues (e.g., Trp, Met); requires strong acid for final cleavage (e.g., HF).[4][5] | Diketopiperazine formation at the dipeptide stage; aspartimide formation.[6][7] |
| Indicative Deprotection Yield | >95%[8] | >95%[9] | >95%[10] |
| Indicative Purity | High, dependent on catalyst removal and purification. | High, scavengers often required to maintain purity.[9] | Generally high, but can be affected by side reactions.[11] |
Experimental Protocols
Cbz Group Deprotection by Catalytic Hydrogenolysis
This protocol outlines the removal of the Cbz group from a peptide in solution.
Materials:
-
Cbz-protected peptide
-
10% Palladium on Carbon (Pd/C) catalyst
-
Methanol (B129727) (MeOH)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
Dissolve the Cbz-protected peptide in methanol in a round-bottom flask.[12]
-
Carefully add 10% Pd/C catalyst to the solution (typically 10-20 mol% of palladium relative to the substrate).[12]
-
Seal the flask and purge the system with an inert gas.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this purge-and-fill cycle three times.[12]
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.[12]
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[12]
-
Wash the filter cake with methanol to ensure complete recovery of the product.[12]
-
Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected peptide.
Boc Group Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the removal of the Boc group from a peptide attached to a resin.
Materials:
-
Boc-protected peptide-resin
-
Deprotection solution: 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[13]
-
Washing solvents: DCM, Isopropanol (IPA)
-
Neutralization solution: 10% Diisopropylethylamine (DIEA) in DCM
-
Scavengers (if required, e.g., 0.5% dithiothreitol (B142953) (DTE) for Cys, Met, Trp containing peptides)[13]
Procedure:
-
Swell the peptide-resin in DCM in a reaction vessel.
-
Treat the resin with the deprotection solution (50% TFA in DCM) for 1-2 minutes and drain.[9]
-
Add a fresh portion of the deprotection solution and agitate for 20-30 minutes.[9]
-
Drain the deprotection solution and wash the resin thoroughly with DCM.[13]
-
Wash the resin with IPA to shrink the resin and help remove residual acid.[13]
-
Wash the resin again with DCM.[13]
-
Neutralize the resin by treating it with the neutralization solution (10% DIEA in DCM) for 2 minutes, and repeat once.[13]
-
Wash the resin thoroughly with DCM to remove excess base, rendering it ready for the next coupling step.
Fmoc Group Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol details the standard procedure for removing the Fmoc group in SPPS.
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)[3]
-
Washing solvent: DMF
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF in a reaction vessel.[3]
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 3 minutes.[3]
-
Drain the solution. The absorbance of the drained solution containing the dibenzofulvene-piperidine adduct can be measured at approximately 301 nm to monitor the deprotection progress.[14]
-
Add a fresh portion of the deprotection solution and agitate for 10-15 minutes to ensure complete deprotection.[3]
-
Drain the solution and wash the resin thoroughly with DMF (at least 5 times) to remove residual piperidine and the adduct.[15] The resin is now ready for the subsequent amino acid coupling.
Orthogonal Deprotection Strategy
The true power of these protecting groups is realized when they are used in concert to synthesize complex peptides with specific side-chain modifications or for the production of peptide fragments for convergent synthesis.
Caption: A logical workflow demonstrating the principle of orthogonal deprotection.
Experimental Workflow for SPPS using Orthogonal Protection
The following diagram illustrates a simplified workflow for solid-phase peptide synthesis employing an orthogonal protection strategy, for instance, using an Fmoc-protected amino acid and a Boc-protected lysine (B10760008) side chain, with a Cbz-protected N-terminus added in the final step.
Caption: A simplified workflow for SPPS using an orthogonal protection strategy.
Conclusion
The orthogonality of the Cbz, Boc, and Fmoc protecting groups provides chemists with a versatile and powerful toolkit for the synthesis of a vast array of peptides. The choice of a specific protecting group strategy is dictated by the nature of the target peptide, the desired scale of the synthesis, and the presence of sensitive functional groups. While Fmoc-based SPPS has become the dominant methodology for routine peptide synthesis due to its mild deprotection conditions and amenability to automation, the Boc and Cbz strategies remain indispensable for specific applications, particularly in the synthesis of complex, modified, or aggregation-prone peptides. A thorough understanding of the distinct chemical properties and experimental nuances of each protecting group is essential for the successful and efficient synthesis of high-purity peptides for research and therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. chempep.com [chempep.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Techniques for Validating Cbz Protection Efficiency
For researchers, scientists, and drug development professionals engaged in peptide synthesis and other organic chemistry applications, the Carboxybenzyl (Cbz) group is a cornerstone for amine protection. The efficiency of the Cbz protection step is critical for the overall success of a synthetic route, directly impacting yield and purity. Validating this efficiency requires robust analytical techniques capable of accurately and precisely quantifying the extent of the reaction. This guide provides an objective comparison of the most common analytical methods for this purpose: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Comparison of Analytical Techniques
The choice of analytical technique for validating Cbz protection efficiency depends on several factors, including the stage of research (e.g., initial screening vs. process development), the required level of accuracy and precision, available instrumentation, and the complexity of the reaction mixture.
| Technique | Principle | Throughput | Quantitation | Expertise Required | Cost per Sample |
| TLC | Differential migration of components on a stationary phase based on polarity. | High | Semi-quantitative | Low | Low |
| HPLC-UV | Separation based on differential partitioning between a stationary and mobile phase, with UV detection. | Medium | Yes | Medium | Medium |
| qNMR | Intrinsic relationship between the integrated signal area and the number of nuclei. | Low | Yes (Primary Method) | High | High |
| LC-MS | Separation by HPLC followed by mass-based detection. | Medium | Yes | High | High |
Quantitative Performance Comparison
To provide a more granular comparison, the following table summarizes typical quantitative performance characteristics for each technique in the context of analyzing a model Cbz protection reaction: the conversion of benzylamine (B48309) to N-Cbz-benzylamine. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | TLC (with densitometry) | HPLC-UV | qNMR (400 MHz) | LC-MS/MS |
| Linearity (R²) | >0.98 | >0.999 | >0.999 | >0.999 |
| LOD | ~100-500 ng | ~10-50 ng | ~10-50 µg | ~0.1-1 ng |
| LOQ | ~0.5-2 µg | ~50-150 ng | ~50-150 µg | ~0.5-5 ng |
| Precision (%RSD) | 5-15% | <2% | <1% | <5% |
| Accuracy (% Recovery) | 85-115% | 98-102% | 99-101% | 95-105% |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for monitoring a Cbz protection reaction using the discussed techniques.
General Cbz Protection Reaction
To a solution of an amine (1.0 eq) in a suitable solvent (e.g., a 2:1 mixture of THF and water), sodium bicarbonate (2.0 eq) is added. The mixture is cooled to 0 °C, and benzyl (B1604629) chloroformate (Cbz-Cl, 1.1 eq) is added dropwise. The reaction is stirred and monitored until completion.
Thin-Layer Chromatography (TLC)
Methodology:
-
Plate Preparation: Use silica (B1680970) gel 60 F254 plates.
-
Sample Application: Spot the crude reaction mixture, the starting amine, and a co-spot (crude and starting material) on the baseline.
-
Elution: Develop the plate in a suitable mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Visualization: Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., ninhydrin (B49086) for unreacted amine).
-
Analysis: The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicate the progress of the reaction. The relative intensity of the spots can provide a semi-quantitative estimation of the conversion.
High-Performance Liquid Chromatography (HPLC-UV)
Methodology:
-
Instrumentation: An HPLC system with a UV detector is used.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly employed.
-
Mobile Phase: A gradient elution is typically used, for example, with water (A) and acetonitrile (B52724) (B), both containing 0.1% trifluoroacetic acid (TFA).
-
Detection: The eluent is monitored at a wavelength where both the starting material and the Cbz-protected product absorb, often around 210-220 nm.
-
Quantification: The reaction efficiency is determined by comparing the peak areas of the starting material and the product to a calibration curve generated with known concentrations of pure standards.
Quantitative Nuclear Magnetic Resonance (qNMR)
Methodology:
-
Sample Preparation: A known amount of the crude reaction product is dissolved in a deuterated solvent (e.g., CDCl₃) containing a certified internal standard of known concentration.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.
-
Data Acquisition: A ¹H NMR spectrum is acquired with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) to ensure complete relaxation of all relevant protons.
-
Data Processing: The spectrum is carefully phased and baseline corrected.
-
Quantification: The purity and yield are calculated by comparing the integral of a characteristic, well-resolved signal of the Cbz-protected product to the integral of a signal from the internal standard.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Methodology:
-
Instrumentation: An LC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) is used.
-
Chromatography: The chromatographic conditions are similar to those used for HPLC-UV.
-
Mass Spectrometry: The mass spectrometer is set to monitor the molecular ions ([M+H]⁺) of both the starting amine and the Cbz-protected product.
-
Analysis: The reaction progress is monitored by observing the decrease in the ion intensity of the starting material and the increase in the ion intensity of the product over time. For quantitative analysis, calibration curves are constructed using the peak areas from extracted ion chromatograms.
Signaling Pathways and Workflows
dot
Caption: General workflow for Cbz protection and subsequent analytical validation.
dot
A Comparative Guide to HPLC Analysis of Cbz-Protected Amino Acids
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for the separation, quantification, and purity assessment of amino acids in pharmaceutical development and biochemical research. The introduction of the Carboxybenzyl (Cbz) protecting group to the amine functionality of amino acids increases their hydrophobicity, making Reversed-Phase HPLC (RP-HPLC) a suitable method for their analysis. For the critical evaluation of enantiomeric purity, chiral stationary phases are employed. This guide provides a comparative overview of HPLC methodologies for both achiral and chiral analysis of Cbz-protected amino acids, supported by experimental data and detailed protocols.
Comparative Analysis of HPLC Methods
The choice of HPLC method for Cbz-protected amino acids is contingent on the analytical goal. For assessing chemical purity and quantifying the protected amino acid, achiral reversed-phase chromatography is typically sufficient. However, when enantiomeric purity is a critical quality attribute, chiral HPLC is necessary.
Achiral (Reversed-Phase) HPLC Analysis
Chiral HPLC Analysis
The separation of enantiomers of Cbz-protected amino acids requires the use of a chiral stationary phase (CSP). Several types of CSPs are effective, including polysaccharide-based and macrocyclic glycopeptide-based columns. The selection of the CSP and the mobile phase is critical for achieving optimal separation. Below is a comparison of two distinct methods for the chiral analysis of N-Cbz-DL-serine.[1]
| Parameter | Method 1: Polar Phase | Method 2: Normal Phase |
| Compound Name | N-Cbz-DL-Serine | N-Cbz-DL-Serine |
| Column Trade Name | CHIRALPAK® ZWIX(+) | CHIRALPAK® IC |
| Column Size / Particle Size | 150 x 3mm / 3µm | 250 x 4.6mm / 5µm |
| Mobile Phase Composition | 50mM formic acid + 25mM diethylamine (B46881) in methanol (B129727) / acetonitrile (B52724) / water = 49 / 49 / 2 | n-hexane / 2-propanol / trifluoroacetic acid = 80 / 20 / 0.1 |
| Chromatographic Mode | Polar Phase | Normal Phase |
| Flow rate (ml/min) | 0.5 | 1.0 |
| Temperature (°C) | 25 | 25 |
| Detection | ELSD | UV 270 nm |
| Retention Time (Rt) 1 | 2.49 min | 10.23 min |
| Retention Time (Rt) 2 | 3.00 min | 15.71 min |
| Alpha Value (α) | 1.69 | 1.76 |
| Resolution (Rs) | 4.38 | 6.91 |
Data sourced from application notes by Chiral Technologies Korea.[1]
Macrocyclic glycopeptide-based CSPs, such as CHIROBIOTIC T, are also highly effective for the chiral separation of N-derivatized amino acids, including those with Cbz protection.[2] These columns can often be used in reversed-phase mode, offering compatibility with mass spectrometry.[2]
Experimental Protocols
Below are the detailed methodologies for the HPLC analyses described above.
General Achiral Reversed-Phase HPLC Protocol
-
Column: Standard C18 silica (B1680970) column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 0.1% trifluoroacetic acid). The specific gradient will depend on the hydrophobicity of the Cbz-amino acid and should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm or 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the Cbz-protected amino acid in the mobile phase or a suitable solvent like methanol or acetonitrile.
Chiral HPLC Protocol: Method 1 (Polar Phase)[1]
-
Column: CHIRALPAK® ZWIX(+) (150 x 3mm, 3µm).
-
Mobile Phase: Prepare a solution of 50mM formic acid and 25mM diethylamine in a mixture of methanol, acetonitrile, and water in a 49:49:2 (v/v/v) ratio.[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Column Temperature: 25 °C.[1]
-
Detection: Evaporative Light Scattering Detector (ELSD).[1]
-
Injection Volume: Inject 0.0015 mg of the sample dissolved in a suitable solvent.[1]
-
Analysis: The expected retention times for the two enantiomers are approximately 2.49 and 3.00 minutes.[1]
Chiral HPLC Protocol: Method 2 (Normal Phase)[1]
-
Column: CHIRALPAK® IC (250 x 4.6mm, 5µm).
-
Mobile Phase: Prepare a mixture of n-hexane, 2-propanol, and trifluoroacetic acid in an 80:20:0.1 (v/v/v) ratio.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25 °C.[1]
-
Detection: UV detector at a wavelength of 270 nm.[1]
-
Injection Volume: Inject 0.02 mg of the sample dissolved in a suitable solvent.[1]
-
Analysis: The expected retention times for the two enantiomers are approximately 10.23 and 15.71 minutes.[1]
Experimental Workflows
The following diagrams illustrate the typical workflows for achiral and chiral HPLC analysis of Cbz-protected amino acids.
References
The Cbz Group: A Crystallization Enhancer for High-Purity Intermediates
In the landscape of synthetic chemistry, particularly in pharmaceutical development, the purification of intermediates is a critical step that significantly impacts the yield, purity, and overall efficiency of a synthetic route. While various protecting groups are employed to mask reactive functional groups, the Carboxybenzyl (Cbz) group offers a distinct advantage beyond its primary protective function: the enhancement of crystallinity in intermediates.[1][2][3] This property often facilitates purification by recrystallization, a scalable and cost-effective alternative to chromatographic methods.[3]
This guide provides a comparative analysis of the Cbz group against other common amine protecting groups, namely tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc), with a focus on their influence on the crystallinity and purification of intermediates. The information presented is supported by experimental data to aid researchers, scientists, and drug development professionals in the strategic selection of protecting groups.
Comparative Performance in Crystallinity Enhancement
The introduction of the Cbz group, with its rigid phenyl ring, can promote intermolecular interactions that lead to a more ordered solid state, thereby increasing the tendency of the protected molecule to crystallize.[2][3] This often translates to higher purity of the isolated intermediate with a straightforward purification protocol.
While direct, side-by-side comparative studies on the crystallinity of intermediates with different protecting groups are scarce in recent literature, a compilation of data from various sources for protected glycine (B1666218) derivatives illustrates the favorable crystalline nature of the Cbz-protected intermediate.[3]
| Protecting Group | Derivative | Yield (%) | Purity (%) | Melting Point (°C) | Physical Form |
| Cbz | Cbz-Glycine | 86-91 | High (Crystalline Solid) | 119-120 | Crystalline Solid |
| Boc | Boc-Glycine | ~94 | >99 (HPLC) | 86-89 | Solid |
| Fmoc | Fmoc-Glycine | High | ≥ 99 (HPLC) | 165-185 | White to off-white powder |
Note: Data is compiled from multiple sources and may not represent a direct comparative experiment. Purity for Cbz-Glycine is inferred from its isolation as a crystalline solid.
Experimental Protocols
Detailed methodologies for the synthesis and crystallization of Cbz-, Boc-, and Fmoc-protected glycine are provided below.
Synthesis and Crystallization of N-Cbz-Glycine
Materials:
-
Glycine
-
2 N Sodium hydroxide (B78521) solution
-
Benzyl (B1604629) chloroformate (Cbz-Cl)
-
4 N Sodium hydroxide solution
-
Concentrated hydrochloric acid
-
Ether
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and two dropping funnels, dissolve 0.1 mole of glycine in 50 ml of 2 N sodium hydroxide.
-
Cool the flask in an ice bath.
-
While stirring vigorously, simultaneously add 0.1 mole of benzyl chloroformate and 25 ml of 4 N sodium hydroxide from the dropping funnels over a period of 20-25 minutes.
-
Continue stirring for an additional 10 minutes.
-
Separate the aqueous layer and extract it once with ether.
-
Acidify the aqueous layer to Congo red with concentrated hydrochloric acid while cooling in an ice bath.
-
Collect the precipitated Cbz-glycine by filtration, wash with cold water, and dry. The reported yield is 86–91% with a melting point of 119–120°C.
Synthesis and Crystallization of N-Boc-Glycine
Materials:
-
L-glycine
-
Sodium bicarbonate solution
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)
-
n-Hexane
-
Dioxane
-
6 mol/L Hydrochloric acid
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
Procedure:
-
Add 1 kg of L-glycine and 5.5 L of water to a reaction flask and stir.
-
Add a 0.05 mol/L lye solution of 884 g of sodium carbonate to make the solution alkaline.
-
Add (Boc)₂O in three portions (442 g, 442 g, and 497 g) with 5 hours of reaction time after the first two additions and 10 hours after the final addition.
-
Extract impurities with n-hexane (4 x 600 ml).
-
Adjust the pH to 3 with 6 mol/L hydrochloric acid and extract the product with dioxane (4 x 1.2 L).
-
Combine the organic layers and wash with brine until neutral. Dry over anhydrous sodium sulfate for 14 hours.
-
Filter and concentrate the filtrate to dryness under reduced pressure.
-
Add 2.4 L of n-hexane and stir to crystallize.
-
Filter and dry the product to obtain Boc-glycine. The reported yield is 94.80%.
Synthesis and Purification of N-Fmoc-Glycine
Materials:
-
Glycine
-
Aqueous sodium carbonate (10%)
-
9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Toluene (B28343) or ethanol/water mixture for recrystallization
Procedure:
-
Dissolve glycine in an aqueous basic solution, such as 10% sodium carbonate.
-
Add Fmoc-Cl or Fmoc-OSu portion-wise to the stirred glycine solution at a controlled temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0°C and acidify to a pH of 4-5 with 1 M HCl.
-
Extract the precipitated Fmoc-Gly-OH with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Further purify the crude product by recrystallization from a suitable solvent system (e.g., toluene or ethanol/water) to obtain high-purity Fmoc-Gly-OH.
Strategic Workflow for Intermediate Purification
The enhanced crystallinity of Cbz-protected intermediates allows for a more streamlined and scalable purification workflow compared to intermediates that remain as oils or amorphous solids and necessitate chromatographic purification.
Caption: Purification workflow based on the physical form of the intermediate.
Conclusion
The choice of a protecting group is a multifaceted decision in synthetic chemistry. While Boc and Fmoc groups are the cornerstones of modern solid-phase peptide synthesis, the Cbz group retains significant advantages, particularly in solution-phase synthesis and for large-scale production where purification efficiency is paramount. Its propensity to induce crystallinity in intermediates can simplify purification, reduce reliance on costly and time-consuming chromatographic methods, and ultimately contribute to a more efficient and economical synthetic process. For researchers in process development and drug manufacturing, leveraging the crystallization-enhancing properties of the Cbz group can be a powerful strategy for obtaining high-purity intermediates.
References
A Comparative Guide to Amine Protecting Groups: Cbz vs. Boc, Fmoc, and Alloc
For researchers, scientists, and drug development professionals, the selection of an appropriate amine protecting group is a pivotal decision in the strategic planning of complex organic syntheses. The stability of these protective groups under various reaction conditions dictates their suitability for specific synthetic routes, ensuring the integrity of the target molecule throughout multi-step transformations. This guide provides an objective comparison of the stability of the Carboxybenzyl (Cbz) protecting group with other commonly employed amine protecting groups: tert-Butoxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), and Allyloxycarbonyl (Alloc).
The choice of a protecting group is fundamentally a question of orthogonality—the ability to selectively remove one protecting group in the presence of others. This principle is crucial for the efficient synthesis of complex molecules such as peptides, oligonucleotides, and natural products. This guide presents a comprehensive overview of the stability of Cbz, Boc, Fmoc, and Alloc, supported by quantitative data where available, detailed experimental protocols for their cleavage, and visualizations to illustrate their chemical behavior.
Data Presentation: Stability under Various Conditions
The following table summarizes the stability of Cbz, Boc, Fmoc, and Alloc protecting groups under a range of chemical conditions. This quantitative and qualitative data is essential for designing orthogonal protection strategies in multi-step synthesis.
| Protecting Group | Acidic Conditions | Basic Conditions | Reductive Conditions (Hydrogenolysis) | Palladium Catalysis | Nucleophiles |
| Cbz | Stable to mild acids. Cleaved by strong acids (e.g., HBr/AcOH).[1][2] | Generally stable to mild bases. Can be cleaved under specific, harsh basic conditions.[1] | Labile . Cleaved by catalytic hydrogenation (e.g., H₂/Pd-C).[2][3][4] | Susceptible to some transition metal catalysis.[3] | Generally stable. |
| Boc | Labile . Cleaved by strong acids (e.g., TFA, HCl).[2][3][5] | Stable.[6] | Stable.[7] | Stable. | Stable.[6] |
| Fmoc | Stable.[7][8] | Labile . Cleaved by weak bases (e.g., 20% piperidine (B6355638) in DMF).[2][4] | Generally stable, though some reports of cleavage under certain hydrogenation conditions exist.[7][8] | Stable. | Stable to many, but labile to primary and secondary amines.[8] |
| Alloc | Stable.[7][9] | Stable.[7][9] | Stable. | Labile . Cleaved by Pd(0) catalysts (e.g., Pd(PPh₃)₄).[9][10] | Stable. |
Experimental Protocols: Deprotection Methodologies
Detailed and reliable deprotection protocols are critical for the successful application of any protecting group strategy. Below are representative experimental procedures for the cleavage of Cbz, Boc, Fmoc, and Alloc groups.
Protocol 1: Deprotection of the Cbz Group by Catalytic Hydrogenolysis
Materials:
-
Cbz-protected amine
-
Palladium on activated carbon (10% Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the Cbz-protected amine in a suitable solvent (e.g., MeOH or EtOAc) in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon is sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[3]
Protocol 2: Deprotection of the Boc Group with Trifluoroacetic Acid (TFA)
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Scavengers (optional, e.g., triisopropylsilane (B1312306) (TIS), water, anisole)
-
Cold diethyl ether
Procedure:
-
Dissolve the Boc-protected compound in DCM in a round-bottom flask and cool in an ice bath.
-
Prepare a cleavage cocktail, a common mixture being 95% TFA, 2.5% water, and 2.5% TIS.
-
Slowly add the TFA cleavage cocktail to the solution of the protected compound.
-
Allow the reaction to stir at room temperature for 1-3 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, concentrate the solution under reduced pressure to remove the majority of the TFA and DCM.
-
Precipitate the deprotected amine salt by adding cold diethyl ether to the concentrated residue.
-
Collect the precipitate by filtration or centrifugation and wash with cold diethyl ether.
Protocol 3: Deprotection of the Fmoc Group with Piperidine
Materials:
-
Fmoc-protected amine (often on a solid support in peptide synthesis)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
Procedure:
-
If the Fmoc-protected amine is on a solid support, swell the resin in DMF. For solution-phase, dissolve the compound in DMF.
-
Prepare a 20% solution of piperidine in DMF.
-
Treat the Fmoc-protected compound with the 20% piperidine/DMF solution.
-
Stir the mixture at room temperature. Deprotection is typically rapid, often complete within 30 minutes.
-
Monitor the reaction by TLC or by UV spectroscopy of the dibenzofulvene-piperidine adduct in the filtrate (for solid-phase synthesis).
-
Upon completion, for solution-phase, remove the solvent and piperidine under reduced pressure. The crude product can be purified by chromatography. For solid-phase, wash the resin extensively with DMF to remove the reagents and byproducts.[2][4]
Protocol 4: Deprotection of the Alloc Group with a Palladium Catalyst
Materials:
-
Alloc-protected amine
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Scavenger (e.g., phenylsilane, morpholine, or dimedone)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (B95107) (THF)
Procedure:
-
Dissolve the Alloc-protected amine in an anhydrous solvent such as DCM or THF under an inert atmosphere (e.g., argon or nitrogen).
-
Add the scavenger to the solution (typically 2-10 equivalents).
-
Add the Pd(PPh₃)₄ catalyst (typically 2-5 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, the reaction mixture may be filtered through a short pad of silica (B1680970) gel to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.[9][10]
Mandatory Visualization
The following diagrams illustrate the cleavage mechanisms of the Cbz, Boc, Fmoc, and Alloc protecting groups, as well as a generalized experimental workflow for comparing their stability.
Figure 1: Cleavage mechanisms of Cbz, Boc, Fmoc, and Alloc protecting groups.
Figure 2: General experimental workflow for comparing protecting group stability.
References
- 1. An amine protecting group deprotectable under nearly neutral oxidative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine Protection / Deprotection [ar.bzchemicals.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. chempep.com [chempep.com]
- 9. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 10. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
Cbz-Cl vs. Cbz-OSu: A Comparative Analysis of Yield and Reactivity in Amine Protection
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group for amines is a critical step in the synthesis of complex molecules, particularly in peptide and medicinal chemistry. The benzyloxycarbonyl (Cbz or Z) group is a widely utilized amine protecting group, and its introduction is most commonly achieved using either benzyl (B1604629) chloroformate (Cbz-Cl) or N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu). This guide provides an objective comparison of these two reagents, focusing on their reactivity, reaction yields, and handling characteristics, supported by experimental data to inform the selection process.
Introduction to Cbz-Cl and Cbz-OSu
Benzyl chloroformate (Cbz-Cl) is a highly reactive acylating agent that has been a mainstay for the introduction of the Cbz group since its development by Bergmann and Zervas.[1] It readily reacts with amines under basic conditions, typically in a Schotten-Baumann reaction, to form a stable carbamate.[2]
N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) is an activated ester-based reagent for benzyloxycarbonylation.[3] It is generally considered a milder alternative to Cbz-Cl and is particularly useful for substrates that are sensitive to the harsh conditions or byproducts associated with Cbz-Cl reactions.[4]
Reactivity and Reaction Byproducts
The primary difference in reactivity between Cbz-Cl and Cbz-OSu lies in their electrophilicity and the nature of the leaving group. Cbz-Cl is a highly reactive chloroformate, leading to rapid reactions with amines.[4] This reaction, however, generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent the protonation of the starting amine and to drive the reaction to completion.[5] The corrosive nature of HCl can be detrimental to acid-sensitive functional groups within the substrate.[4]
In contrast, Cbz-OSu reacts with amines to form the Cbz-protected product and N-hydroxysuccinimide (NHS) as a byproduct.[3] NHS is a water-soluble and non-corrosive leaving group, making the workup procedure simpler and the reaction conditions milder, which is advantageous for delicate substrates.[4] While Cbz-Cl might be faster in some cases due to its higher reactivity, Cbz-OSu often provides cleaner reactions with fewer side products.[4]
Data Presentation: A Comparative Overview
The following table summarizes representative experimental data for the Cbz protection of amines using Cbz-Cl and Cbz-OSu, highlighting the reaction yields and conditions.
| Reagent | Substrate | Base | Solvent | Time | Temperature | Yield (%) | Reference |
| Cbz-Cl | Glycine (B1666218) | NaOH | Water | 0.5 h | 0 °C to RT | 88 | [6] |
| Cbz-Cl | Aniline | None | Water | 2 min | Room Temp. | 99 | [7] |
| Cbz-Cl | Benzylamine | NaHCO₃ | THF/Water | 20 h | 0 °C | 90 | [5] |
| Cbz-OSu | Ethyl N-allylaniline | None | Not Specified | 24 h | Not Specified | 85 | [8] |
| Cbz-OSu | Aminopolyol | NaHCO₃ | 1,4-Dioxane/Water | 16 h | Room Temp. | Not Specified | [9] |
Note: The reaction conditions and substrates in the table are from different sources and are presented for illustrative comparison. Direct comparison of yields and reaction times should be made with caution due to variations in experimental setups.
Experimental Protocols
Protection of an Amine using Cbz-Cl (Schotten-Baumann Conditions)
This protocol is a general procedure for the N-benzyloxycarbonylation of an amino acid.
Materials:
-
Amino acid (e.g., Glycine, 1.0 eq)
-
2 M Sodium hydroxide (B78521) (NaOH) solution
-
Benzyl chloroformate (Cbz-Cl, 1.1-1.2 eq)
-
Dichloromethane or Diethyl ether
-
Hydrochloric acid (HCl) for acidification
-
Ice bath
Procedure:
-
Dissolve the amino acid in 2 M NaOH solution in a flask and cool the solution to 0 °C in an ice bath.
-
While vigorously stirring, slowly and simultaneously add Cbz-Cl and an additional equivalent of 2 M NaOH solution dropwise, maintaining the temperature at 0 °C. The addition is typically completed over 30 minutes.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 10 minutes, and then allow it to warm to room temperature and stir for 1-2 hours.
-
Transfer the reaction mixture to a separatory funnel and wash with an organic solvent like diethyl ether to remove any unreacted Cbz-Cl.
-
Separate the aqueous layer and cool it in an ice bath. Acidify the aqueous solution to a pH of approximately 1-2 with concentrated HCl to precipitate the Cbz-protected amino acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to obtain the N-Cbz-amino acid.[6]
Protection of an Amine using Cbz-OSu
This protocol provides a general method for the N-benzyloxycarbonylation of an amine using Cbz-OSu.
Materials:
-
Amine (1.0 eq)
-
N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu, 1.1-1.5 eq)
-
Sodium bicarbonate (NaHCO₃, 2.0 eq)
-
Tetrahydrofuran (THF) and Water (e.g., 1:1 or 2:1 mixture)
-
Ethyl acetate (B1210297) for extraction
-
Brine solution
Procedure:
-
Dissolve the amine in a mixture of THF and water in a round-bottom flask.
-
Add sodium bicarbonate to the solution.
-
Add Cbz-OSu to the reaction mixture and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.[9][10]
-
Once the reaction is complete, add water to the mixture and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.[8]
Mandatory Visualization
Caption: Logical flow for selecting between Cbz-Cl and Cbz-OSu.
Caption: Reaction mechanisms for amine protection with Cbz-Cl and Cbz-OSu.
Conclusion
The choice between Cbz-Cl and Cbz-OSu for the introduction of the Cbz protecting group depends on the specific requirements of the synthesis. Cbz-Cl is a highly reactive and cost-effective reagent that can provide high yields in short reaction times, making it suitable for robust substrates. However, the generation of hydrochloric acid necessitates careful control of reaction conditions and may not be appropriate for acid-sensitive molecules.
Cbz-OSu offers a milder and often cleaner alternative, avoiding the formation of corrosive byproducts and simplifying the workup procedure. While it may be less reactive than Cbz-Cl, it is the preferred reagent for the protection of delicate and multifunctional substrates where chemoselectivity and the avoidance of harsh conditions are paramount. Ultimately, the optimal choice will be dictated by a careful consideration of the substrate's properties, the desired reaction conditions, and the overall synthetic strategy.
References
- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 2. N-(Benzyloxycarbonyloxy)succinimide | 13139-17-8 [chemicalbook.com]
- 3. Buy N-(Benzyloxycarbonyloxy)succinimide | 13139-17-8 [smolecule.com]
- 4. Cbz succinimide | Benchchem [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. organic chemistry - Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. ijacskros.com [ijacskros.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. rsc.org [rsc.org]
- 10. Benzyl N-Succinimidyl Carbonate (Cbz-OSu) [commonorganicchemistry.com]
Preserving Chirality: A Comparative Guide to Validating Stereochemical Integrity After Cbz Deprotection
For researchers, scientists, and drug development professionals, the removal of the Carboxybenzyl (Cbz) protecting group is a frequent and critical step in the synthesis of chiral amines, amino acids, and peptides. Ensuring that the stereochemical integrity of the chiral center is maintained throughout this process is paramount to the biological activity and safety of the final molecule. This guide provides an objective comparison of common Cbz deprotection methods and details the analytical techniques essential for validating the enantiomeric or diastereomeric purity of the resulting product.
Comparison of Cbz Deprotection Methods and Their Impact on Stereochemical Integrity
The choice of deprotection method can significantly influence the potential for racemization. While the urethane (B1682113) nature of the Cbz group inherently suppresses the formation of racemization-prone oxazolone (B7731731) intermediates, the reaction conditions play a crucial role.[1]
| Deprotection Method | Reagents & Conditions | Stereochemical Integrity | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenolysis | H₂, Pd/C (or other Pd catalysts) in a protic solvent (e.g., MeOH, EtOH) | High (Generally Low Racemization) [1] | Very clean reaction with benign byproducts (toluene and CO₂). Mild, neutral conditions. | Incompatible with other reducible functional groups (e.g., alkenes, alkynes, some sulfur-containing groups). Requires specialized hydrogenation equipment. |
| Transfer Hydrogenation | Hydrogen donor (e.g., ammonium (B1175870) formate, triethylsilane) with Pd/C | High [2] | Avoids the use of gaseous hydrogen, making it more accessible. Mild conditions. | May require higher temperatures than catalytic hydrogenolysis. Potential for side reactions with certain hydrogen donors. |
| Acid-Mediated Cleavage | Strong acids (e.g., HBr in acetic acid, HCl, TFA) | Variable (Can be High) [3] | Metal-free, avoiding potential catalyst poisoning or metal contamination.[3] | Harsh conditions can cleave other acid-labile protecting groups (e.g., Boc) and may not be suitable for sensitive substrates. |
| Alternative Lewis Acid | AlCl₃ in Hexafluoroisopropanol (HFIP) | High (No racemization observed) | Avoids hazardous hydrogen gas and pyrophoric reagents. Tolerant of many reducible functional groups.[1] | Requires stoichiometric amounts of the Lewis acid. |
Note: While many sources report low to no racemization for these methods, the actual degree of stereochemical retention is highly substrate-dependent. Direct, quantitative validation is always recommended.
Alternative Amine Protecting Groups
A brief comparison with other common amine protecting groups highlights the advantages and disadvantages concerning stereochemical integrity during deprotection.
| Protecting Group | Deprotection Condition | Risk of Racemization |
| Boc (tert-Butoxycarbonyl) | Strong Acid (e.g., TFA) | Low; similar to Cbz under acidic conditions. |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine) | Higher risk, especially for sensitive amino acids, due to the base-catalyzed deprotection mechanism which can facilitate epimerization. |
Experimental Workflows and Validation Protocols
The following sections provide detailed diagrams and protocols for the primary methods used to validate stereochemical integrity after Cbz deprotection.
Logical Workflow for Post-Deprotection Analysis
The general process involves removing the Cbz group and then subjecting the crude or purified product to chiral analysis to determine the enantiomeric excess (% ee).
Caption: General workflow from Cbz deprotection to stereochemical validation.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for separating and quantifying enantiomers. The most common approach is direct analysis on a Chiral Stationary Phase (CSP).
References
Safety Operating Guide
Proper Disposal of Cbz-Succinimide: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of N-(Benzyloxycarbonyloxy)succinimide (Cbz-succinimide) is critical for laboratory safety and environmental protection. This guide provides detailed procedures for the proper handling and disposal of Cbz-succinimide waste, including solutions and contaminated solid materials. Adherence to these protocols, in conjunction with institutional and local regulations, is paramount for minimizing risks associated with this reactive chemical.
I. Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure you are operating in a well-ventilated area, preferably within a chemical fume hood.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1] Avoid creating dust and prevent contact with skin and eyes.[2][3]
II. Deactivation of Cbz-Succinimide Waste
Due to its reactivity, particularly towards amines, Cbz-succinimide waste should be rendered non-reactive before final disposal.[1] This is achieved through a process called quenching, which can be accomplished via hydrolysis or reaction with an excess of a primary amine.
Experimental Protocol: Quenching of Liquid Cbz-Succinimide Waste
This protocol is applicable to unused stock solutions (e.g., in DMSO or DMF) and dilute aqueous solutions from experimental workups.
Method 1: Amine Quenching
-
In a designated chemical fume hood, place the Cbz-succinimide solution in a suitable container with a stir bar.
-
Prepare a quenching solution of either 1 M Tris-HCl (pH 8.0) or 1 M glycine.[1]
-
Slowly add the quenching solution to the Cbz-succinimide solution while stirring. A significant molar excess of the quenching agent is crucial for complete deactivation.[1]
-
Allow the reaction to stir for at least one hour at room temperature to ensure the complete quenching of the reactive succinimidyl ester group.[1]
-
The resulting deactivated solution can then be collected for disposal as chemical waste through your institution's hazardous waste management program.[1]
Method 2: Hydrolysis
-
Within a chemical fume hood, dilute organic solutions of Cbz-succinimide with an equal volume of water.[1]
-
Adjust the pH of the solution to >8.5 by the slow and careful addition of a base, such as sodium hydroxide. N-hydroxysuccinimide (NHS) esters have a half-life of approximately 10 minutes at a pH of 8.6.[1]
-
Stir the solution at room temperature for a minimum of one hour to ensure complete hydrolysis.[1]
-
Neutralize the solution to a pH between 6 and 9.[1]
-
Collect the final neutralized solution for disposal as chemical waste.[1]
| Quenching Solution | Concentration | pH | Recommended Use |
| Tris-HCl | 1 M | 8.0 | Effective for quenching amine-reactive succinimidyl esters.[1] |
| Glycine | 1 M | N/A | An alternative primary amine for effective quenching.[1] |
| Sodium Hydroxide | As needed | >8.5 | Used to facilitate the hydrolysis of the succinimidyl ester.[1] |
Table 1: Quenching Solutions for Cbz-Succinimide Deactivation
III. Disposal of Contaminated Solid Waste
All solid waste that has come into contact with Cbz-succinimide, such as gloves, pipette tips, and containers, must be considered contaminated and handled as hazardous waste.[1]
Procedure for Solid Waste Disposal:
-
Collect all contaminated solid waste in a designated, clearly labeled hazardous waste container.[1]
-
Do not attempt to decontaminate solid waste by rinsing.[1]
-
Seal the container and dispose of it through your institution's official hazardous waste program.[1][4]
For empty chemical containers, triple rinse the container with a suitable solvent. The first rinseate must be collected and disposed of as hazardous chemical waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste. Puncture the container to render it unusable for other purposes before disposal or recycling.[2]
IV. General Disposal Guidelines
Ultimately, all chemical waste disposal must be conducted in accordance with official institutional, local, state, and federal regulations.[4][5][6] Never dispose of Cbz-succinimide or its waste down the drain unless specifically permitted by local regulations for fully deactivated and neutralized solutions.[1] Do not dispose of chemical waste by evaporation or in the regular trash.
Caption: Disposal workflow for Cbz-succinimide waste.
References
Essential Safety and Operational Guide for Handling Cbz-Succinimide
This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with N-(Benzyloxycarbonyloxy)succinimide (Cbz-succinimide). Adherence to these procedures is critical for ensuring laboratory safety and procedural accuracy.
Chemical Identifier and Hazard Information:
| Identifier | Details |
| Chemical Name | N-(Benzyloxycarbonyloxy)succinimide |
| Synonyms | Cbz-OSu, Z-OSu, Benzyl N-succinimidyl carbonate |
| CAS Number | 13139-17-8 |
| Molecular Formula | C12H11NO5 |
| Molecular Weight | 249.22 g/mol |
| Appearance | White to off-white solid, fine crystalline powder.[1][2] |
| Hazards | Skin irritant, serious eye irritant, may cause respiratory irritation, may cause an allergic skin reaction.[3][4][5] |
Personal Protective Equipment (PPE)
All personnel must use the following PPE when handling Cbz-succinimide.
| PPE Category | Specification | Standard |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | EN 166 (EU) or OSHA 29 CFR 1910.133 (US).[6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), inspected before use.[6] | Wear impervious, flame-retardant clothing to prevent skin exposure.[1][6] |
| Respiratory Protection | A NIOSH/MSHA-approved N95 dust mask is required. If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[6] |
Handling and Storage Protocols
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Ensure safety showers and eyewash stations are readily accessible.[7]
Procedural Workflow for Handling Cbz-Succinimide:
References
- 1. fishersci.com [fishersci.com]
- 2. N-(Benzyloxycarbonyloxy)succinimide | 13139-17-8 [amp.chemicalbook.com]
- 3. Buy N-(Benzyloxycarbonyloxy)succinimide | 13139-17-8 [smolecule.com]
- 4. Benzyl succinimido carbonate | C12H11NO5 | CID 83172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
